molecular formula C35H38N8O4 B15578185 FIIN-2

FIIN-2

Cat. No.: B15578185
M. Wt: 634.7 g/mol
InChI Key: DVBPRWJMHURKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FIIN-2 is a useful research compound. Its molecular formula is C35H38N8O4 and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[[3-(3,5-dimethoxyphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N8O4/c1-5-32(44)37-26-8-6-24(7-9-26)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-27-10-12-28(13-11-27)41-16-14-40(2)15-17-41/h5-13,18-21H,1,14-17,22-23H2,2-4H3,(H,37,44)(H,36,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBPRWJMHURKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FIIN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-2 is a potent, selective, and irreversible pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Developed through structure-based drug design, this compound represents a "next-generation" covalent inhibitor capable of overcoming common resistance mechanisms observed with first-generation, reversible FGFR inhibitors. Its unique mechanism involves forming a covalent bond with a conserved cysteine residue in the P-loop of the kinase domain, locking the kinase in a distinct inactive conformation. This guide provides a detailed examination of this compound's mechanism of action, quantitative inhibitory profile, effects on downstream signaling, and the experimental protocols used for its characterization.

Core Mechanism of Action: Covalent Inhibition and DFG-out Stabilization

This compound's primary mechanism of action is the irreversible, covalent inhibition of the FGFR kinase domain. This is achieved through a Michael addition reaction between its electrophilic acrylamide "warhead" and the thiol group of a specific, conserved cysteine residue located in the P-loop (glycine-rich loop) of the ATP-binding site (Cys488 in FGFR1, Cys491 in FGFR2, and Cys477 in FGFR4).[1][2][3]

A defining feature of this compound's binding is its ability to induce and stabilize a "DFG-out" conformation of the kinase.[4][5] In this inactive state, the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop "flips," causing the phenylalanine residue to move into the ATP-binding site while the aspartate residue moves out.[4][6] This conformational change is significant for two reasons:

  • Overcoming Resistance: It allows this compound to effectively inhibit FGFR isoforms with "gatekeeper" mutations (e.g., V561M in FGFR1, V564M in FGFR2), which typically confer resistance to type I inhibitors by creating steric hindrance.[4][5] The flexibility of this compound and the DFG-out conformation bypass this steric clash.[4]

  • Enhanced Selectivity and Potency: The covalent bond anchors the inhibitor, providing high potency and prolonged target engagement.

The combination of covalent targeting of the P-loop cysteine and the stabilization of the DFG-out conformation provides a unique and powerful inhibitory mechanism.[4]

This compound Covalent Binding and DFG-out Induction Mechanism.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates high potency against all four members of the FGFR family in biochemical assays and effectively inhibits the proliferation of FGFR-dependent cell lines.

Target Assay Type Value Reference
Biochemical Activity
FGFR1Z'-Lyte™ IC₅₀3.1 nM
FGFR2Z'-Lyte™ IC₅₀4.3 nM
FGFR3Z'-Lyte™ IC₅₀27 nM
FGFR4Z'-Lyte™ IC₅₀45 nM
EGFRZ'-Lyte™ IC₅₀204 nM
Cellular Activity
Ba/F3 (FGFR1)Proliferation EC₅₀~1-93 nM range
Ba/F3 (FGFR2)Proliferation EC₅₀~1 nM range
Ba/F3 (FGFR3)Proliferation EC₅₀~1-93 nM range
Ba/F3 (FGFR4)Proliferation EC₅₀~1-93 nM range
Ba/F3 (FGFR2 V564M Gatekeeper Mutant)Proliferation EC₅₀58 nM

Downstream Signaling Pathway Inhibition

By inhibiting FGFR autophosphorylation, this compound effectively blocks the initiation of multiple downstream signaling cascades critical for cell proliferation, survival, and migration.[7][8] The primary pathways affected are:

  • RAS-MAPK Pathway: FGFR activation leads to the recruitment of adaptor proteins like FRS2, which in turn activates the GRB2-SOS complex, leading to RAS activation and subsequent phosphorylation of MEK and ERK.[9][10][11] this compound abrogates this entire cascade.

  • PI3K-AKT Pathway: Activated FGFRs also recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of AKT, a key regulator of cell survival and metabolism.[9][10][12] this compound blocks this pro-survival signal.

  • PLCγ Pathway: FGFRs can also activate Phospholipase C gamma (PLCγ), which generates second messengers IP3 and DAG, influencing calcium signaling and Protein Kinase C (PKC) activation.[11][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FGFR->FGFR Dimerization & Autophosphorylation FRS2 FRS2 / PLCγ FGFR->FRS2 Inhibition Inhibition->FGFR Inhibition FGF FGF FGF->FGFR Ligand Binding This compound This compound This compound->Inhibition GRB2_SOS GRB2-SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription mTOR->Transcription

FGFR Downstream Signaling and Point of this compound Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of biochemical and cell-based assays. Below are detailed, representative protocols.

Biochemical Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This assay quantifies kinase activity by measuring the phosphorylation of a synthetic FRET-labeled peptide substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of this compound (or other test inhibitor) by performing serial dilutions in 100% DMSO.

    • Prepare a 2X Kinase/Peptide mixture in Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The mixture contains the specific FGFR enzyme and the corresponding FRET-peptide substrate.

    • Prepare a 4X ATP solution in Kinase Buffer. The concentration should be at or near the Kₘ for the specific FGFR isoform being tested.

    • Prepare Development Reagent by diluting the stock in Development Buffer as per the manufacturer's certificate of analysis.[13]

  • Kinase Reaction:

    • Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well assay plate.[7]

    • Add 5 µL of the 2X Kinase/Peptide mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.[7]

    • Briefly shake the plate (e.g., 30 seconds) and incubate for 60 minutes at room temperature.[7]

  • Development Reaction:

    • Stop the kinase reaction and initiate development by adding 5 µL of the Development Reagent solution to each well.

    • Shake the plate for 30 seconds and incubate for another 60 minutes at room temperature.[7]

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).[14]

    • Calculate the Emission Ratio (445 nm / 520 nm) and convert it to Percent Phosphorylation. Plot Percent Phosphorylation against inhibitor concentration to determine the IC₅₀ value.

Start Start End End Action Action Incubate Incubate Readout Read FRET Signal (Ex:400, Em:445/520) Readout->End Calculate IC₅₀ p1 Dispense 2.5µL 4X Inhibitor (this compound) to Plate p2 Add 5µL 2X Kinase/Peptide Mix p1->p2 2. p3 Add 2.5µL 4X ATP (Initiate Reaction) p2->p3 3. Incubate1 Incubate 60 min @ RT p3->Incubate1 4. p4 Add 5µL Development Reagent Incubate1->p4 5. Incubate2 Incubate 60 min @ RT p4->Incubate2 6. Incubate2->Readout 7.

Workflow for a Z'-Lyte™ Biochemical Kinase Assay.
Cell-Based Proliferation Assay (Ba/F3 Transformation Assay)

This assay measures an inhibitor's ability to block the proliferation of an engineered cell line that is dependent on the activity of a specific kinase for survival.[15][16]

Methodology:

  • Cell Culture and Plating:

    • Culture Ba/F3 cells stably expressing the human FGFR isoform of interest in appropriate media (e.g., RPMI-1640, 10% FBS, antibiotics) without Interleukin-3 (IL-3). The expressed FGFR provides the survival signal.[15][17]

    • Wash cells to remove any residual growth factors and resuspend in assay media.

    • Plate cells in opaque-walled 96-well plates at a predetermined density (e.g., 1,500-5,000 cells/well) in a volume of 50 µL.

  • Inhibitor Treatment:

    • Prepare a 2X serial dilution of this compound in assay media.

    • Add 50 µL of the 2X inhibitor solution to the cells, resulting in a final volume of 100 µL. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.[15]

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.[18][19]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[18][19]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18][19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]

  • Data Acquisition:

    • Read the luminescence on a plate-based luminometer.

    • Subtract the background (no-cell wells) and normalize the data to the vehicle-treated controls. Plot the normalized values against inhibitor concentration to determine the EC₅₀.

Western Blot for Target Engagement (Phospho-FGFR Analysis)

This protocol verifies that this compound inhibits the autophosphorylation of its target in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Plate an appropriate cancer cell line with known FGFR dependency (e.g., gastric, bladder, or lung cancer lines) and allow them to adhere.

    • Starve cells of serum for several hours to reduce basal signaling, then treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the relevant FGF ligand for 15-30 minutes to induce FGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[20][21]

  • Protein Quantification and Gel Electrophoresis:

    • Determine protein concentration of the lysates using a BCA assay.

    • Normalize all samples to the same concentration, add Laemmli sample buffer, and denature at 95°C for 5 minutes.[22]

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid milk as it contains phosphoproteins that can increase background.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654).

  • Detection:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.[20]

    • Visualize the signal on a digital imaging system.

  • Re-probing:

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH or β-actin.[20][23]

References

FIIN-2: A Technical Guide to its Covalent Engagement of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases represents a critical target in oncology. The emergence of resistance to first-generation, reversible inhibitors has driven the development of next-generation compounds. FIIN-2 is a pioneering irreversible, covalent pan-FGFR inhibitor designed to overcome this resistance, particularly that conferred by gatekeeper mutations. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, kinase selectivity, and the experimental methodologies used for its characterization. Through a structure-based design, this compound forms a covalent bond with a conserved cysteine residue in the P-loop of FGFRs, uniquely stabilizing the kinase in a "DFG-out" conformation. This guide summarizes key quantitative data on its potency and presents detailed protocols for in vitro and cell-based assays essential for evaluating its activity and target engagement.

Introduction to the FGFR Signaling Pathway and Covalent Inhibition

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of FGF ligands to one of four transmembrane FGFRs (FGFR1-4), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades. The primary pathways activated by FGFRs are the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which collectively govern key cellular functions. Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development and progression of various cancers.

While early FGFR inhibitors showed clinical promise, their efficacy is often limited by the development of acquired resistance, frequently through mutations in the ATP-binding pocket's "gatekeeper" residue. Covalent inhibitors represent a strategic approach to overcome such resistance. These inhibitors contain a reactive electrophile, such as an acrylamide group, that forms a permanent covalent bond with a nucleophilic amino acid residue (typically a cysteine) within the target protein. This irreversible binding can lead to sustained target inhibition, increased potency, and efficacy against mutations that weaken the binding of reversible inhibitors.

FIIN2_Binding_Mechanism cluster_kinase FGFR Kinase ATP-Binding Pocket P_Loop P-Loop (with Cys residue) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif (Flipped 'Out') Activation_Loop Activation Loop DFG_Motif->Activation_Loop FIIN2 This compound FIIN2->Gatekeeper Avoids Steric Clash FIIN2->DFG_Motif Stabilizes Inactive 'DFG-out' State Acrylamide Acrylamide Warhead FIIN2->Acrylamide possesses Acrylamide->P_Loop Forms Covalent Bond (Michael Addition) Experimental_Workflow cluster_workflow Workflow for Covalent Inhibitor Characterization cluster_biochem Biochemical Assays cluster_target Target Engagement cluster_cellular Cellular Assays start Start: Covalent Inhibitor (this compound) kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->kinase_assay mass_spec Mass Spectrometry (Intact Protein or Peptide Mapping) start->mass_spec baf3_assay Cell-Based Proliferation Assay (e.g., Ba/F3-FGFR) start->baf3_assay ic50 Determine IC50 (Potency) kinase_assay->ic50 end End: Characterized Inhibitor Profile ic50->end adduct Confirm Covalent Adduct & Identify Binding Site mass_spec->adduct adduct->end ec50 Determine EC50 (Cellular Efficacy) baf3_assay->ec50 ec50->end

FIIN-2: A Technical Guide to its Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FIIN-2, a potent and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. It details the inhibitor's selectivity profile, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and kinase inhibitor development.

Introduction

This compound is a next-generation covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1][2] It was developed through structure-based drug design to overcome resistance to first-generation FGFR inhibitors, particularly mutations in the gatekeeper residue of the ATP-binding pocket.[1][3] this compound's mechanism involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[3][4] This unique binding mode, which stabilizes a "DFG-out" conformation of the kinase, allows this compound to maintain activity against common resistance mutations.[2]

Selectivity Profile of this compound

This compound exhibits potent inhibition of all four FGFR family members. Its selectivity has been assessed through various biochemical and cellular assays.

Biochemical Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases is summarized in the table below. The data highlights its potent activity against FGFRs and moderate activity against other kinases such as EGFR, SRC, and YES.

Kinase TargetIC50 (nM)Assay TypeNotes
FGFR1 3.1Z'-lyte Enzyme Assay[1][5]Potent inhibition of wild-type FGFR1.
FGFR2 4.3Z'-lyte Enzyme Assay[1][5]Strong inhibition of wild-type FGFR2.
FGFR3 27Z'-lyte Enzyme Assay[1][5]Effective inhibition of wild-type FGFR3.
FGFR4 45Z'-lyte Enzyme Assay[1][5]Moderate inhibition of wild-type FGFR4.
FGFR1 V561M 89SelectScreen (Z'-lyte)[1]Activity against a common gatekeeper mutation.
FGFR2 V564M 58 (EC50)Ba/F3 Cell Proliferation Assay[1]Potent inhibition of a gatekeeper mutant in a cellular context.
FGFR2 V564F 276In-vitro Kinase Assay[6]Reduced but still present activity against another gatekeeper mutant.
FGFR3 V555M 97-583In-vitro Kinase Assay[6]Variable but significant inhibition of a gatekeeper mutant.
EGFR 204Z'-lyte Enzyme Assay[1][5]Moderate off-target activity.
SRC 330In-vitro Kinase Assay[6]Moderate off-target activity.
YES 365In-vitro Kinase Assay[6]Moderate off-target activity.
BTK -KinomeScan[1]Identified as a potential off-target but not confirmed in cell assays.
KIT -KinomeScan[1]Identified as a potential off-target but not confirmed in cell assays.
FLT1 PoorBa/F3 Cell Proliferation Assay[1]Poor potency against this kinase.
Cellular Proliferation Inhibition

This compound effectively inhibits the proliferation of engineered Ba/F3 cells that are dependent on the kinase activity of various FGFRs. The EC50 values in these cellular assays are in the single- to double-digit nanomolar range, demonstrating good cell permeability and on-target activity.[7][8] Notably, parental Ba/F3 cells, which are not dependent on FGFR signaling, are not significantly affected at high concentrations of this compound, indicating that the observed anti-proliferative effects are not due to general cytotoxicity.[1]

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible, ATP-competitive inhibitor.[8] The reactive acrylamide group on this compound forms a covalent adduct with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[4] This covalent interaction locks the kinase in an inactive "DFG-out" conformation, which is a key feature of its ability to overcome resistance mutations at the gatekeeper residue.[2]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a downstream signaling cascade.[9] Key pathways activated downstream of FGFR include the RAS-MAPK pathway and the PI3K-AKT pathway, both of which are central to cancer cell growth and survival.[9] By inhibiting FGFR autophosphorylation, this compound effectively blocks these downstream signals.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR p-FGFR (Dimerized) FGFR->P_FGFR Autophosphorylation FIIN2 This compound FIIN2->FGFR Inhibition FRS2 FRS2 P_FGFR->FRS2 P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylation GRB2_SOS GRB2/SOS P_FRS2->GRB2_SOS PI3K PI3K P_FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human FGFR kinases

  • This compound

  • ATP

  • Substrate peptide (e.g., poly(E,Y)4:1)

  • Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates (white, opaque)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the kinase and substrate peptide to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare this compound Dilutions and Kinase/Substrate Mix Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/DMSO into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase/Substrate Mix Dispense_Inhibitor->Add_Kinase Preincubation Pre-incubate (30 min) Add_Kinase->Preincubation Add_ATP Initiate Reaction with ATP Preincubation->Add_ATP Incubate_Reaction Incubate (1 hour) Add_ATP->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data

Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Ba/F3 cells engineered to be dependent on FGFR signaling.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines).

  • This compound

  • 96-well plates (white, clear bottom)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed the FGFR-dependent Ba/F3 cells in a 96-well plate at a density of approximately 5,000 cells per well.

  • Allow the cells to attach and recover for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the various concentrations of this compound or with DMSO as a vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate EC50 values by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.

Conclusion

This compound is a highly potent, irreversible pan-FGFR inhibitor with a well-characterized selectivity profile. Its unique covalent mechanism of action allows it to overcome common resistance mutations that render first-generation inhibitors ineffective. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of next-generation kinase inhibitors. The data and methodologies presented are crucial for researchers aiming to understand the nuances of covalent inhibition and to develop novel therapeutics for FGFR-driven cancers.

References

FIIN-2: A Technical Guide on Off-Target Effects on EGFR and SRC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIIN-2 is a next-generation, irreversible covalent inhibitor developed to target fibroblast growth factor receptors (FGFRs), particularly mutants that confer resistance to first-generation inhibitors.[1][2][3] While designed for potency against the FGFR family, a comprehensive understanding of its kinome-wide selectivity is crucial for preclinical and clinical development. This technical guide provides an in-depth analysis of the off-target effects of this compound on two significant receptor tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Proto-oncogene tyrosine-protein kinase Src (SRC). This document summarizes quantitative inhibitory data, details relevant experimental protocols for assessing off-target activity, and visualizes the associated signaling pathways.

Introduction to this compound

This compound is a covalent pan-FGFR inhibitor that targets a cysteine residue within the P-loop of the FGFR kinase domain.[1][4] This irreversible binding mechanism provides high potency and prolonged target inhibition.[5] It was developed to overcome resistance to earlier FGFR inhibitors, such as that caused by gatekeeper mutations.[1][3] this compound has demonstrated potent activity against wild-type FGFRs 1-4 and key resistance mutants.[1][6][7] However, like many kinase inhibitors, its selectivity is not absolute. Kinome-wide screening has revealed off-target activity against other kinases, including EGFR and members of the SRC family, which has important implications for its therapeutic application and potential side-effect profile.[8]

Quantitative Analysis of Off-Target Inhibition

The inhibitory activity of this compound against its intended targets (FGFRs) and key off-targets (EGFR, SRC) has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are standard metrics used to evaluate the potency of an inhibitor.

Target KinaseAssay TypeInhibitory Concentration (IC50 / EC50)Reference
Primary Targets
FGFR1Biochemical (IC50)3.1 nM[1][2][6]
FGFR2Biochemical (IC50)4.3 nM[1][2][6]
FGFR3Biochemical (IC50)27 nM[1][2][6]
FGFR4Biochemical (IC50)45 nM[1][2][6]
FGFR2 (V564M Mutant)Cell-based (EC50)58 nM[2]
Off-Targets
EGFR Biochemical (IC50)204 nM [1][2][6]
EGFR (vIII Fusion)Cell-based (EC50)506 nM[1]
SRC ChemoproteomicsIdentified as a target[8]

Table 1: Summary of this compound Inhibitory Activity. Data compiled from biochemical (enzyme) and cell-based proliferation assays. Lower values indicate higher potency.

The data clearly show that while this compound is highly potent against the FGFR family, it exhibits moderate inhibitory activity against EGFR, with an IC50 value of 204 nM.[1][2][6] Its potency against EGFR is significantly lower than against its primary FGFR targets. Chemoproteomic studies have also confirmed SRC as a direct target of this compound, though specific IC50 values from primary literature are less commonly reported.[8]

Signaling Pathway Context

Understanding the signaling pathways of EGFR and SRC is essential to predict the potential biological consequences of off-target inhibition by this compound.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades. These pathways are critical for regulating cell proliferation, survival, and differentiation.[9][10][11] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[12][13]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FIIN2 This compound FIIN2->EGFR Inhibits

Simplified EGFR signaling cascade and point of inhibition by this compound.

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptors, including RTKs and integrins.[14] It plays a pivotal role in regulating cell adhesion, migration, invasion, and proliferation.[14][15] Src activation can be initiated by RTKs like EGFR and, in turn, can also phosphorylate and modulate the activity of other signaling proteins.

SRC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptors RTKs / Integrins SRC SRC Receptors->SRC Activates FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK Effects Cell Proliferation Migration Invasion FAK->Effects STAT3->Effects RAS_MAPK->Effects FIIN2 This compound FIIN2->SRC Inhibits

Overview of SRC signaling and its inhibition by this compound.

Experimental Protocols for Off-Target Analysis

Assessing the selectivity of a kinase inhibitor like this compound requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and proteomic methods.

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase. Radiometric or luminescence-based (e.g., ADP-Glo™) formats are common.[16]

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of EGFR or SRC.

Materials:

  • Purified recombinant EGFR or SRC kinase.

  • Specific peptide substrate for the kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • ATP solution (at or near the Km for the kinase).

  • [γ-³³P]ATP (for radiometric assay) or ADP-Glo™ reagents (for luminescence assay).

  • 384-well plates.

  • Phosphocellulose filter plates and scintillation counter (for radiometric assay) or a luminometer.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Plate Setup: Add kinase reaction buffer, the specific kinase, and the diluted this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.

  • Inhibitor Binding: Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³³P]ATP for the radiometric method).

  • Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction & Detect:

    • Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chemical proteomics provides an unbiased method to identify the direct protein targets of a drug in a complex biological sample, such as a cell lysate.[17]

Objective: To identify the full spectrum of kinase targets (including SRC) that this compound binds to within a cellular proteome.

Procedure Overview:

  • Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a cancer cell line expressing EGFR and SRC).

  • Competitive Binding: Incubate separate aliquots of the cell lysate with increasing concentrations of free this compound or a DMSO control.

  • Kinobead Incubation: Add "kinobeads" (an affinity resin containing immobilized, broad-spectrum kinase inhibitors) to the lysates.[17] These beads will capture kinases that are not already bound by this compound.

  • Enrichment: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Proteins whose binding to the kinobeads is reduced in a dose-dependent manner by this compound are identified as specific targets. This allows for the discovery of both expected (FGFR) and unexpected (EGFR, SRC) off-targets.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based / Proteomic invitro_start Purified Kinase (EGFR, SRC) assay Kinase Assay (Radiometric or Luminescence) invitro_start->assay + this compound dilutions ic50 Determine IC50 Value assay->ic50 cell_lysate Cell Lysate competition Competitive Incubation (+ free this compound) cell_lysate->competition kinobeads Kinobead Pulldown competition->kinobeads ms LC-MS/MS Analysis kinobeads->ms targets Identify Off-Targets (e.g., SRC) ms->targets

References

An In-depth Technical Guide to the Interaction of FIIN-2 with AMPKα1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between the covalent inhibitor FIIN-2 and its novel off-target, AMP-activated protein kinase α1 (AMPKα1). Originally developed as a pan-inhibitor for Fibroblast Growth Factor Receptors (FGFRs), this compound has been identified as a unique activator of AMPKα1 through a covalent binding mechanism. This guide details the mechanism of action, quantitative binding data, relevant signaling pathways, and the experimental protocols used to elucidate this interaction.

Mechanism of Interaction: Covalent Activation

This compound is an irreversible inhibitor that forms a covalent bond with its target proteins. While it was designed to target a cysteine in the P-loop of FGFRs, chemoproteomic studies have revealed that it also binds to AMP-activated protein kinase α1 (AMPKα1).[1][2] The interaction is highly specific, occurring at the Cys185 residue located on the activation loop of AMPKα1.[1][2]

Unlike its inhibitory effect on FGFRs, the covalent adduction of this compound to AMPKα1 results in the activation of the kinase.[1][2] This activation is achieved through a distinct mechanism compared to its canonical activation by AMP. The binding of this compound is predicted to induce a conformational change that mimics the phosphorylated, active state of the enzyme, leading to downstream signaling events.[2] In addition to the covalent bond, the interaction is stabilized by hydrogen bonds with nearby residues, including Ser184 and Lys45.[1][2]

cluster_binding Covalent Binding cluster_outcome Functional Outcome FIIN2 This compound (Acrylamide Moiety) AMPK_inactive AMPKα1 (Inactive) - SH group on Cys185 FIIN2->AMPK_inactive Targets Cys185 AMPK_active Activated AMPKα1 - Covalent Adduct at Cys185 AMPK_inactive->AMPK_active Irreversible Covalent Bond Formation Downstream Downstream Signaling AMPK_active->Downstream Kinase Activation

Figure 1: Covalent activation mechanism of AMPKα1 by this compound.

Quantitative Data

The interaction between this compound and AMPKα1, as well as its primary targets, has been quantified using various biophysical and biochemical assays. The data are summarized below for comparative analysis.

Table 1: this compound Binding Affinity for AMPKα1

Target Protein Mutant Method Finding Reference
AMPKα1 Wild-Type (WT) MST Binding affinity is ~20x greater for WT compared to the C185A mutant. [1][2]

| AMPKα1 | C185A | MST | Significantly reduced binding affinity, confirming Cys185 as the covalent target. |[1][2] |

Note: MST (Microscale Thermophoresis) was used for relative binding affinity determination. Absolute Kd values were not reported in the cited literature.

Table 2: this compound Selectivity and Potency Profile (IC₅₀)

Target Kinase IC₅₀ (nM) Assay Type Reference
FGFR1 3.1 Z'-Lyte Enzyme Assay [3][4]
FGFR2 4.3 Z'-Lyte Enzyme Assay [3][4]
FGFR3 27 Z'-Lyte Enzyme Assay [3][4]
FGFR4 45 Z'-Lyte Enzyme Assay [3][4]

| EGFR | 204 | Z'-Lyte Enzyme Assay |[3] |

Cellular Signaling Pathway

The activation of AMPKα1 by this compound triggers a significant downstream signaling cascade, primarily impacting the mTOR (mammalian target of rapamycin) pathway and inducing autophagy.[1][2] Once activated, AMPK phosphorylates key downstream targets, including TSC2 and Raptor, which leads to the inhibition of the mTORC1 complex.[1] This inhibition subsequently reduces the phosphorylation of mTORC1 substrates like S6 kinase (S6K), ultimately suppressing protein synthesis and cell proliferation.[1] The activation of this AMPK-mTOR axis is a key mechanism through which this compound induces autophagy in cancer cells.[1][2]

cluster_processes Cellular Processes FIIN2 This compound AMPK AMPKα1 FIIN2->AMPK Covalent Activation (at Cys185) mTORC1 mTORC1 Complex AMPK->mTORC1 Phosphorylation (Inhibition) Autophagy Autophagy AMPK->Autophagy Induces S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylation (Activation) mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis & Cell Proliferation S6K->Protein_Synth Promotes

Figure 2: Signaling pathway initiated by this compound-mediated AMPKα1 activation.

Experimental Protocols

The characterization of the this compound and AMPKα1 interaction relies on several key experimental techniques. Detailed methodologies are provided below.

This method is used to identify the cellular targets of a covalent inhibitor in an unbiased manner.[5]

  • Probe Synthesis: Synthesize an this compound chemical probe by incorporating a terminal alkyne group onto the this compound molecule, creating this compound-alkyne.

  • Cellular Labeling: Treat cultured cells (e.g., hepatocellular carcinoma cells) or cell lysates with the this compound-alkyne probe for a specified duration to allow for covalent labeling of target proteins.

  • Competition Control: As a negative control, pre-incubate a parallel set of cells or lysates with an excess of unlabeled this compound before adding the this compound-alkyne probe. This will block specific binding sites.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-modified proteins.

  • Affinity Purification: Use streptavidin-conjugated beads to enrich the biotin-tagged proteins from the lysate. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control (unlabeled this compound competition) sample. These are the candidate targets of this compound.

Chemoproteomics Workflow for Target ID cluster_control Competition Control A 1. Treat Lysate with This compound-Alkyne Probe B 2. Lysis & Click Chemistry (Add Biotin-Azide) A->B C 3. Streptavidin Bead Pull-Down B->C D 4. On-Bead Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Identify Enriched Proteins (e.g., AMPKα1) E->F A_ctrl Pre-treat with excess unlabeled this compound

Figure 3: Experimental workflow for identifying inhibitor targets.

This protocol is used to pinpoint the exact amino acid residue where the covalent bond forms.[6][7]

  • In Vitro Incubation: Incubate purified recombinant AMPKα1 protein with an excess of this compound in a suitable buffer (e.g., HEPES, pH 7.4) for several hours at room temperature to ensure complete adduction.

  • Sample Preparation: Denature the protein mixture, reduce cysteine bonds with DTT, and alkylate non-target cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

  • Data Analysis: Search the MS/MS spectra against the AMPKα1 protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

  • Adduct Identification: Specifically search for a variable modification on cysteine residues corresponding to the molecular weight of this compound. The identification of a peptide containing a cysteine with this mass shift confirms the covalent binding site (e.g., Cys185).[2][6]

MST measures the affinity of interactions in solution by detecting changes in molecular motion along a temperature gradient.[8][9]

  • Protein Labeling: Label purified recombinant AMPKα1 (WT and C185A mutant) with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess dye using a desalting column.

  • Sample Preparation: Prepare a series of 16 dilutions of this compound in MST buffer (e.g., PBS-T).

  • Binding Reaction: Mix each this compound dilution with a constant concentration of the fluorescently labeled AMPKα1 protein. Incubate at room temperature to allow the binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries into the MST instrument. The instrument applies an infrared laser to create a precise temperature gradient, and a camera records the fluorescence distribution over time.

  • Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the this compound concentration. Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kd) or compare relative affinities.[2]

This assay measures the enzymatic activity of AMPKα1 in the presence of this compound to determine if the interaction is activating or inhibitory. The ADP-Glo™ Kinase Assay is a common method.[2]

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing:

    • Kinase buffer (containing Tris, MgCl₂, etc.).

    • Purified recombinant AMPKα1.

    • A known AMPK substrate peptide (e.g., SAMS peptide).[2]

    • Varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiation: Start the reaction by adding a solution containing ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the AMPKα1 activity. Plot the signal against the this compound concentration to determine the effect on enzyme activity. An increase in signal indicates activation.

Conclusion

The interaction between this compound and AMPKα1 is a compelling example of a targeted covalent inhibitor exhibiting unexpected off-target activity with a functional outcome opposite to its primary design. The covalent activation of AMPKα1 at Cys185 reveals a novel mechanism for modulating this critical cellular energy sensor.[1][2] The data presented herein underscore the importance of comprehensive proteomic profiling in drug development to fully understand a compound's mechanism of action and to identify both potential therapeutic opportunities and liabilities. The detailed protocols provided serve as a guide for researchers seeking to investigate similar covalent interactions.

References

FIIN-2: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FIIN-2 is a potent, selective, and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Developed through a structure-based design approach, it represents a "next-generation" inhibitor capable of overcoming resistance to first-generation FGFR inhibitors, particularly mutations in the kinase gatekeeper residue.[1][2] Its mechanism involves forming a covalent bond with a unique cysteine residue present in the P-loop of the FGFR kinase domain, which facilitates a "DFG-out" conformation.[3][4] This technical guide provides a detailed overview of the chemical properties and stability of this compound, along with essential experimental protocols and pathway diagrams to support its use in research and development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. The data is compiled from the primary literature and corroborated by major chemical suppliers.

PropertyValueReference
IUPAC Name N-[4-[[3-(3,5-dimethoxyphenyl)-7-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl]methyl]phenyl]prop-2-enamide[4]
Molecular Formula C₃₅H₃₈N₈O₄
Molecular Weight 634.73 g/mol [5]
CAS Number 1633044-56-0
Appearance Crystalline solidN/A
Solubility DMSO: ≥ 69 mg/mL (108.7 mM)[5]
Water: Insoluble[5]
Ethanol: Insoluble[5]
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4CN(C(=O)N(C4=N3)CC5=CC=C(C=C5)NC(=O)C=C)C6=CC(=CC(=C6)OC)OC[5]
InChI Key DVBPRWJMHURKHP-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

Chemical Stability and Storage

Proper storage and handling are critical to maintain the integrity and activity of this compound.

ConditionStability ProfileStorage Recommendations
Solid (Powder) Stable for up to 3 years at -20°C.Store as a powder in a tightly sealed, desiccated vial at -20°C.
In Solution (DMSO) Stock solutions are stable for up to 1 year at -80°C. Shorter-term stability (up to 1 month) is reported at -20°C.[5]Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
pH Stability Specific data on stability across a pH range is not available in the literature. The acrylamide moiety may be susceptible to hydrolysis under extreme pH conditions.For cellular assays, use standard buffered media (pH 7.2-7.4). For biochemical assays, use buffers close to physiological pH. Prepare fresh dilutions in aqueous buffers for immediate use.
Photostability Data not publicly available.As a standard precaution for complex organic molecules, protect solid compound and solutions from direct light.
Metabolic Stability This compound exhibits moderate mouse liver microsomal stability.[6]This property may limit its utility in certain in vivo models without formulation or structural modification.[6]

Table 2: Stability and Storage Recommendations for this compound

Signaling Pathways and Mechanism of Action

This compound is a pan-FGFR inhibitor, targeting all four members of the FGFR family (FGFR1-4). The binding of a Fibroblast Growth Factor (FGF) to its receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular proliferation, survival, and angiogenesis.

This compound acts by irreversibly binding to a non-catalytic cysteine residue in the P-loop of the FGFR kinase domain. This covalent modification locks the kinase in an inactive conformation, thereby blocking the downstream signaling events.

FGFR_Signaling_Pathway FGFR Signaling and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FIIN2 This compound FIIN2->FGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound covalently inhibits FGFR, blocking downstream RAS-MAPK and PI3K-AKT pathways.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro use.

Materials:

  • This compound (solid powder, MW: 634.73 g/mol )

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound (e.g., 1 mg) and place it into a sterile microcentrifuge tube.

  • Solubilization: To prepare a 10 mM stock solution from 1 mg of this compound, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 634.73 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 157.55 µL

    • Add 157.55 µL of anhydrous DMSO to the tube containing 1 mg of this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Label clearly with the compound name, concentration, and date. Store immediately at -80°C.

Protocol for Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR signaling by measuring the phosphorylation of FGFR and downstream effectors like ERK.

Materials:

  • FGFR-dependent cancer cell line (e.g., KATO III, SNU-16)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204), anti-total-p44/42 MAPK (ERK1/2), and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane and transfer apparatus

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

Western_Blot_Workflow Western Blot Workflow for this compound Activity start 1. Seed Cells treatment 2. Treat with this compound (e.g., 0-1000 nM, 4h) start->treatment wash_lysis 3. Wash (PBS) & Lyse Cells treatment->wash_lysis quantify 4. Quantify Protein (BCA) wash_lysis->quantify sds_page 5. SDS-PAGE Separation quantify->sds_page transfer 6. Transfer to PVDF Membrane sds_page->transfer block 7. Block Membrane (e.g., 5% BSA in TBST) transfer->block primary_ab 8. Incubate with Primary Ab (p-FGFR, p-ERK, etc.) block->primary_ab secondary_ab 9. Incubate with Secondary Ab primary_ab->secondary_ab detect 10. ECL Detection secondary_ab->detect analyze 11. Analyze Band Intensity detect->analyze end Result: Inhibition of FGFR Signaling analyze->end

References

FIIN-2: A Covalent Inhibitor Targeting FGFR Signaling Pathways and Overcoming Clinical Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of FGFR signaling through gene amplification, activating mutations, or chromosomal translocations is implicated in the pathogenesis of numerous cancers.[4][5][6] While first-generation FGFR inhibitors have shown clinical activity, their efficacy is often limited by the development of acquired resistance, frequently driven by mutations in the kinase domain's gatekeeper residue.[5][6][7][8]

FIIN-2 (FGFR Irreversible Inhibitor 2) is a next-generation, selective, and irreversible pan-FGFR inhibitor developed through structure-based drug design.[5][7] It is distinguished by its ability to potently inhibit both wild-type FGFRs and, critically, the gatekeeper mutants that confer resistance to earlier inhibitors like NVP-BGJ398 and AZD4547.[5][7] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream signaling, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action: Covalent Inhibition and a Unique Binding Mode

This compound's efficacy stems from its covalent mechanism of action. It contains a reactive acrylamide group that forms an irreversible bond with a unique cysteine residue located in the P-loop (glycine-rich loop) of the FGFR kinase domain (Cys488 in FGFR1, Cys491 in FGFR2, Cys482 in FGFR3, and Cys477 in FGFR4).[3][9][10] This covalent binding permanently inactivates the receptor.

Structural studies have revealed that this compound binds to FGFR4 in an unexpected "DFG-out" conformation.[5][7][10] This is noteworthy because this compound is a type I inhibitor, which typically binds to the active "DFG-in" conformation. The covalent bond, combined with the inhibitor's internal flexibility, facilitates this DFG-out state and allows this compound to avoid the steric hindrance created by bulky gatekeeper mutations (e.g., V561M in FGFR1, V564M in FGFR2, V550L in FGFR4), which block the binding of non-covalent, first-generation inhibitors.[10][11]

cluster_0 First-Generation Inhibitor vs. Gatekeeper Mutant cluster_1 This compound Mechanism FGFR_WT FGFR (WT) ATP_Pocket_WT ATP Pocket Gatekeeper_WT Gatekeeper (Valine) Inhibitor1 First-Gen Inhibitor Inhibitor1->ATP_Pocket_WT Binds effectively FGFR_Mut FGFR (Mutant) ATP_Pocket_Mut ATP Pocket Gatekeeper_Mut Gatekeeper (Methionine/Leucine) (Bulky) Inhibitor1_Blocked First-Gen Inhibitor Inhibitor1_Blocked->ATP_Pocket_Mut Binding blocked (Steric Clash) FGFR_Mut_FIIN2 FGFR (Mutant) P_Loop_Cys P-Loop Cysteine Gatekeeper_Mut_FIIN2 Gatekeeper (Bulky) FIIN2 This compound FIIN2->P_Loop_Cys Forms Covalent Bond FIIN2->Gatekeeper_Mut_FIIN2 Avoids Steric Clash DFG_Out Induces 'DFG-out' conformation FIIN2->DFG_Out FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Dimerizes FRS2 p-FRS2 FGFR->FRS2 Phosphorylates PLCg p-PLCγ FGFR->PLCg FIIN2 This compound FIIN2->FGFR Irreversible Inhibition GRB2_SOS GRB2-SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB1->PI3K PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation Survival Survival, Anti-Apoptosis AKT->Survival PKC->Proliferation A 1. Prepare this compound Serial Dilutions (in 384-well plate) B 2. Add Kinase/Substrate Mix (FGFR + Peptide) A->B C 3. Add ATP to start reaction B->C D 4. Incubate (1 hour, RT) C->D E 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to light) E->F G 7. Measure Luminescence & Calculate IC50 F->G

References

FIIN-2 Induced Autophagy: A Technical Guide to the Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIIN-2, a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4), has demonstrated significant anti-tumor activity. A key aspect of its cellular impact is the induction of autophagy, a catabolic process of cellular self-digestion. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced autophagy. Evidence indicates that this compound primarily triggers autophagy by suppressing the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and metabolism.[1][2] Additionally, in certain cancer types like hepatocellular carcinoma, this compound can activate autophagy through a secondary mechanism involving the direct activation of AMP-activated protein kinase (AMPK).[3][4] The autophagy induced by this compound is often protective, meaning its inhibition can potentiate the compound's cytotoxic effects, highlighting a critical interplay with apoptosis.[1][3] This document consolidates the current understanding of these pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades.

Core Mechanisms of this compound Induced Autophagy

This compound triggers autophagy through at least two distinct, though potentially interconnected, signaling pathways. The primary mechanism involves the canonical inhibition of the mTOR pathway, while a secondary, context-dependent mechanism involves the activation of AMPK.

Primary Mechanism: Inhibition of the PI3K/AKT/mTOR Pathway

In lung adenocarcinoma (LUAD) cells, this compound's role as an FGFR inhibitor is central to its autophagy-inducing function.[1] By blocking FGFR signaling, this compound initiates a cascade that leads to the suppression of the mammalian target of rapamycin (mTOR), a master negative regulator of autophagy.[1][5]

The sequence of events is as follows:

  • FGFR Inhibition : this compound covalently binds to and irreversibly inhibits FGFRs 1-4.

  • Downstream Signal Suppression : This leads to reduced activation of downstream pro-survival signaling pathways, notably the PI3K/AKT and ERK pathways.[1]

  • mTORC1 Inactivation : Both the PI3K/AKT and ERK pathways converge on and activate the mTOR complex 1 (mTORC1).[1][6] By inhibiting these upstream signals, this compound effectively reduces the phosphorylation and activity of mTOR.[1]

  • Autophagy Initiation : Inactivated mTORC1 is unable to phosphorylate and inhibit its downstream targets, the ULK1 complex and the Beclin-1-Vps34 (Class III PI3K) complex.[1] The activation of these complexes is a critical step for the initiation of autophagosome formation.[1][7]

This pathway was confirmed by experiments showing that an mTOR activator, MHY1485, could reverse the this compound-induced increase in autophagy markers.[1]

G cluster_0 This compound Action cluster_1 Upstream Signaling cluster_2 Core Autophagy Regulation FIIN2 This compound FGFR FGFRs (1-4) FIIN2->FGFR Inhibits PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Activates ERK ERK Pathway FGFR->ERK Activates mTORC1 mTORC1 PI3K_AKT->mTORC1 Activates ERK->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Vps34 Beclin-1-Vps34 Complex mTORC1->Vps34 Inhibits Autophagy Autophagosome Formation ULK1->Autophagy Initiates Vps34->Autophagy Initiates

Caption: this compound induced autophagy via mTOR inhibition.
Secondary Mechanism: Activation of AMPK

In hepatocellular carcinoma (HCC) cells, a novel off-target effect of this compound has been identified.[3] In addition to its FGFR targets, this compound can directly bind to and activate AMP-activated protein kinase α1 (AMPKα1) by forming a covalent bond at its Cys185 residue.[3][4] AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes like autophagy to restore energy homeostasis.

The AMPK-mediated pathway proceeds as follows:

  • Direct AMPK Activation : this compound binds to AMPKα1, leading to its activation.[4]

  • mTORC1 Inhibition : Activated AMPK phosphorylates and inhibits components of the mTORC1 complex, such as Raptor, or activates TSC2, a negative regulator of mTORC1.[4][8] This leads to the suppression of mTORC1 activity.

  • Autophagy Induction : As with the primary mechanism, the inhibition of mTORC1 derepresses the ULK1 and Beclin-1-Vps34 complexes, initiating autophagy.[4]

The role of AMPK was substantiated by showing that Compound C, an AMPK inhibitor, could antagonize the this compound-mediated induction of autophagy.[4]

G cluster_0 This compound Action (Off-Target) cluster_1 Energy Sensing Pathway cluster_2 Core Autophagy Regulation FIIN2 This compound AMPK AMPKα1 FIIN2->AMPK Directly Activates (Cys185) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: this compound induced autophagy via AMPK activation in HCC.

Crosstalk with Apoptosis

This compound induces both autophagy and mitochondria-mediated apoptosis in cancer cells.[1] The relationship between these two processes is complex. Studies show that the expression of both the autophagy marker LC3-II and the apoptosis marker cleaved Caspase-3 peak around 24 hours after this compound treatment.[3] However, while apoptosis continues for up to 48 hours, autophagy levels tend to decrease after the 24-hour mark.[1][3]

Crucially, the autophagy induced by this compound is protective for the cancer cells. The use of autophagy inhibitors, such as chloroquine (CQ) or 3-methyladenine (3-MA), in combination with this compound leads to a significant enhancement of cytotoxicity and apoptosis compared to this compound treatment alone.[1][3] This suggests that cancer cells use autophagy as a survival mechanism to withstand the stress induced by this compound, and that a combination therapy targeting both pathways could be a more effective treatment strategy.[1][2]

G FIIN2 This compound Treatment Apoptosis Apoptosis (Cell Death) FIIN2->Apoptosis Induces Autophagy Protective Autophagy (Cell Survival) FIIN2->Autophagy Induces CellDeath Enhanced Cell Death FIIN2->CellDeath Autophagy->Apoptosis Inhibits AutophagyInhibitor Autophagy Inhibitors (e.g., Chloroquine) AutophagyInhibitor->Autophagy Blocks AutophagyInhibitor->CellDeath

Caption: Crosstalk between this compound induced autophagy and apoptosis.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key cellular markers and processes related to autophagy and cell viability.

Table 1: Effect of this compound on Cell Viability and Apoptosis

Cell Line Parameter Effect of this compound Citation
A549, A549/DDP Cell Viability Dose-dependent decrease [1]
A549, A549/DDP Apoptosis Induction [1]
A549, A549/DDP Cleaved Caspase-3 Upregulation (peaks at 24h) [1][3]

| A549, A549/DDP | Bcl-2/Bax Ratio | Downregulation |[1][3] |

Table 2: Effect of this compound on Autophagy-Related Protein Expression and Phosphorylation

Cell Line Protein/Parameter Effect of this compound Citation
A549, A549/DDP p-mTOR (Ser2448) Inhibition [1]
A549, A549/DDP p-AKT, p-ERK Inhibition [1]
A549, A549/DDP Beclin-1 Upregulation [1]
A549, A549/DDP Vps34 Upregulation [1]
A549, A549/DDP, Hep3B LC3-II / LC3-I Ratio Upregulation (peaks at 24h) [1][3][9]
A549, A549/DDP, Hep3B p62/SQSTM1 Downregulation [1][3][9]
Hep3B p-AMPK Upregulation [4]

| A549, A549/DDP | Autophagosome number | Dose-dependent increase |[1] |

Key Experimental Protocols

Standard methods are employed to detect and quantify this compound-induced autophagy.[10][11][12] Below are detailed protocols for the most critical assays.

General Experimental Workflow

G A 1. Cell Culture & Treatment (e.g., A549, Hep3B) Treat with this compound (various doses/times) Include controls (DMSO, CQ) B 2. Sample Collection A->B C 3a. Protein Lysate Preparation B->C F 3b. Cell Fixation / Staining B->F I 3c. Cell Fixation & Processing B->I D 4a. Western Blot Analysis C->D E 5a. Quantify Bands (LC3-II/I, p62, p-mTOR) D->E L 6. Data Interpretation & Conclusion E->L G 4b. Fluorescence Microscopy F->G H 5b. Quantify Puncta (LC3, MDC) G->H H->L J 4c. Transmission Electron Microscopy I->J K 5c. Visualize Ultrastructure (Autophagosomes) J->K K->L

References

Methodological & Application

FIIN-2 Protocol for In Vitro Cell-Based Assays: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-Fibroblast Growth Factor Receptor (pan-FGFR) inhibitor.[1][2] It has demonstrated significant activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) and has shown efficacy in cell lines with gatekeeper mutations that confer resistance to first-generation FGFR inhibitors.[3] This document provides detailed application notes and protocols for the use of this compound in various in vitro cell-based assays to assess its anti-proliferative activity and mechanism of action.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor that covalently binds to a specific cysteine residue in the P-loop of the FGFR kinase domain.[4][5] This irreversible binding leads to sustained inhibition of FGFR autophosphorylation and downstream signaling pathways, including the MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[6] this compound has also been shown to target AMPKα1 directly at Cys185, inducing autophagy in hepatocellular carcinoma cells.[7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against FGFR Kinases
TargetIC50 (nM)Assay Type
FGFR13.09 - 3.1Cell-free assay; Z'-Lyte assay
FGFR24.3Cell-free assay; Z'-Lyte assay
FGFR327Cell-free assay; Z'-Lyte assay
FGFR445 - 45.3Cell-free assay; Z'-Lyte assay
FGFR1 V561M89Biochemical assay
EGFR204Z'-Lyte assay

Data compiled from multiple sources.[1][2][3][8]

Table 2: Cellular Activity of this compound in Various Cell Lines
Cell LineDescriptionEC50 (nM)Assay
FGFR1-4 Ba/F3Engineered murine pre-B cells dependent on FGFR signaling1 - 93Cell Proliferation Assay
FGFR2 V564M Ba/F3Ba/F3 cells with FGFR2 gatekeeper mutation58Cell Proliferation Assay
4T1Breast cancerPotent (specific EC50 not provided)Cell Proliferation Assay
A2780Ovarian carcinoma (FGFR4-dependent)Potent (specific EC50 not provided)Cell Proliferation Assay

Data compiled from multiple sources.[1][3][8]

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS PIP2 PIP2 PI3K->PIP2 RAF RAF RAS->RAF AKT AKT PIP2->AKT PIP3 mTOR mTOR AKT->mTOR PKC PKC DAG->PKC Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PKC->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription FIIN2 This compound FIIN2->FGFR Inhibits

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Ba/F3, NCI-H1581, A2780) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding FIIN2_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 4. This compound Treatment (Dose-response concentrations) FIIN2_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 72-96 hours) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition EC50_Calc 8. EC50 Calculation (GraphPad Prism) Data_Acquisition->EC50_Calc

Caption: General workflow for cell-based assays with this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is designed to determine the EC50 value of this compound in a panel of cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., NCI-H1581, A2780, 4T1)[1]

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1,500 cells per well in 100 µL of culture medium into a 96-well plate.[1]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is recommended to prepare 2X concentrated solutions.

    • On the following day, add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO vehicle control.

    • A typical final concentration range for this compound is 0.1 nM to 10 µM.

  • Incubation:

    • Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Determine the EC50 value by plotting the percentage of viability against the log concentration of this compound using a non-linear regression analysis software (e.g., GraphPad Prism).[1]

Protocol 2: Western Blot Analysis of FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FGFR autophosphorylation and downstream signaling pathways.

Materials:

  • Target cancer cell lines

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 hours).[3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Protocol 3: Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the IC50 of this compound against purified FGFR kinases.

Materials:

  • Recombinant FGFR kinases

  • Substrate peptide

  • ATP

  • This compound

  • Assay buffer

  • Kinase-Glo® or ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the this compound dilutions, recombinant FGFR kinase, and the substrate peptide.[9]

    • Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[9]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature or 30°C.

  • Detection:

    • Stop the reaction and measure the kinase activity using a detection reagent such as Kinase-Glo® or ADP-Glo™, following the manufacturer's protocol. This typically involves measuring luminescence.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound using a non-linear regression analysis software.

Storage and Handling

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term use.[2] Avoid repeated freeze-thaw cycles. For in vitro experiments, further dilutions should be made in the appropriate cell culture medium.

Troubleshooting

  • Low Potency: Ensure the this compound stock solution is fresh and has been stored correctly. Verify the confluency and health of the cells used in the assay.

  • High Variability: Ensure accurate and consistent pipetting, especially during serial dilutions and cell seeding. Use a sufficient number of replicates for each condition.

  • No Inhibition of Phosphorylation: Confirm the activity of the kinase and the quality of the antibodies. Ensure that the treatment time and concentration of this compound are appropriate for the cell line being tested.

Conclusion

This compound is a valuable tool for studying FGFR signaling in cancer biology and for the development of novel anti-cancer therapeutics. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their in vitro cell-based assays. Careful execution of these protocols and appropriate data analysis will yield reliable and reproducible results.

References

Application Notes and Protocols: FIIN-2 Treatment for NCI-H2077 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of FIIN-2, a potent and irreversible pan-FGFR inhibitor, on the NCI-H2077 lung cancer cell line. This cell line is characterized by high-level amplification of Fibroblast Growth Factor Receptor 1 (FGFR1), making it a relevant model for studying FGFR-targeted therapies.

Introduction

This compound is a second-generation, irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[1] It covalently binds to a cysteine residue in the P-loop of the ATP-binding pocket of FGFRs, potently inhibiting their activity.[2] This mechanism of action allows this compound to overcome resistance to first-generation FGFR inhibitors that can be conferred by gatekeeper mutations in the kinase domain.[1][2] The NCI-H2077 cell line, derived from a patient with lung cancer, exhibits high-level FGFR1 amplification and is dependent on FGFR signaling for survival, making it a suitable in vitro model for evaluating the efficacy of FGFR inhibitors like this compound.[2]

Mechanism of Action

This compound is an irreversible, pan-FGFR inhibitor with high potency against all four members of the FGFR family.[3][4] Its inhibitory activity is achieved through the formation of a covalent bond, leading to sustained target inhibition. In cancer cells with FGFR amplifications or activating mutations, such as NCI-H2077, inhibition of FGFR signaling by this compound leads to the suppression of downstream pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: this compound Biochemical Potency (IC50)

TargetIC50 (nM)
FGFR13.09 - 3.1
FGFR24.3
FGFR327
FGFR445 - 45.3
EGFR204

Data compiled from multiple sources.[2][3][4][5]

Table 2: this compound Cellular Antiproliferative Activity (EC50)

Cell LineCancer TypeFGFR AlterationThis compound EC50 (nM)
NCI-H2077Lung CancerFGFR1 AmplificationPotent Inhibition (Specific EC50 not detailed in search results)
NCI-H1581Lung CancerFGFR1 AmplificationPotent Inhibition (Specific EC50 not detailed in search results)
RT112Bladder CancerFGFR3/TACC3 FusionPotent Inhibition
A2780Ovarian CarcinomaFGFR4 DependentPotent Inhibition
4T1Breast CancerPan-FGFR DependentPotent Inhibition
Ba/F3 (FGFR1)--Single-digit nM range
Ba/F3 (FGFR2)--~1 nM
Ba/F3 (FGFR2 V564M)-Gatekeeper Mutant58

Data compiled from multiple sources.[2][3][6][7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for NCI-H2077 Cells Treated with this compound

This protocol details the methodology for assessing the antiproliferative effect of this compound on the NCI-H2077 cell line using a luminescence-based cell viability assay.

Materials:

  • NCI-H2077 cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (resuspended in DMSO to a stock concentration of 10 mM)

  • 96-well clear bottom, white-walled tissue culture plates

  • Cell-Titer-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

  • Sterile, multichannel pipettes and reservoirs

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture NCI-H2077 cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration that will allow for seeding 1,500 cells in 100 µL per well of a 96-well plate.[2][3][6]

    • Seed 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.[3][6]

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the 10 mM DMSO stock. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 10 µM down to sub-nanomolar concentrations).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 96 hours.[2][3][6]

  • Cell Viability Assessment (Cell-Titer-Glo®):

    • After the 96-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Cell-Titer-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted Cell-Titer-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.

    • Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (% viability).

    • Plot the % viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

experimental_workflow start Culture NCI-H2077 Cells seed Seed 1,500 cells/well in 96-well plate start->seed attach Incubate 24h for attachment seed->attach prepare_drug Prepare this compound serial dilutions add_drug Add this compound to cells attach->add_drug prepare_drug->add_drug incubate_treat Incubate for 96h add_drug->incubate_treat add_ctg Add Cell-Titer-Glo® Reagent incubate_treat->add_ctg measure Measure Luminescence add_ctg->measure analyze Normalize data and calculate EC50 measure->analyze

Caption: Experimental workflow for determining the EC50 of this compound in NCI-H2077 cells.

FGFR Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGF FGF Ligand FGFR FGFR1 Receptor FGF->FGFR FRS2 FRS2 FGFR->FRS2 FIIN2 This compound FIIN2->FGFR Irreversible Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation

Caption: this compound irreversibly inhibits FGFR1, blocking downstream signaling pathways.

References

Application Notes and Protocols for FIIN-2 in Ba/F3 Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway through mutations, gene amplifications, or translocations is implicated in various cancers. FIIN-2 is a potent, irreversible, pan-FGFR inhibitor that covalently binds to a conserved cysteine in the P-loop of FGFRs 1-4.[2][3] This unique mechanism allows this compound to overcome resistance conferred by "gatekeeper" mutations that limit the efficacy of first-generation FGFR inhibitors.[3]

The Ba/F3 cell line, a murine IL-3-dependent pro-B cell line, is a widely used model system for studying kinase inhibitors.[4] When engineered to express a constitutively active FGFR, Ba/F3 cells become IL-3 independent, and their proliferation becomes dependent on FGFR signaling.[4][5] This provides a robust and sensitive in vitro system to evaluate the potency and cellular activity of FGFR inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in Ba/F3 cell proliferation assays, a crucial tool for researchers in oncology and drug development.

This compound: Mechanism of Action and Cellular Effects

This compound is an ATP-competitive inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs.[2] This irreversible inhibition leads to the blockade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][6] In Ba/F3 cells engineered to express various FGFR constructs, this compound has demonstrated potent anti-proliferative activity.[3]

FGFR Signaling Pathway Inhibition by this compound

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR P-FGFR (Inactive) FRS2 FRS2 FGFR->FRS2 Activates FIIN2 This compound FIIN2->FGFR Covalently Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound covalently inhibits FGFR, blocking downstream signaling pathways like RAS-MAPK and PI3K-AKT.

Quantitative Data: this compound Potency in Ba/F3 Cells

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against various FGFRs and in Ba/F3 cell lines expressing wild-type or mutant FGFRs.

Table 1: this compound Biochemical IC50 Values against FGFRs

TargetIC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
Data sourced from biochemical assays.[3]

Table 2: this compound Cellular EC50 Values in Ba/F3 Cell Proliferation Assays

Ba/F3 Cell LineEC50 (nM)
FGFR1 (Wild-Type)1 - 10
FGFR2 (Wild-Type)~1
FGFR3 (Wild-Type)10 - 50
FGFR4 (Wild-Type)50 - 100
FGFR2 (V564M Gatekeeper Mutant)58
Data represents the concentration of this compound required to inhibit 50% of cell proliferation.[3]

Experimental Protocols

Ba/F3 Cell Culture

Materials:

  • Ba/F3 cells engineered to express the FGFR of interest

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant murine IL-3 (for parental Ba/F3 cells or as a control)

  • Sterile culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For parental Ba/F3 cells, supplement the medium with 10 ng/mL of recombinant murine IL-3.

  • For FGFR-expressing Ba/F3 cells, culture in the absence of IL-3 to maintain selective pressure.

  • Maintain cell densities between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Subculture cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium.

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Ba/F3 Cell Proliferation Assay (MTT or CellTiter-Glo)

This protocol describes a general procedure. The choice between MTT and CellTiter-Glo assays depends on available equipment and preference. CellTiter-Glo is a luminescent assay that measures ATP levels as an indicator of cell viability, while the MTT assay is a colorimetric assay that measures metabolic activity.

Materials:

  • FGFR-expressing Ba/F3 cells

  • Assay medium (RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 96-well clear-bottom or white-walled plates

  • MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Luminescence Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Protocol:

  • Cell Seeding:

    • Wash FGFR-expressing Ba/F3 cells twice with IL-3-free medium to remove any residual growth factors.

    • Resuspend the cells in fresh assay medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.

    • Include appropriate controls:

      • Vehicle control (medium with DMSO only)

      • Positive control (if applicable, a known inhibitor)

      • No-cell control (medium only, for background subtraction)

    • Add 100 µL of the diluted this compound or control solutions to the wells, resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Assay Readout:

    • For MTT Assay:

      • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

      • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate to room temperature for 30 minutes.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.

Experimental Workflow

Experimental_Workflow start Start culture Culture FGFR-expressing Ba/F3 cells (IL-3 free) start->culture wash Wash cells to remove residual growth factors culture->wash seed Seed cells into 96-well plates wash->seed treat Add this compound dilutions to wells seed->treat prepare_compound Prepare serial dilutions of this compound prepare_compound->treat incubate Incubate for 72 hours treat->incubate readout Perform cell viability assay (MTT or CellTiter-Glo) incubate->readout analyze Analyze data and calculate EC50 readout->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on Ba/F3 cell proliferation.

Conclusion

The use of this compound in conjunction with FGFR-dependent Ba/F3 cell lines provides a powerful and specific system for investigating FGFR-targeted therapies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this system in their drug discovery and cancer research efforts. The high potency and ability of this compound to overcome common resistance mechanisms make it an invaluable tool for studying FGFR biology and developing next-generation cancer therapeutics.

References

Application Notes and Protocols: Determination of FIIN-2 IC50 in FGFR Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is implicated in the pathogenesis of various cancers.[2][3][4] FIIN-2 is a potent, irreversible pan-FGFR inhibitor that has demonstrated efficacy against wild-type and mutant forms of FGFRs, including gatekeeper mutations that confer resistance to first-generation inhibitors.[5][6][7][8][9] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring FGFR mutations.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFRs.[8] This covalent modification prevents ATP from binding, thereby inhibiting the kinase activity of the receptor and blocking downstream signaling pathways.[8] this compound has shown potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4.[5][6][7][10]

Data Presentation: this compound IC50 and EC50 Values

The following table summarizes the reported IC50 (biochemical assay) and EC50 (cell-based assay) values for this compound against various wild-type and mutant FGFRs.

TargetAssay TypeCell LineMutationIC50 / EC50 (nM)Reference
FGFR1Biochemical (Z'-lyte)-Wild-Type3.1[5][7][10][11]
FGFR2Biochemical (Z'-lyte)-Wild-Type4.3[5][7][10][11]
FGFR3Biochemical (Z'-lyte)-Wild-Type27[5][7][10][11]
FGFR4Biochemical (Z'-lyte)-Wild-Type45[5][7][10][11]
FGFR1Cell-based (Proliferation)Ba/F3TEL-FGFR11-93 (range)[5][7][11]
FGFR2Cell-based (Proliferation)Ba/F3TEL-FGFR2~1[8]
FGFR2Cell-based (Proliferation)Ba/F3V564M (Gatekeeper)58[5][7][8]
FGFR2Cell-based (Proliferation)Ba/F3V564F (Gatekeeper)Potent[5][7]
EGFRBiochemical (Z'-lyte)-Wild-Type204[5][7][11]

Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[3][4][12] this compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Recruits & Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits

Caption: FGFR signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound in a representative FGFR-mutant cancer cell line (e.g., Ba/F3 cells engineered to express a mutant FGFR) using a cell viability assay.

Materials
  • FGFR-mutant cancer cell line (e.g., Ba/F3-TEL-FGFR2 V564M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence or absorbance

Experimental Workflow

The following diagram outlines the key steps in the IC50 determination workflow.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_culture Culture FGFR mutant cells start->cell_culture cell_harvest Harvest and count cells cell_culture->cell_harvest cell_seed Seed cells into 96-well plate cell_harvest->cell_seed drug_prep Prepare serial dilutions of this compound drug_add Add this compound to cells drug_prep->drug_add incubate Incubate for 72h drug_add->incubate add_reagent Add cell viability reagent read_plate Read plate (luminescence/absorbance) add_reagent->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the FGFR-mutant cells in their recommended complete medium until they reach approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA, centrifuge, and resuspend in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Include wells for "cells only" (no treatment) and "medium only" (background) controls.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the 10 mM this compound stock solution in complete medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells of the 96-well plate.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for "cells only" control) to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (Example using CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis and IC50 Determination:

    • Subtract the average background reading (medium only wells) from all other readings.

    • Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells (% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100).

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or a similar program to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[13]

Conclusion

This document provides a comprehensive guide for determining the IC50 of this compound in FGFR mutant cell lines. The provided protocols and background information will enable researchers to accurately assess the potency of this inhibitor and contribute to the development of targeted cancer therapies. Adherence to the detailed experimental procedures is crucial for obtaining reliable and reproducible results.

References

Application of FIIN-2 in Hepatocellular Carcinoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent, irreversible, and covalent pan-fibroblast growth factor receptor (FGFR) inhibitor. It targets a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4, leading to sustained inhibition of receptor signaling. Given the critical role of aberrant FGFR signaling in the pathogenesis of hepatocellular carcinoma (HCC), particularly the frequent amplification and activation of FGFR4, this compound presents a valuable tool for basic and translational research in this malignancy. These application notes provide a summary of the current knowledge on this compound's activity and detailed protocols for its use in HCC research.

Recent studies have not only confirmed the on-target effects of this compound on FGFRs in HCC but have also identified novel off-target effects, such as the direct binding and activation of AMP-activated protein kinase α1 (AMPKα1), which can induce autophagy and contribute to its anti-tumor activity[1]. This dual mechanism of action makes this compound a particularly interesting compound for investigating the complex signaling networks in liver cancer.

Data Presentation

Biochemical Activity of this compound

The following table summarizes the in vitro biochemical inhibitory activity of this compound against the four FGFR isoforms.

Kinase TargetIC50 (nM)Assay Type
FGFR13.1Z'-Lyte
FGFR24.3Z'-Lyte
FGFR327Z'-Lyte
FGFR445Z'-Lyte

Data sourced from a Z'-Lyte biochemical assay. This assay measures the extent of phosphorylation of a synthetic peptide by the target kinase.[2][3]

Cellular Activity of this compound

The table below presents the half-maximal effective concentration (EC50) of this compound in various FGFR-dependent cancer cell lines. While specific data for a broad panel of HCC cell lines are not yet available, the potent activity in FGFR4-dependent lines provides a strong rationale for its application in HCC research.

Cell LineCancer TypeFGFR DependenceEC50 (nM)
Ba/F3-FGFR1Pro-BEngineered~1-93
Ba/F3-FGFR2Pro-BEngineered~1-93
Ba/F3-FGFR3Pro-BEngineered~1-93
Ba/F3-FGFR4Pro-BEngineered~1-93
RT112Bladder CancerFGFR3 FusionPotent
A2780Ovarian CarcinomaFGFR4-dependentPotent
4T1Breast Cancerpan-FGFR-dependentPotent

EC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in culture.[2][3]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway in Hepatocellular Carcinoma

The diagram below illustrates the canonical FGFR signaling pathway, which is frequently dysregulated in HCC. Activation of FGFRs by their ligands (FGFs) leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway_in_HCC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (e.g., FGFR4) FGF->FGFR Binds FGFR_dimer FGFR Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Recruits & Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Activates PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis FIIN2 This compound FIIN2->FGFR_dimer Covalently Inhibits

Caption: FGFR Signaling Pathway in HCC and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy in HCC Cell Lines

This diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound on HCC cell lines in vitro.

FIIN2_Workflow start Select HCC Cell Lines (e.g., those with FGFR4 amplification) cell_culture Culture cells to exponential growth phase start->cell_culture treatment Treat cells with a dose range of this compound (and vehicle control) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-FGFR, p-ERK, p-AKT, Cleaved Caspase-3) treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis

Caption: In vitro experimental workflow for this compound evaluation in HCC.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HCC cell lines.

Materials:

  • HCC cell lines (e.g., Hep3B, Huh7, PLC/PRF/5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for FGFR Signaling Inhibition

Objective: To assess the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

  • HCC cells treated with this compound as described in the cell viability assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 2, 6, or 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in an HCC xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • HCC cell line for implantation (e.g., a line with known FGFR amplification or sensitivity to this compound in vitro).

  • Matrigel (optional).

  • This compound formulation for oral or intraperitoneal administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration of treatment), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), as well as Western blot analysis of the tumor lysates.

  • Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

Application Notes and Protocols for Western Blot Analysis of p-FGFR Following FIIN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the efficacy of FIIN-2, an irreversible pan-FGFR inhibitor, by monitoring the phosphorylation status of Fibroblast Growth Factor Receptor (FGFR) using Western blotting.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, often due to genetic alterations, is a key driver in the pathogenesis of several cancers.[1][3] this compound is a potent, irreversible pan-FGFR inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking their kinase activity and downstream signaling.[4][5][6] This protocol details the use of Western blotting to quantify the inhibition of FGFR autophosphorylation (p-FGFR) in response to this compound treatment, a critical method for verifying its mechanism of action.

FGFR Signaling Pathway and this compound Inhibition

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of specific tyrosine residues within their intracellular kinase domains.[2][7] This phosphorylation creates docking sites for various signaling proteins, activating downstream cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[3][8][9] this compound exerts its inhibitory effect by preventing this initial autophosphorylation step.[5]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds pFGFR p-FGFR (Autophosphorylation) FGFR->pFGFR Dimerization & Autophosphorylation RAS_MAPK RAS-MAPK Pathway pFGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway pFGFR->PI3K_AKT PLCG PLCγ Pathway pFGFR->PLCG FIIN2 This compound FIIN2->pFGFR Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCG->Migration

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on various FGFRs has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

TargetIC50 (nM)[4][10]EC50 (nM)[10][11]
FGFR13.091-93
FGFR24.31-93
FGFR3271-93
FGFR445.31-93

Experimental Protocol: Western Blot for p-FGFR

This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of FGFR via Western blot.

Materials
  • Cell line expressing FGFR (e.g., A549, A549/DDP)[12]

  • Complete cell culture medium[13][14]

  • This compound inhibitor[4]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15]

  • BCA protein assay kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR (e.g., Tyr653/654) and anti-total FGFR[16][17]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (Seed cells and treat with this compound) B 2. Cell Lysis (Extract total protein) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Antibody Incubation (Primary then secondary antibody) F->G H 8. Detection (Chemiluminescent signal) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for Western blot analysis of p-FGFR after this compound treatment.

Step-by-Step Methodology

1. Cell Culture and Treatment a. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.[2] b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 0-20 µmol/L) for a predetermined duration (e.g., 24 hours).[12] Include a vehicle control (DMSO).[1]

2. Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS.[1] b. Add ice-cold lysis buffer with inhibitors to each plate.[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[1] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA assay.[1]

3. SDS-PAGE and Protein Transfer a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[1] b. Boil the samples at 95-100°C for 5 minutes.[1] c. Load 20-30 µg of protein per lane onto a polyacrylamide gel.[1][2] d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF membrane.[1]

4. Immunoblotting and Detection a. Block the membrane with blocking buffer for 1 hour at room temperature.[15] b. Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution) overnight at 4°C.[1] c. Wash the membrane three times with TBST for 10 minutes each.[1] d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 - 1:5000 dilution) for 1 hour at room temperature.[1][2] e. Wash the membrane three times with TBST for 10 minutes each.[1] f. Prepare the ECL substrate and apply it to the membrane.[2] g. Capture the chemiluminescent signal using a digital imaging system.[1]

5. Data Analysis a. To account for protein loading variations, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein.[1] b. Quantify the band intensities using densitometry software.[2] c. Normalize the p-FGFR signal to the total FGFR signal for each sample.[1]

Troubleshooting

IssuePossible CauseSolution
Weak or No Signal Insufficient drug treatment.Optimize this compound concentration and treatment time.
Low protein loading.Ensure 20-30 µg of protein is loaded per lane.[2]
High Background Insufficient blocking or washing.Increase blocking time and the number/duration of washes.[2]
Antibody concentration too high.Titrate primary and secondary antibodies.[2]
Non-specific Bands Primary antibody is not specific.Use a highly specific monoclonal antibody.[1]
Insufficient washing.Increase the number and duration of washes.[2]

References

Application Notes and Protocols for FIIN-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[4][5] Notably, this compound has shown efficacy against wild-type FGFRs and various gatekeeper mutants that confer resistance to first-generation FGFR inhibitors.[2][6] These characteristics make this compound a valuable tool for cancer research and therapeutic development. This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in cell culture experiments.

Data Presentation: Solubility and Inhibitory Concentrations

The following tables summarize the key quantitative data for this compound, including its solubility in common laboratory solvents and its inhibitory concentrations against various FGFRs.

Table 1: this compound Solubility

SolventSolubilityConcentration (mM)Notes
DMSO≥ 100 mg/mL157.55 mMUse of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2]
DMSO69 mg/mL108.7 mM---
DMSO≥ 31.75 mg/mL------
DMSO≥ 30 mg/mL47.26 mM---
DMSO10 mg/mL------
WaterInsoluble------
EthanolInsoluble------

Table 2: this compound Inhibitory Concentrations (IC50/EC50)

TargetIC50/EC50Assay Type
FGFR13.09 nM / 3.1 nMIC50[1][2]
FGFR24.3 nMIC50[1][2]
FGFR327 nMIC50[1][2]
FGFR445.3 nM / 45 nMIC50[1][2]
EGFR204 nMIC50[2][4]
FGFR1-4 dependent Ba/F3 cells1-93 nMEC50[4]
FGFR2 V564M gatekeeper mutant Ba/F3 cells58 nMEC50[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.

Materials:

  • This compound powder (Molecular Weight: 634.73 g/mol )

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 6.35 mg of this compound powder.

  • Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (specific to the cell line being used)

  • Sterile dilution tubes or plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (Recommended): To achieve a low nanomolar final concentration, it is recommended to perform serial dilutions. For example, to prepare a 10 µM intermediate solution, dilute 1 µL of the 10 mM stock solution into 999 µL of pre-warmed cell culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates containing cells and medium to reach the desired final concentration. For example, to achieve a final concentration of 100 nM in a well containing 1 mL of medium, add 10 µL of the 10 µM intermediate solution.

  • Control: Prepare a vehicle control by adding the same volume of DMSO (used for the final dilution) to a separate set of cells. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Incubation: Gently mix the contents of the wells and incubate the cells under standard conditions.

Mandatory Visualizations

FIIN2_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_culture Working Solution for Cell Culture weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution dilute_intermediate Prepare Intermediate Dilution in Culture Medium thaw->dilute_intermediate dilute_final Add to Cell Culture Plate dilute_intermediate->dilute_final incubate Incubate Cells dilute_final->incubate

Caption: Experimental workflow for the preparation of this compound for cell culture experiments.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation FIIN2 This compound FIIN2->FGFR Inhibition FRS2_GRB2_SOS FRS2-GRB2-SOS Complex P->FRS2_GRB2_SOS PI3K PI3K P->PI3K PLCG PLCγ P->PLCG RAS RAS FRS2_GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Cascade RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Differentiation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Growth AKT->Survival DAG_PKC DAG -> PKC PLCG->DAG_PKC IP3_Ca IP3 -> Ca²⁺ Release PLCG->IP3_Ca

Caption: this compound inhibits the FGFR signaling pathway, blocking downstream cascades.

References

Application Notes and Protocols for FIIN-2 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FIIN-2 is a potent, second-generation, irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1][2] It covalently binds to a conserved cysteine residue within the P-loop of the FGFR kinase domain, enabling potent inhibition of all four FGFR isoforms (FGFR1-4).[3][4] A key feature of this compound is its ability to overcome resistance to first-generation, reversible FGFR inhibitors, which is often caused by mutations in the kinase domain's gatekeeper residue.[3][5] Preclinical studies have demonstrated its efficacy in cell-based assays against both wild-type and mutant FGFRs.[3][6]

These application notes provide detailed protocols for the preparation and administration of this compound in animal models, primarily focusing on rodent studies for cancer research. While this compound has shown potent cellular activity, researchers should be aware that some studies have noted moderate mouse liver microsomal stability, which could impact its in vivo efficacy and requires careful consideration during experimental design.[7]

Mechanism of Action: Irreversible FGFR Inhibition

This compound acts as an ATP-competitive inhibitor.[6] Its acrylamide moiety forms a covalent bond with a specific cysteine residue (e.g., Cys477 in FGFR4) located in the P-loop of the kinase domain.[3][8] This irreversible binding permanently inactivates the receptor, blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[9][10] Unlike many inhibitors that only bind to the active "DFG-in" kinase conformation, this compound can bind to the inactive "DFG-out" state, which may contribute to its ability to overcome certain resistance mutations.[3]

cluster_0 FGFR Kinase Domain (ATP Pocket) cluster_1 Inhibition Process ATP ATP Reversible 1. Reversible Binding in ATP Pocket ATP->Reversible Competes with FIIN2 This compound (Acrylamide Warhead) FIIN2->Reversible CYS P-Loop Cysteine Covalent 2. Covalent Bond Formation CYS->Covalent Reversible->Covalent Targets Inactive 3. Irreversible Inactivation Covalent->Inactive

Caption: Mechanism of irreversible inhibition by this compound.

Quantitative Data and Properties

In Vitro Potency of this compound

The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound against various FGFR isoforms and dependent cell lines.

TargetAssay TypeIC₅₀ / EC₅₀ (nM)Reference
FGFR1 Cell-free (Z'-Lyte)3.1[6][11]
FGFR2 Cell-free (Z'-Lyte)4.3[6][11]
FGFR3 Cell-free (Z'-Lyte)27[6][11]
FGFR4 Cell-free (Z'-Lyte)45[6][11]
EGFR Cell-free (Z'-Lyte)204[3][6]
FGFR1-dependent Ba/F3 cellsCell Proliferation1 - 93 (range)[6]
FGFR2-dependent Ba/F3 cellsCell Proliferation~1[3]
FGFR2 V564M Ba/F3 cellsCell Proliferation58[3]
4T1 (Pan-FGFR dependent)Cell ProliferationPotent (~15x > non-covalent)[3]
Solubility and Recommended Formulations for In Vivo Studies

This compound is insoluble in water and ethanol.[1] Proper formulation is critical for achieving adequate bioavailability in animal models. The following vehicles have been established for preparing this compound for in vivo administration.

Formulation CompositionMax SolubilityAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLOral Gavage (p.o.), Intraperitoneal (i.p.)[11]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral Gavage (p.o.), Subcutaneous (s.c.)[11]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIntravenous (i.v.), Intraperitoneal (i.p.)[11]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O≥ 5 mg/mL (as homogeneous suspension)Oral Gavage (p.o.)[1]

Note: Always prepare fresh daily. Sonication or gentle heating may be used to aid dissolution, but monitor for precipitation. The final concentration should be adjusted based on the required dose (mg/kg) and dosing volume for the specific animal model.[11]

Experimental Protocols

Protocol for Preparation of this compound Formulation (Oral Gavage)

This protocol describes the preparation of a 10 mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the total mass of this compound needed based on the desired final concentration (e.g., 2.5 mg/mL) and total volume (10 mL). For this example, 25 mg of this compound is required.

  • Initial Dissolution: Add the weighed this compound powder to a 15 mL conical tube. Add 1.0 mL of DMSO (10% of total volume). Vortex vigorously until the powder is completely dissolved. A brief, gentle sonication may be applied if needed.

  • Add Co-solvents: Sequentially add the remaining solvents as follows, mixing thoroughly after each addition:

    • Add 4.0 mL of PEG300. Vortex until the solution is clear and homogenous.

    • Add 0.5 mL of Tween-80. Vortex until the solution is clear.

  • Final Volume Adjustment: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex thoroughly. The final solution should be a clear solution or a fine, homogeneous suspension.[11]

  • Storage and Use: Use the formulation immediately for best results. Do not store the working solution for extended periods.

Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude) are typically used for human cancer cell line xenografts. Age: 6-8 weeks.

Workflow:

  • Cell Culture: Culture the selected cancer cell line (e.g., a line with known FGFR alterations) under standard conditions.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Prepare the this compound and vehicle formulations fresh daily as described in Protocol 4.1.

    • Administer the treatment via the chosen route (e.g., oral gavage) at a specified frequency (e.g., once daily, 5 days a week). Dosing volume is typically 5-10 mL/kg body weight.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, or stool consistency).[12]

  • Study Endpoint:

    • Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.

    • Euthanize animals according to institutional guidelines.

    • Collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).

start Start: Cancer Cell Culture implant Tumor Implantation (Subcutaneous) start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomization (Tumor Volume ~100-150 mm³) growth->randomize treat_vehicle Vehicle Control Group (Daily Dosing) randomize->treat_vehicle Group 1 treat_fiin2 This compound Group(s) (Daily Dosing) randomize->treat_fiin2 Group 2+ monitor Monitor Tumor Volume & Body Weight (2-3x / week) treat_vehicle->monitor treat_fiin2->monitor endpoint Study Endpoint Reached monitor->endpoint endpoint->monitor No euthanize Euthanasia & Tissue Collection endpoint->euthanize Yes analysis Pharmacodynamic & Histological Analysis euthanize->analysis end End analysis->end

Caption: General experimental workflow for a xenograft efficacy study.
Protocol for Toxicity Monitoring

Proactive monitoring is essential to manage potential adverse effects.

Procedure:

  • Daily Clinical Observations:

    • Record body weight. A loss exceeding 15-20% of initial weight is a common endpoint criterion.

    • Observe general appearance: posture, activity level, grooming habits.

    • Monitor food and water intake.

    • Check for signs of gastrointestinal distress, such as diarrhea or changes in stool.[12]

  • Regular Blood Work (Optional):

    • For comprehensive studies, conduct periodic blood draws (e.g., satellite groups) for complete blood counts (CBC) and serum chemistry panels.

    • Pay attention to markers of liver function (ALT, AST) and kidney function (BUN, creatinine).

    • Monitor for hyperphosphatemia, a known on-target toxicity of FGFR inhibitors due to effects on FGF23 signaling.[13]

  • Dermatological Scoring:

    • Visually inspect the animal's skin and fur for signs of rash, alopecia (hair loss), or inflammation. A semi-quantitative scoring system can be implemented if dermatological effects are observed.[12]

FGFR Signaling Pathway

This compound targets the FGFR receptor tyrosine kinases, which, upon binding to FGF ligands, dimerize and auto-phosphorylate. This initiates several downstream signaling cascades that drive oncogenesis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCG->Angiogenesis

Caption: The FGFR signaling pathway and the inhibitory action of this compound.

References

Chemoproteomic Profiling with FIIN-2 Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated efficacy in overcoming resistance to first-generation FGFR inhibitors.[1][2][3] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[4][5] To facilitate a deeper understanding of its target engagement, selectivity, and downstream cellular effects, alkyne-tagged this compound probes have been developed for use in activity-based protein profiling (ABPP) and chemoproteomic studies.[1]

These application notes provide a comprehensive overview of the use of this compound probes in chemoproteomic workflows, including detailed experimental protocols and data interpretation guidelines. The information herein is intended to enable researchers to effectively utilize this compound probes for target identification, validation, and the elucidation of drug-protein interactions in complex biological systems.

Mechanism of Action

This compound and its corresponding probes are covalent inhibitors that typically consist of a scaffold for noncovalent interactions and an electrophilic "warhead" that reacts with nucleophilic residues on target proteins.[4] The acrylamide moiety on this compound serves as the reactive group, forming a covalent bond with a conserved cysteine residue located at the rim of the P-loop in FGFRs (e.g., Cys488 in FGFR1).[4] This irreversible binding leads to the potent inhibition of FGFR signaling pathways.[4] While designed as a pan-FGFR inhibitor, chemoproteomic studies have revealed that this compound also interacts with other kinases, including EGFR, SRC, and has been newly identified to target AMP-activated protein kinase α1 (AMPKα1).[1][6]

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory activity of this compound against various kinases and its effect on cell proliferation.

Table 1: In Vitro Inhibitory Activity of this compound against Kinases

Target KinaseIC50 (nM)Assay TypeReference
FGFR13.1Z'-Lyte[7][8]
FGFR24.3Z'-Lyte[7][8]
FGFR327Z'-Lyte[7][8]
FGFR445Z'-Lyte[7][8]
EGFR204Z'-Lyte[2][8]
SRC-Covalent Adduct Formation[6]
YES-Covalent Adduct Formation[6]

Table 2: Cellular Proliferation Inhibition by this compound

Cell Line ModelEC50 (nM)Genetic BackgroundReference
FGFR1-4 Ba/F31 - 93Engineered cell lines[8][9]
FGFR2 Ba/F3~1Engineered cell line[2]
FGFR2 (V564F) Ba/F358Gatekeeper mutant[2]
RET Ba/F3196Engineered cell line[8]
EGFR Ba/F3~500Engineered cell line[8]

Table 3: Top 10 Kinase Targets of this compound Probe in Hep3B Cells Identified by Chemoproteomics

Target KinaseFold Change (Probe vs. DMSO)Fold Change (Probe vs. This compound + Probe)
FGFR2>2>2
FGFR4>2>2
EGFR>2>2
SRC>2>2
AMPKα1>2>2
Other Kinase 1>2>2
Other Kinase 2>2>2
Other Kinase 3>2>2
Other Kinase 4>2>2
Other Kinase 5>2>2

Note: A complete list of the 422 potential protein targets identified in Hep3B cells can be found in the supplementary information of the cited study. The data indicates that a fold change greater than 2 and a p-value less than 0.05 were used as filtering criteria.[1][10]

Signaling Pathway Visualization

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P1->PI3K Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 This compound Probe FIIN2->FGFR Covalently Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Chemoproteomic Profiling Workflow

The general workflow for identifying protein targets of this compound using an alkyne-functionalized probe (FP) involves several key steps: cell treatment, lysis, click chemistry, enrichment, and mass spectrometry-based protein identification.

Chemoproteomic_Workflow A 1. Cell Culture & Treatment - DMSO (Control) - this compound Probe (FP) - this compound + FP (Competition) B 2. Cell Lysis (e.g., 0.2% SDS buffer with protease inhibitors) A->B C 3. Click Chemistry (Probe-labeled proteins conjugated to Biotin-Azide) B->C D 4. Enrichment (Streptavidin bead pulldown) C->D E 5. On-Bead Digestion (e.g., Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Protein Identification & Quantification) F->G

Caption: Chemoproteomic Workflow for this compound Target ID.

Detailed Methodologies

1. Cell Culture and Treatment

  • Cell Lines: This protocol has been successfully applied to hepatocellular carcinoma cell lines such as Hep3B and Huh7.[1]

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach approximately 80-90% confluency in 10-cm plates.

  • Treatment Groups:

    • Control: Treat cells with DMSO vehicle.

    • Probe Labeling: Treat cells with the alkyne-tagged this compound probe (FP). The optimal concentration and incubation time should be determined empirically, but a starting point could be based on the inhibitory activity of the parent compound.

    • Competition: Pre-treat cells with an excess of unlabeled this compound for a designated period (e.g., 1-2 hours) before adding the this compound probe. This group is crucial for identifying specific targets.

  • Incubation: Incubate cells at 37°C for the desired time.

2. Cell Lysis

  • After treatment, aspirate the medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Lyse the cells by adding 750 µL of lysis buffer (e.g., 0.2% SDS, 0.1% IGEPAL CA-630 in PBS) supplemented with a protease inhibitor cocktail.[1]

  • Sonicate the lysate for 15 minutes at 4°C to ensure complete lysis and shear cellular DNA.[1]

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[1]

  • Collect the supernatant containing the proteome for further analysis. Determine the protein concentration using a standard method like the BCA assay.

3. Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC)

  • To a specific amount of protein lysate (e.g., 1-2 mg), add the following click chemistry reagents sequentially:

    • Biotin-azide tag

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO4)

  • Incubate the reaction at room temperature for 1 hour in the dark.[11]

  • Precipitate the proteins by adding methanol and incubate at -20°C overnight to remove excess reagents.[11]

  • Pellet the proteins by centrifugation and wash the pellet with methanol.[11]

4. Enrichment of Probe-Labeled Proteins

  • Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., a buffer containing a lower concentration of SDS).

  • Add pre-washed streptavidin-conjugated beads to the lysate and incubate with rotation to allow for the binding of biotinylated proteins.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with high salt, urea, and finally a buffer compatible with enzymatic digestion.

5. On-Bead Digestion

  • Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide (IAA).

  • Add a protease such as trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

6. LC-MS/MS Analysis

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The specific parameters for the LC gradient and MS acquisition will depend on the instrumentation available.

7. Data Analysis

  • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Filter the identified proteins based on statistical significance (p-value < 0.05) and fold-change enrichment in the probe-treated sample compared to the control and competition samples (fold change > 2).[1]

Logical Relationships in Data Analysis

The identification of true targets relies on a logical comparison between the different experimental groups.

Data_Analysis_Logic DMSO DMSO Control (Background Binding) Analysis Quantitative Comparison (LC-MS/MS Data) DMSO->Analysis FP This compound Probe (FP) (Total Covalent Binding) FP->Analysis Comp This compound + FP (Non-specific Binding) Comp->Analysis Targets High-Confidence Targets Analysis->Targets FP >> DMSO & FP >> (this compound + FP)

Caption: Logic for High-Confidence Target Identification.

Conclusion

Chemoproteomic profiling with this compound probes is a powerful strategy for elucidating the on- and off-target landscape of this covalent FGFR inhibitor. The protocols and data presented here provide a framework for researchers to apply this technology in their own studies. By combining robust experimental design with quantitative mass spectrometry, it is possible to gain significant insights into the molecular mechanisms of this compound and to guide the development of more selective and effective kinase inhibitors.

References

Application Notes and Protocols: FIIN-2 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent, irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor with demonstrated activity against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4][5] Notably, this compound can overcome resistance to first-generation FGFR inhibitors conferred by gatekeeper mutations.[4] Beyond its primary targets, this compound also exhibits moderate inhibitory activity against the epidermal growth factor receptor (EGFR).[2][4] Preclinical studies suggest that combining this compound with other kinase inhibitors, particularly those targeting the MAPK/ERK and PI3K/AKT pathways, may offer a synergistic anti-tumor effect and a strategy to overcome acquired resistance. These application notes provide a comprehensive overview of the use of this compound in combination therapies, including detailed experimental protocols and data presentation.

Rationale for Combination Therapy

Acquired resistance to targeted therapies is a significant challenge in oncology. Tumors can develop resistance to FGFR inhibitors through the activation of bypass signaling pathways, most commonly the MAPK/ERK and PI3K/AKT pathways. Therefore, a combinatorial approach that simultaneously targets FGFR and these key survival pathways is a rational strategy to enhance therapeutic efficacy and delay or prevent the emergence of resistance.

  • FGFR and MEK Inhibition: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical downstream effector of FGFR signaling.[6] Co-inhibition of FGFR and MEK can lead to a more profound and sustained blockade of this pro-proliferative pathway.

  • FGFR and PI3K Inhibition: The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of FGFR that promotes cell survival and growth.[6] Dual inhibition of FGFR and PI3K can synergistically induce apoptosis and inhibit tumor growth.[1][2][7]

Data Presentation

The following tables summarize the inhibitory activities of this compound as a single agent and provide illustrative examples of the synergistic effects observed when combining FGFR inhibitors with MEK or PI3K inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay TypeReference
FGFR13.1-Z'-Lyte[4]
FGFR24.3-Z'-Lyte[4]
FGFR327-Z'-Lyte[4]
FGFR445-Z'-Lyte[4]
EGFR204-Z'-Lyte[4]

Table 2: Anti-proliferative Activity of this compound in FGFR-Dependent Cell Lines

Cell LineCancer TypeFGFR AlterationEC50 (nM)Reference
Ba/F3-FGFR1Pro-B cellOverexpression1-93[3]
Ba/F3-FGFR2Pro-B cellOverexpression~1[4]
Ba/F3-FGFR3Pro-B cellOverexpression1-93[3]
Ba/F3-FGFR4Pro-B cellOverexpression1-93[3]
Ba/F3-FGFR2 V564MPro-B cellGatekeeper Mutant58[4]
RT112Bladder CancerFGFR3-TACC3 FusionPotent Inhibition[4]

Table 3: Apoptotic Effect of this compound on Lung Adenocarcinoma Cells

Cell LineTreatmentApoptosis Rate (%)Reference
A549Control~5[8]
A549This compound (10 µM)~15[8]
A549This compound (20 µM)~25[8]
A549/DDP (Cisplatin-resistant)Control~5[8]
A549/DDP (Cisplatin-resistant)This compound (10 µM)~20[8]
A549/DDP (Cisplatin-resistant)This compound (20 µM)~35[8]

Table 4: Illustrative Synergistic Effects of Combining FGFR Inhibitors with MEK or PI3K Inhibitors (using FIIN-3, a close analog of this compound)

Cell LineCancer TypeCombinationEffectReference
NCI-H2077Lung CancerFIIN-3 + Trametinib (MEK inhibitor)Enhanced inhibition of colony formation[9]
RT112Bladder CancerFIIN-3 + Trametinib (MEK inhibitor)Enhanced inhibition of colony formation[9]
NCI-H2077Lung CancerFIIN-3 + BKM120 (PI3K inhibitor)Enhanced inhibition of colony formation[9]
RT112Bladder CancerFIIN-3 + BKM120 (PI3K inhibitor)Enhanced inhibition of colony formation[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its combination partners, as well as a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

FGFR Signaling Pathways

Combination_Therapy_Logic FGFR_signaling FGFR Signaling MAPK_pathway MAPK/ERK Pathway FGFR_signaling->MAPK_pathway PI3K_pathway PI3K/AKT Pathway FGFR_signaling->PI3K_pathway Tumor_Growth Tumor Growth and Survival MAPK_pathway->Tumor_Growth PI3K_pathway->Tumor_Growth FIIN2 This compound FIIN2->FGFR_signaling Inhibits MEK_inhibitor MEK Inhibitor (e.g., Trametinib) MEK_inhibitor->MAPK_pathway Inhibits PI3K_inhibitor PI3K Inhibitor (e.g., BKM120) PI3K_inhibitor->PI3K_pathway Inhibits

Combination Therapy Rationale

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Lung, Bladder, or Neuroblastoma cell lines) start->cell_culture treatment Treatment - this compound alone - Other inhibitor alone - Combination cell_culture->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT, CellTiter-Glo) assays->viability apoptosis Apoptosis (Annexin V Staining) assays->apoptosis western_blot Western Blot (p-ERK, p-AKT) assays->western_blot colony_formation Colony Formation assays->colony_formation data_analysis Data Analysis (IC50, Combination Index) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis colony_formation->data_analysis end End data_analysis->end

Experimental Workflow

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other kinase inhibitors.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Other kinase inhibitor (e.g., Trametinib, BKM120; stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound and the other inhibitor in complete medium.

    • For combination studies, prepare a matrix of concentrations of both inhibitors.

    • Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of this compound combinations on the phosphorylation status of key signaling proteins like ERK and AKT.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and other kinase inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the other inhibitor, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound and its combinations using flow cytometry.[8]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and other kinase inhibitors

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[8]

    • Add 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 4: Colony Formation Assay

This assay assesses the long-term effect of the inhibitors on the proliferative capacity of single cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound and other kinase inhibitors

  • Crystal violet solution (0.5% in methanol)

  • Methanol

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the inhibitors.

  • Incubation: Incubate the plates for 10-14 days, changing the medium with fresh inhibitors every 3-4 days, until visible colonies are formed in the control wells.

  • Fixing and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 20 minutes.

    • Wash with water and air dry.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the control.

Conclusion

The combination of this compound with other kinase inhibitors, particularly those targeting the MAPK/ERK and PI3K/AKT pathways, represents a promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance. The protocols provided herein offer a framework for researchers to investigate these combinations in a preclinical setting. Careful optimization of experimental conditions for specific cell lines and inhibitor concentrations is crucial for obtaining robust and reproducible data.

References

Monitoring FIIN-2 Target Engagement in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent, irreversible pan-inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently implicated in cancer.[1][2] As a covalent inhibitor, this compound forms a stable bond with its target proteins, offering the potential for prolonged and robust target inhibition.[1] Understanding and quantifying the engagement of this compound with its intended targets (on-target) and any unintended targets (off-targets) within a cellular context is critical for its development as a therapeutic agent and its use as a chemical probe.

These application notes provide a detailed overview and experimental protocols for monitoring this compound target engagement in cells. The methodologies described herein are essential for confirming the mechanism of action, determining cellular potency, and assessing the selectivity of this compound.

Target Profile of this compound

This compound primarily targets the four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[1] It has been shown to be effective against wild-type FGFRs and certain gatekeeper mutants that confer resistance to other FGFR inhibitors.[1] In addition to its on-target activity, this compound has been reported to engage with other kinases, including the Epidermal Growth Factor Receptor (EGFR) and AMP-activated protein kinase α1 (AMPKα1).[3]

Quantitative Data: Biochemical Potency and Cellular Proliferation

The following tables summarize the reported in vitro potency of this compound against its primary targets and its anti-proliferative effects in various cell lines.

TargetIC50 (nM)
FGFR13.1
FGFR24.3
FGFR327
FGFR445
EGFR204

Table 1: Biochemical IC50 values of this compound against various kinases. Data compiled from multiple sources.[1]

Cell LineEC50 (nM)FGFR Dependence
Ba/F3 (FGFR1)1-93FGFR1
Ba/F3 (FGFR2)1-93FGFR2
Ba/F3 (FGFR3)1-93FGFR3
Ba/F3 (FGFR4)1-93FGFR4
Ba/F3 (FGFR2 V564F)58FGFR2 Gatekeeper Mutant

Table 2: Cellular EC50 values of this compound in engineered Ba/F3 cell lines dependent on various FGFRs.[1]

FGFR Signaling Pathway and Inhibition by this compound

FGFRs are key regulators of cellular processes such as proliferation, differentiation, and survival. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary signaling pathways activated by FGFRs include the RAS-MAPK (ERK), PI3K-AKT, and PLCγ pathways. This compound, by irreversibly binding to the ATP-binding pocket of FGFRs, blocks their kinase activity and subsequent downstream signaling.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2_GRB2_SOS FRS2-GRB2-SOS Complex FGFR->FRS2_GRB2_SOS Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAS RAS FRS2_GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation FIIN2 This compound FIIN2->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition by this compound.

Experimental Protocols for Monitoring Target Engagement

Several methods can be employed to monitor the engagement of this compound with its targets in a cellular environment. The choice of method depends on the specific research question, available resources, and the desired throughput.

Chemoproteomics for Target Identification and Selectivity Profiling

Chemoproteomics is a powerful technique to identify the direct targets of a covalent inhibitor on a proteome-wide scale. This method typically involves synthesizing a probe molecule that incorporates a reporter tag (e.g., an alkyne) onto the inhibitor scaffold.

Chemoproteomics_Workflow cluster_cell_treatment Cellular Treatment cluster_lysis_click Lysis & Click Chemistry cluster_enrichment_ms Enrichment & MS Analysis Cells Live Cells Probe This compound-alkyne Probe Cells->Probe Incubation Lysate Cell Lysate Probe->Lysate Lysis Biotin Biotin-azide Lysate->Biotin Click CuAAC Click Reaction Biotin->Click Streptavidin Streptavidin Beads Click->Streptavidin Enrichment Enrichment Streptavidin->Enrichment MS LC-MS/MS Analysis Enrichment->MS Targets Identified Targets MS->Targets

Caption: Workflow for chemoproteomic identification of this compound targets.

Protocol: Competitive Chemoproteomics

  • Probe Synthesis: Synthesize an alkyne-tagged version of this compound (this compound-alkyne).

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line expressing FGFRs) to 70-80% confluency.

    • For competitive profiling, pre-incubate cells with an excess of unlabeled this compound or DMSO (vehicle control) for 1-2 hours.

    • Treat the cells with the this compound-alkyne probe at a pre-determined optimal concentration and incubate for an appropriate time to allow for covalent modification of targets.

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction: biotin-azide, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Protein Enrichment:

    • Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-labeled proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the enriched proteins using a suitable proteomics software package.

    • Compare the protein enrichment in the this compound-alkyne treated samples with and without pre-incubation with unlabeled this compound to identify specific targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature (Tagg).

CETSA_Workflow cluster_treatment_heat Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis Cells Intact Cells FIIN2 This compound Cells->FIIN2 Incubation Heat Heat Challenge (Temperature Gradient) FIIN2->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction (Supernatant) Centrifugation->Soluble Aggregated Aggregated Fraction (Pellet) Centrifugation->Aggregated WB Western Blot (anti-FGFR) Soluble->WB Analysis Densitometry & Melting Curve Analysis WB->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blotting

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-FGFR1).

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Plot the normalized band intensities as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tagg) for the target protein in the presence and absence of this compound. A positive shift in Tagg indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that quantifies the binding of a test compound to a target protein. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_assay Assay Procedure cluster_detection Detection & Analysis Cells Live Cells Vector NanoLuc-FGFR Fusion Vector Cells->Vector Transfection TransfectedCells Transfected Cells Vector->TransfectedCells Tracer Fluorescent Tracer TransfectedCells->Tracer Add Tracer FIIN2 This compound Tracer->FIIN2 Add this compound (titration) Substrate NanoLuc Substrate FIIN2->Substrate Add Substrate BRET Measure BRET Signal Substrate->BRET IC50 Calculate Cellular IC50 BRET->IC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection:

    • Transfect host cells (e.g., HEK293T) with a vector encoding the target protein (e.g., FGFR1) fused to NanoLuc® luciferase.

    • Culture the transfected cells for 24-48 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in a suitable assay medium.

    • Dispense the cell suspension into a multi-well plate.

    • Add a fluorescent tracer that binds to the target protein.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • BRET Measurement:

    • Add the NanoLuc® substrate to initiate the luminescent reaction.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 for target engagement.

Conclusion

Monitoring the cellular target engagement of this compound is a critical aspect of its preclinical characterization. The combination of chemoproteomics for target identification, CETSA for confirming intracellular target binding, and NanoBRET™ for quantifying cellular potency provides a comprehensive approach to understanding the mechanism of action and selectivity of this covalent FGFR inhibitor. The detailed protocols provided in these application notes serve as a guide for researchers to effectively implement these techniques in their own studies.

References

Application Notes and Protocols for FIIN-2: An Irreversible FGFR Inhibitor Inducing the DFG-out Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of FIIN-2, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This compound covalently modifies a conserved cysteine residue in the P-loop of FGFRs, uniquely inducing an inactive "DFG-out" conformational state. This mechanism allows this compound to effectively inhibit both wild-type and clinically relevant gatekeeper mutant forms of FGFRs that are resistant to first-generation inhibitors. This document details the mechanism of action of this compound, provides protocols for its use in biochemical and cellular assays, and presents its activity data in a clear, tabular format. Diagrams illustrating the FGFR signaling pathway and experimental workflows are also included to facilitate experimental design and data interpretation.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a critical role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, driven by mutations, gene amplifications, or chromosomal translocations, is a known oncogenic driver in a variety of cancers.[2] While several FGFR inhibitors have been developed, the emergence of drug resistance, often through mutations in the kinase domain's gatekeeper residue, remains a significant clinical challenge.[3]

This compound is a next-generation, irreversible pan-FGFR inhibitor designed to overcome this resistance.[3] It forms a covalent bond with a conserved cysteine residue within the P-loop of the FGFR kinase domain.[4] Structural studies have revealed that this covalent modification stabilizes the kinase in an inactive "DFG-out" conformation, a feature that distinguishes it from many other FGFR inhibitors and contributes to its ability to inhibit gatekeeper mutants.[5][6] These notes provide detailed information and protocols for researchers utilizing this compound to study FGFR signaling and its inhibition.

Data Presentation

Table 1: Biochemical Activity of this compound Against Wild-Type and Mutant FGFRs
TargetAssay TypeIC50 (nM)Reference
FGFR1Z'-lyte3.1[3][7]
FGFR2Z'-lyte4.3[3][7]
FGFR3Z'-lyte27[3][7]
FGFR4Z'-lyte45[3][7]
FGFR1 V561MZ'-lyte89[3]
EGFRZ'-lyte204[3][7]
Table 2: Cellular Activity of this compound in FGFR-Dependent Cell Lines
Cell LineExpressed FGFRAssay TypeEC50 (nM)Reference
Ba/F3Tel-FGFR1Proliferation1-93[8]
Ba/F3Tel-FGFR2Proliferation1[7]
Ba/F3Tel-FGFR3Proliferation1[7]
Ba/F3Tel-FGFR4Proliferation1[7]
Ba/F3FGFR2 V564MProliferation58[3]
4T1Pan-FGFRProliferationPotent[3]
A2780FGFR4-dependentProliferationPotent[3]

Signaling Pathway and Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular functions.[1][9] this compound, by covalently binding to the FGFR kinase domain, locks the receptor in an inactive state, thereby blocking these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor P_FGFR pFGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation FIIN2 This compound FIIN2->P_FGFR Inhibits (Covalent, DFG-out) FRS2 FRS2 P_FGFR->FRS2 Phosphorylates PLCG PLCγ P_FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->CellResponse

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Experiments:

  • Prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, a 10 mM stock can be made by dissolving 6.35 mg of this compound (MW: 634.73 g/mol ) in 1 mL of DMSO.

  • This compound is soluble in DMSO up to approximately 69 mg/mL (108.7 mM).[10]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[3]

For In Vivo Experiments:

  • Formulation 1 (with PEG300 and Tween-80):

    • Start with a clarified stock solution of this compound in DMSO (e.g., 70 mg/mL).

    • To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 to the mixture and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL.

    • This solution should be prepared fresh and used immediately.[10]

  • Formulation 2 (with corn oil):

    • Start with a clarified stock solution of this compound in DMSO (e.g., 70 mg/mL).

    • To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil and mix thoroughly.

    • This solution should be prepared fresh and used immediately.[10]

Biochemical Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified FGFR kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[10]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare reagents: - FGFR kinase - Substrate (e.g., poly-Glu-Tyr) - ATP - this compound serial dilutions Incubate1 Incubate FGFR kinase with this compound dilutions Reagents->Incubate1 Initiate Initiate reaction by adding ATP and substrate Incubate1->Initiate Incubate2 Incubate at room temperature (e.g., 60 min) Initiate->Incubate2 Stop Stop reaction (e.g., add EDTA) Incubate2->Stop Add_Ab Add detection reagents (e.g., Eu-labeled anti-pTyr Ab and APC-labeled streptavidin) Stop->Add_Ab Incubate3 Incubate in the dark Add_Ab->Incubate3 Read Read TR-FRET signal Incubate3->Read

Caption: General workflow for a TR-FRET-based FGFR kinase assay.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the purified FGFR enzyme to each well.

  • Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin if a biotinylated substrate is used).

  • Incubate in the dark to allow for antibody binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate IC50 values using a non-linear regression analysis.

Cellular Proliferation Assay

This protocol is to determine the effect of this compound on the proliferation of FGFR-dependent cell lines.

Protocol:

  • Seed cells (e.g., Ba/F3 cells engineered to express an FGFR construct) in a 96-well plate at a density of 1,500-3,000 cells per well.[10][11]

  • Allow the cells to attach overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treat the cells with the this compound dilutions or a vehicle control (DMSO).

  • Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[10][11]

  • Assess cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK8) or CellTiter-Glo luminescent cell viability assay.[10][11]

  • For CCK8, add 10 µL of the reagent to each well, incubate for 1-2 hours, and measure the absorbance at 450 nm.[11]

  • For CellTiter-Glo, add the reagent to the wells, incubate, and measure luminescence.[10]

  • Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Western Blot Analysis of FGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on FGFR autophosphorylation in cells.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat Treat cells with this compound Lyse Lyse cells and quantify protein Treat->Lyse Load Load protein lysates onto SDS-PAGE gel Lyse->Load Run Run gel electrophoresis Load->Run Transfer Transfer proteins to a PVDF membrane Run->Transfer Block Block membrane Transfer->Block Incubate_pFGFR Incubate with anti-pFGFR antibody Block->Incubate_pFGFR Incubate_sec Incubate with HRP-conjugated secondary antibody Incubate_pFGFR->Incubate_sec Detect Detect with ECL substrate and image Incubate_sec->Detect Strip Strip and re-probe for total FGFR Detect->Strip

Caption: Workflow for Western blot analysis of FGFR phosphorylation.

Protocol:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 6 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.

Cellular Wash-out Experiment to Confirm Irreversible Binding

This experiment demonstrates the irreversible nature of this compound's inhibition.[1]

Protocol:

  • Treat FGFR-dependent cells (e.g., WT FGFR2 Ba/F3 cells) with this compound (e.g., 20 nM) and a reversible inhibitor (e.g., BGJ398) for 3 hours.[1]

  • After the incubation period, collect the cells and wash them extensively with PBS to remove any unbound inhibitor.

  • Resuspend the cells in fresh, inhibitor-free medium and allow them to recover for a specified period (e.g., 4 hours).[1]

  • Lyse the cells and perform a Western blot analysis for p-FGFR as described in the previous protocol.

  • Expected Outcome: Cells treated with this compound should show sustained inhibition of FGFR phosphorylation after the washout, while cells treated with the reversible inhibitor should show a recovery of phosphorylation.

Structural Insights: this compound and the DFG-out Conformation

The co-crystal structure of this compound bound to the FGFR4 kinase domain (PDB ID: 4QQC) provides a molecular basis for its unique mechanism of action.[4][5] The structure reveals that the acrylamide group of this compound forms a covalent bond with Cys477 in the P-loop of FGFR4.[1] This covalent linkage pulls the P-loop towards the inhibitor, which in turn facilitates a conformational change in the activation loop, causing the DFG motif to flip into an inactive "out" state.[5][6] In this DFG-out conformation, the phenylalanine residue of the DFG motif occupies the ATP-binding pocket, sterically hindering ATP binding and inactivating the kinase. This induced DFG-out conformation, coupled with the covalent bond, allows this compound to avoid steric clashes with bulky gatekeeper mutations, thereby retaining its inhibitory activity against resistant forms of FGFR.[5][6]

Conclusion

This compound is a powerful research tool for investigating the role of FGFR signaling in normal physiology and disease. Its unique irreversible mechanism of action and its ability to induce the DFG-out conformation make it particularly valuable for studying drug resistance mechanisms and for developing next-generation FGFR-targeted therapies. The protocols and data provided in these application notes are intended to guide researchers in the effective use of this compound in their experimental systems.

References

Troubleshooting & Optimization

Optimizing FIIN-2 Concentration for Kinase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIIN-2, a potent and irreversible pan-FGFR inhibitor, in kinase assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3][4] Its mechanism of action involves forming a covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding site of FGFR kinases.[5][6] This irreversible binding leads to potent and sustained inhibition of kinase activity. This compound has demonstrated the ability to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations.[1][7]

Q2: What are the primary kinase targets of this compound?

A2: this compound is a pan-FGFR inhibitor, meaning it targets multiple members of the FGFR family. Its inhibitory activity is most potent against FGFR1 and FGFR2, with slightly lower potency against FGFR3 and FGFR4.[1][2][3] It has also been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2][7]

Q3: What is a recommended starting concentration range for this compound in a cellular assay?

A3: Based on reported cellular EC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For cell lines highly dependent on FGFR signaling, EC50 values are often in the single to double-digit nanomolar range.[1][2][3][8] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Is this compound effective against FGFR gatekeeper mutations?

A4: Yes, a key advantage of this compound is its ability to potently inhibit the proliferation of cells that are dependent on gatekeeper mutants of FGFR1 and FGFR2.[1][7] This makes it a valuable tool for studying and potentially overcoming acquired resistance to other FGFR inhibitors.

Q5: What are the known off-target effects of this compound?

A5: While this compound exhibits good overall kinase selectivity, some off-target activities have been reported.[1] It can moderately inhibit EGFR.[1][7] More recent studies using chemical proteomics have identified AMP-activated protein kinase alpha 1 (AMPKα1) as a novel covalent target of this compound, which may lead to downstream effects on cellular energy metabolism and autophagy.[9] Researchers should consider these potential off-target effects when interpreting their results.

Troubleshooting Guide

Issue 1: No or low inhibition observed at expected concentrations.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Ensure that the kinase assay buffer conditions (pH, salt concentration) are optimal for your specific kinase.[10] Verify the ATP concentration used in the assay, as this compound is an ATP-competitive inhibitor.[8]

  • Possible Cause: Incorrect this compound concentration.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution. DMSO is a common solvent, but ensure the final concentration in the assay does not exceed a level that affects enzyme activity.[11] Perform a wide dose-response curve to determine the IC50 in your specific assay system.

  • Possible Cause: Degraded this compound.

    • Solution: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier to prevent degradation.[2] Avoid repeated freeze-thaw cycles.

Issue 2: High background signal or assay interference.

  • Possible Cause: Compound interference.

    • Solution: Some compounds can interfere with certain assay formats (e.g., fluorescence or luminescence-based assays).[11] Run a control with this compound in the absence of the kinase to assess for any direct effect on the assay signal. Consider using an alternative assay format if interference is significant.

  • Possible Cause: Non-specific inhibition.

    • Solution: At very high concentrations, small molecules can cause non-specific inhibition through aggregation or other mechanisms.[11] Ensure you are working within a reasonable concentration range based on known IC50 values and include appropriate negative controls.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in reagent preparation.

    • Solution: Use freshly prepared reagents and ensure accurate pipetting. For cellular assays, ensure cell density and health are consistent between experiments.

  • Possible Cause: Differences in incubation time.

    • Solution: As this compound is an irreversible inhibitor, the duration of pre-incubation with the kinase before initiating the reaction can significantly impact the measured potency. Standardize the pre-incubation time across all experiments.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound against its primary targets.

Table 1: In Vitro IC50 Values for this compound Against FGFR Family Kinases

Kinase TargetIC50 (nM)Assay TypeReference
FGFR13.1Z'-Lyte[1][7]
FGFR24.3Z'-Lyte[1][7]
FGFR327Z'-Lyte[1][7]
FGFR445Z'-Lyte[1][7]

Table 2: Cellular EC50 Values for this compound in FGFR-Dependent Cell Lines

Cell LineFGFR StatusEC50 (nM)Reference
Ba/F3 (TEL-FGFR1)Wild-Type~14[5]
Ba/F3 (TEL-FGFR2)Wild-Type~1[1]
Ba/F3 (FGFR2 V564M)Gatekeeper Mutant58[1]

Table 3: In Vitro IC50 Values for this compound Against Off-Targets

Kinase TargetIC50 (nM)Assay TypeReference
EGFR204Z'-Lyte[1][7]
SRC330Kinase Assay[10]
YES365Kinase Assay[10]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Purified active kinase of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 10 µM). Include a DMSO-only control.

  • Kinase and Inhibitor Pre-incubation: Add the kinase and the diluted this compound (or DMSO control) to the wells of the 384-well plate. Allow for a pre-incubation period (e.g., 30 minutes) at room temperature to facilitate covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTS-Based) to Determine EC50 of this compound

This protocol describes how to measure the effect of this compound on the proliferation of an FGFR-dependent cell line to determine the half-maximal effective concentration (EC50).

Materials:

  • FGFR-dependent cell line (e.g., Ba/F3 cells expressing a constitutively active FGFR construct)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS tetrazolium assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer (plate reader) capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percent proliferation relative to the DMSO control for each this compound concentration. Plot the percent proliferation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds P1 Autophosphorylation FGFR->P1 Induces GRB2_SOS GRB2/SOS P1->GRB2_SOS PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K FIIN2 This compound FIIN2->P1 Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Response Ca Ca²⁺ Release IP3->Ca Ca->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Experimental_Workflow Start Start: Prepare Reagents Dilute Prepare this compound Serial Dilutions Start->Dilute Preincubation Pre-incubate Kinase with this compound Dilute->Preincubation Initiate Initiate Reaction (add ATP/Substrate) Preincubation->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Stop Reaction & Detect Signal Incubate->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

References

FIIN-2 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with FIIN-2 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?

A1: this compound is inherently hydrophobic and is practically insoluble in water and ethanol.[1][2] Direct dissolution in aqueous buffers will likely result in precipitation or a non-homogenous suspension. It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is highly soluble in DMSO, with reported concentrations reaching up to 100 mg/mL (157.55 mM).[4]

Q3: My this compound/DMSO stock solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation in your DMSO stock can occur if the solubility limit is exceeded or if the DMSO has absorbed moisture.[1][6] To address this:

  • Ensure you are using fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][4]

  • Gentle warming of the solution in a 37°C water bath for 5-10 minutes can aid dissolution.[3][6]

  • Sonication in a water bath for 10-15 minutes can also help break up precipitates and facilitate dissolution.[3][6]

  • Visually inspect the solution to ensure it is clear before use. A solution with precipitates will lead to inaccurate concentration calculations and unreliable experimental results.[6]

Q4: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro assay?

A4: To prepare an aqueous working solution from a DMSO stock, it is critical to dilute the stock solution appropriately into your final assay medium. To avoid precipitation, the final concentration of DMSO in your aqueous solution should be kept low, typically below 0.5%.[6][7] A common method is to add the DMSO stock dropwise to the aqueous medium while vortexing to ensure rapid mixing.[7] For some applications, the use of co-solvents or surfactants may be necessary to maintain solubility.[8]

Q5: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution indicates that the kinetic solubility of this compound in your aqueous buffer has been exceeded.[8] Here are some strategies to mitigate this:

  • Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[8]

  • Serial Dilution: Perform serial dilutions of your DMSO stock in the aqueous buffer to determine the solubility limit.[8]

  • Use of Co-solvents: For challenging situations, consider using a formulation with co-solvents. A common formulation for in vivo use that can be adapted for in vitro assays includes PEG300 and Tween 80.[1][4]

  • Add a Surfactant: Incorporating a small amount of a non-ionic surfactant like Tween 80 can help maintain the compound in solution.[8]

Data Presentation: this compound Solubility

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO ≥ 100 mg/mL[4]~157.55 mMUse fresh, anhydrous DMSO.[1][4]
Water Insoluble[1]N/A
Ethanol Insoluble[1]N/AGentle warming may slightly improve solubility to ≥3.39 mg/mL.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 634.73 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, add 157.55 µL of DMSO.

  • Dissolution: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

  • Troubleshooting (if necessary): If the compound does not fully dissolve:

    • Gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[3][6]

    • Alternatively, sonicate the tube in a water bath for 10-15 minutes.[3][6]

  • Visual Inspection: Ensure the final stock solution is clear and free of any precipitates.[6]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Stock solutions in DMSO are stable for at least one month at -20°C and up to one year at -80°C.[1][4]

Protocol 2: Preparation of an Aqueous Working Solution with Co-solvents

This protocol is adapted from an in vivo formulation and can be useful for in vitro assays where higher concentrations in aqueous media are required.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • ddH₂O or desired aqueous buffer (e.g., PBS)

Procedure (for a 1 mL final solution):

  • Initial Dilution: In a microcentrifuge tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 50 µL of a 70 mg/mL (~110 mM) this compound in DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Final Aqueous Dilution: Add 500 µL of ddH₂O or your aqueous buffer to bring the final volume to 1 mL. Mix well.

  • Immediate Use: This mixed solution should be used immediately for optimal results.[1]

Note: The final concentration of this compound in this example is 3.5 mg/mL (~5.51 mM), with final solvent concentrations of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous buffer. Adjust volumes as needed for your desired final concentration, keeping the solvent ratios consistent.

Visualizations

Troubleshooting Workflow for this compound Insolubility

G start Start: this compound Precipitation in Aqueous Buffer q1 Is the final DMSO concentration > 0.5%? start->q1 s1 Lower final DMSO concentration. Prepare fresh working solution. q1->s1 Yes q2 Is the this compound concentration too high for the buffer? q1->q2 No a1_yes Yes a1_no No end_resolved Issue Resolved s1->end_resolved s2 Lower the final this compound concentration. Determine solubility limit via serial dilution. q2->s2 Yes q3 Was the DMSO stock clear? q2->q3 No a2_yes Yes a2_no No s2->end_resolved end_unresolved Issue Persists: Contact Technical Support s2->end_unresolved s3 Prepare fresh DMSO stock. Use anhydrous DMSO. Warm/sonicate to dissolve. q3->s3 No s4 Consider using co-solvents (e.g., PEG300, Tween 80). q3->s4 Yes a3_yes Yes a3_no No s3->end_resolved s4->end_resolved s4->end_unresolved

Caption: Troubleshooting workflow for this compound insolubility issues.

FGFR Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: this compound inhibits the FGFR signaling pathway.

References

FIIN-2 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on anticipating and troubleshooting potential off-target effects of FIIN-2, an irreversible pan-FGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] It is designed to be a pan-FGFR inhibitor, targeting all four members of the family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Its irreversible nature is due to the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of the FGFRs.[4][5]

Q2: What are the known off-targets of this compound?

While this compound is a potent FGFR inhibitor, it has been shown to interact with other kinases. The most well-documented off-targets include the Epidermal Growth Factor Receptor (EGFR) and members of the SRC family of kinases (e.g., SRC, YES).[6][7] More recent studies using chemical proteomics have also identified AMP-activated protein kinase α1 (AMPKα1) as a novel direct target of this compound.[6] It is important to note that the related compound, FIIN-3, exhibits a more potent inhibitory effect on EGFR than this compound.[4][8][9][10]

Q3: What are the potential consequences of these off-target effects in my experiments?

Off-target effects can lead to misinterpretation of experimental results. For example:

  • Confounding Phenotypes: Inhibition of EGFR or SRC family kinases can produce cellular effects that may be mistakenly attributed to FGFR inhibition.

  • Unexpected Signaling Pathway Modulation: The activation of AMPKα1 by this compound can induce autophagy, which could influence experimental outcomes in cancer cell lines.[6]

  • Toxicity: Off-target effects can contribute to cellular toxicity that is independent of FGFR inhibition.[11]

Q4: How can I minimize off-target effects in my experimental design?

Several strategies can be employed to mitigate the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits FGFR signaling in your system. This reduces the likelihood of engaging off-targets with lower affinity.[12]

  • Use Structurally Unrelated Inhibitors: Confirm key findings with other FGFR inhibitors that have different chemical scaffolds and potentially different off-target profiles.[12]

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down FGFRs and compare the resulting phenotype to that observed with this compound treatment.[12]

  • Rescue Experiments: In cell lines, ectopically express a mutant form of the target FGFR that is resistant to this compound. If the observed phenotype is rescued, it is likely an on-target effect.[11]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results after this compound treatment.

This could be due to off-target effects, issues with the compound, or compensatory signaling pathways.

Troubleshooting Steps:

  • Verify On-Target Engagement: Confirm that this compound is inhibiting FGFR signaling in your experimental system.

    • Method: Western blotting for phosphorylated FRS2α (a direct substrate of FGFR) or downstream signaling proteins like p-ERK and p-AKT.

    • Expected Outcome: A dose-dependent decrease in the phosphorylation of these proteins.

  • Investigate Potential Off-Target Engagement:

    • Method 1: Western Blotting for Off-Target Pathways.

      • Probe for the phosphorylation status of key proteins in known off-target pathways (e.g., p-EGFR, p-SRC, p-AMPK).

      • Expected Outcome: Changes in the phosphorylation of these proteins may indicate off-target activity.

    • Method 2: Kinome Profiling.

      • Submit a sample of this compound to a commercial kinome profiling service.

      • Expected Outcome: A detailed report of the kinases that are inhibited by this compound at a given concentration, providing a broad view of its selectivity.[11]

    • Method 3: Chemical Proteomics.

      • This advanced technique can identify the direct binding targets of this compound in a cellular context.[6][12][13]

  • Rule out Compound-Related Issues:

    • Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) and the final experimental media. Precipitation can lead to non-specific effects.[11]

    • Vehicle Control: Always include a vehicle-only control to ensure that the solvent is not causing the observed effects.[11]

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound.

Table 1: this compound Inhibitory Activity against Primary FGFR Targets

TargetIC50 (nM)EC50 (nM) in Ba/F3 cells
FGFR13.1[2], 3.09[1]1-93[7]
FGFR24.3[1][2]1[2]
FGFR327[1][2]1-93[7]
FGFR445[2], 45.3[1]1-93[7]
FGFR2 (V564M Gatekeeper Mutant)-58[2][4]

Table 2: this compound Inhibitory Activity against Known Off-Targets

TargetIC50 (nM)EC50 (nM) in Ba/F3 cells
EGFR204[4][7]~500[7]
RET-196[7]
AMPKα1Identified as a direct target, but specific IC50/EC50 values are not yet published.[6]-

Key Experimental Protocols

Protocol 1: Western Blotting to Assess On- and Off-Target Kinase Activity

  • Cell Lysis: After treatment with this compound or vehicle, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of the target kinases (e.g., p-FRS2α, FRS2α, p-EGFR, EGFR, p-AMPKα, AMPKα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the this compound treated samples to the vehicle control.

Protocol 2: In Vitro Kinase Assay

  • Assay Setup: In a 96- or 384-well plate, prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction: Add the recombinant target kinase (e.g., FGFR1, EGFR) and a suitable substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., fluorescence, luminescence).[12][14]

  • Data Analysis: Plot the percent inhibition versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2a FRS2α FGFR->FRS2a P PLCG PLCγ FGFR->PLCG P FIIN2 This compound FIIN2->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2a->GRB2_SOS PI3K PI3K FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected/ Inconsistent Results VerifyOnTarget Verify On-Target Engagement (p-FRS2α) Start->VerifyOnTarget OnTargetConfirmed On-Target Effect Confirmed? VerifyOnTarget->OnTargetConfirmed InvestigateOffTarget Investigate Potential Off-Targets OnTargetConfirmed->InvestigateOffTarget Yes CheckCompound Check Compound Solubility/Vehicle OnTargetConfirmed->CheckCompound No WesternBlot Western Blot (p-EGFR, p-AMPK) InvestigateOffTarget->WesternBlot KinomeScan Kinome Profiling InvestigateOffTarget->KinomeScan ChemProteomics Chemical Proteomics InvestigateOffTarget->ChemProteomics OffTargetIdentified Off-Target Identified? WesternBlot->OffTargetIdentified KinomeScan->OffTargetIdentified ChemProteomics->OffTargetIdentified ReassessData Re-evaluate Data Considering Off-Target OffTargetIdentified->ReassessData Yes OtherCauses Consider Other Causes (e.g., compensatory pathways) OffTargetIdentified->OtherCauses No CheckCompound->OtherCauses

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationship_On_vs_Off_Target Phenotype Observed Cellular Phenotype FIIN2_Treatment This compound Treatment OnTarget On-Target Effect (FGFR Inhibition) FIIN2_Treatment->OnTarget OffTarget Off-Target Effect (e.g., EGFR, AMPKα1) FIIN2_Treatment->OffTarget OnTarget->Phenotype OffTarget->Phenotype Experiment1 Experiment: FGFR Knockdown (siRNA) ConclusionOn Conclusion: Phenotype is On-Target Experiment1->ConclusionOn Phenocopies This compound Effect ConclusionOff Conclusion: Phenotype is (partially) Off-Target Experiment1->ConclusionOff Does Not Phenocopy Experiment2 Experiment: Rescue with Resistant FGFR Experiment2->ConclusionOn Rescues Phenotype Experiment2->ConclusionOff Does Not Rescue Experiment3 Experiment: Use Structurally Different FGFR Inhibitor Experiment3->ConclusionOn Recapitulates Phenotype Experiment3->ConclusionOff Does Not Recapitulate

Caption: Logical workflow to distinguish on-target vs. off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with FIIN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with FIIN-2, a covalent pan-FGFR inhibitor.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Decreased or no observed efficacy of this compound in a known FGFR-dependent cell line.

  • Question: We are treating a cancer cell line known to be dependent on FGFR signaling with this compound, but we are not observing the expected decrease in cell viability or proliferation. What are the possible causes and how can we troubleshoot this?

  • Answer: Several factors could contribute to a lack of response to this compound. Here is a step-by-step guide to investigate the issue:

    Potential Causes & Troubleshooting Steps:

    • Compound Integrity and Activity:

      • Action: Verify the integrity and activity of your this compound stock. Perform a dose-response curve in a well-characterized, sensitive cell line to confirm its potency.

      • Rationale: Improper storage or handling can lead to compound degradation.

    • Cell Line Authenticity and Passage Number:

      • Action: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Use cells at a low passage number.

      • Rationale: Cell lines can be misidentified or their characteristics can drift over time with high passage numbers.

    • Presence of Resistance Mutations:

      • Action: Sequence the kinase domain of the relevant FGFR in your cell line to check for mutations. This compound is effective against gatekeeper mutations like FGFR1 V561M and FGFR2 V564M, but other mutations could confer resistance.[1][2][3][4]

      • Rationale: While this compound overcomes common gatekeeper mutations, novel or rare mutations within the ATP-binding pocket could still prevent effective binding.

    • Activation of Compensatory Signaling Pathways:

      • Action: Perform a phospho-receptor tyrosine kinase (RTK) array or Western blotting for key signaling nodes (e.g., p-EGFR, p-ERBB2/3, p-MET) in the presence and absence of this compound.

      • Rationale: Cells can escape inhibition of one pathway by upregulating parallel survival pathways. Resistance to FGFR inhibitors has been associated with a switch to ERBB2/3 signaling.[5][6][7]

    • Experimental Protocol Optimization:

      • Action: Review your experimental protocol, including seeding density, treatment duration, and the assay used to measure viability (e.g., MTS, CellTiter-Glo).

      • Rationale: Suboptimal experimental conditions can mask the effects of the inhibitor. For example, a high seeding density might lead to contact inhibition, reducing the dependency on growth factor signaling.

Issue 2: Paradoxical increase in cell proliferation or survival at certain this compound concentrations.

  • Question: We have observed an unexpected increase in cell proliferation at low concentrations of this compound, while higher concentrations are inhibitory. What could explain this paradoxical effect?

  • Answer: While not extensively documented for this compound itself, paradoxical effects have been observed with other kinase inhibitors and with FGF/FGFR signaling.[8][9][10] This phenomenon can be complex, but here are some potential explanations and troubleshooting approaches:

    Potential Causes & Troubleshooting Steps:

    • Off-Target Effects:

      • Action: Perform a kinome scan to identify potential off-target kinases that might be activated by this compound at specific concentrations. This compound is known to moderately inhibit EGFR.[1][11]

      • Rationale: At low concentrations, the inhibition of a pro-apoptotic or cell cycle arrest-mediating off-target kinase could lead to a net increase in proliferation.

    • Feedback Loop Activation:

      • Action: Analyze the expression and phosphorylation status of upstream and downstream components of the FGFR pathway (e.g., FGF ligands, other RTKs) after this compound treatment.

      • Rationale: Inhibition of FGFR signaling can sometimes trigger a compensatory feedback loop, leading to the upregulation of ligands or other receptors that promote proliferation.

    • Modulation of Downstream Effectors:

      • Action: Investigate the expression and activity of cell cycle regulators (e.g., p21, cyclins) and survival proteins in response to varying concentrations of this compound. Paradoxical growth effects in the context of FGFR signaling have been linked to the modulation of p21.[9][10]

      • Rationale: The balance between different downstream signaling pathways (e.g., MAPK, PI3K/Akt) can be altered at different inhibitor concentrations, leading to unexpected cellular responses.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible, ATP-competitive, pan-FGFR inhibitor.[12][13] It covalently binds to a cysteine residue in the glycine-rich loop of FGFR kinases, which allows it to inhibit the kinase activity of FGFR1, FGFR2, FGFR3, and FGFR4.[4][14] This covalent binding mode also enables it to overcome resistance conferred by common "gatekeeper" mutations in FGFR1 and FGFR2.[1][2]

Q2: What are the known on-target and off-target activities of this compound?

A2: this compound potently inhibits all four FGFR family members. It also exhibits moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][11] A summary of its inhibitory concentrations is provided in the table below.

Data Presentation: this compound Inhibitory Activity

TargetIC50 / EC50 (nM)Assay TypeReference(s)
FGFR13.1Cell-free (IC50)[11]
FGFR24.3Cell-free (IC50)[11]
FGFR327Cell-free (IC50)[11]
FGFR445Cell-free (IC50)[11]
FGFR1-4 Ba/F3 cells1 - 93Cell-based (EC50)[13]
FGFR2 V564M Ba/F358Cell-based (EC50)[1]
EGFR204Cell-free (IC50)[1][11]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year or at -80°C for up to two years.[11] Stock solutions are typically prepared in DMSO. For in vivo experiments, further dilution in appropriate vehicles like a mixture of PEG300, Tween-80, and saline is common. It is advisable to prepare working solutions fresh on the day of use.[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,500 - 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot the results as a percentage of cell viability versus this compound concentration to determine the EC50 value.

Protocol 2: Western Blotting for Phospho-FGFR

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C. Use an antibody for total FGFR or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Mandatory Visualizations

FIIN2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt MAPK MAPK Pathway FGFR->MAPK EGFR EGFR EGFR->PI3K_Akt EGFR->MAPK FIIN2 This compound FIIN2->FGFR Inhibits (On-Target) FIIN2->EGFR Inhibits (Off-Target) Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: this compound signaling pathway and off-target effects.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity & Activity Start->Check_Compound Check_Cells Authenticate Cell Line & Passage Check_Compound->Check_Cells Compound OK Conclusion Identify Cause of Unexpected Result Check_Compound->Conclusion Compound Degraded Sequence_FGFR Sequence FGFR Kinase Domain Check_Cells->Sequence_FGFR Cells OK Check_Cells->Conclusion Cell Line Issue Check_Pathways Analyze Compensatory Pathways Sequence_FGFR->Check_Pathways No Resistance Mutations Sequence_FGFR->Conclusion Resistance Mutation Found Optimize_Protocol Review Experimental Protocol Check_Pathways->Optimize_Protocol No Pathway Upregulation Check_Pathways->Conclusion Pathway Upregulation Found Optimize_Protocol->Conclusion

Caption: A logical workflow for troubleshooting unexpected results.

Logical_Relationships cluster_causes Potential Causes Lack_of_Efficacy Lack of Efficacy Cause1 Compound Degradation Lack_of_Efficacy->Cause1 Cause2 Resistance Mutation Lack_of_Efficacy->Cause2 Cause3 Compensatory Signaling Lack_of_Efficacy->Cause3 Cause4 Cell Line Issues Lack_of_Efficacy->Cause4

Caption: Logical relationships for lack of this compound efficacy.

References

FIIN-2 Stability in DMSO: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing the irreversible FGFR inhibitor FIIN-2, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides detailed information on the stability of this compound when stored in dimethyl sulfoxide (DMSO) at -20°C and -80°C, along with troubleshooting advice and frequently asked questions.

Stability Summary

Proper storage of this compound in DMSO is crucial for its long-term efficacy. The following table summarizes the recommended storage conditions for both powdered this compound and stock solutions in DMSO.

FormStorage TemperatureDuration of StabilitySource
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO-80°C2 years[1]
In DMSO-20°C1 year[1]

Experimental Protocols

To ensure the stability and proper handling of your this compound stock solutions, follow these recommended protocols.

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature in a desiccator before opening.[2] This prevents condensation of atmospheric moisture, which can impact compound stability.

  • Solvent Selection: Use anhydrous or fresh, high-quality DMSO to dissolve this compound.[2] The presence of water in DMSO can accelerate the degradation of some compounds.

  • Dissolution: Prepare a concentrated stock solution, for example, at 10 mM or higher. This compound is highly soluble in DMSO, with reported solubilities of ≥30 mg/mL.[3][4]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Troubleshooting Guide

Encountering issues with your this compound experiments? This troubleshooting guide addresses common problems related to its storage and handling.

Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle or due to the presence of moisture.

  • Solution:

    • Gently warm the vial to room temperature and vortex to try and redissolve the precipitate.

    • If precipitation persists, centrifuge the vial to pellet the solid and carefully transfer the supernatant to a new tube.

    • It is highly recommended to prepare a fresh stock solution from powdered this compound to ensure accurate concentration.

    • Consider preparing smaller, single-use aliquots to minimize the number of freeze-thaw cycles.

Q2: My experimental results are inconsistent, and I suspect my this compound activity has decreased.

  • Possible Cause: The this compound may have degraded due to improper storage, such as repeated freeze-thaw cycles, prolonged storage at -20°C beyond the recommended one year, or exposure to moisture.

  • Solution:

    • Prepare a fresh stock solution of this compound from the powdered form.

    • Always use fresh, anhydrous DMSO for dissolution.

    • Ensure your aliquots are tightly sealed to prevent moisture absorption.

    • For long-term storage, always prefer -80°C over -20°C.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for this compound in DMSO?

A: For long-term storage, -80°C is recommended, where this compound is stable for up to 2 years. For shorter-term storage, -20°C is acceptable for up to 1 year.[1]

Q: Why is it important to use anhydrous DMSO?

A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis and degradation of compounds like this compound, reducing their potency over time.[2]

Q: How many times can I freeze-thaw my this compound stock solution?

A: It is best to avoid multiple freeze-thaw cycles. Preparing single-use aliquots is the recommended practice to maintain the integrity of the compound.

Q: Is it acceptable to store my this compound DMSO stock at 4°C?

A: No, storing this compound in DMSO at 4°C is not recommended. While powdered this compound is stable at 4°C for up to 2 years, once dissolved in a solvent, it should be stored frozen to minimize degradation.[1]

Visual Guides

This compound Stock Solution Workflow

FIIN2_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Powdered this compound equilibrate Equilibrate to RT in Desiccator start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot store_neg80 Store at -80°C (Up to 2 years) aliquot->store_neg80 Long-term store_neg20 Store at -20°C (Up to 1 year) aliquot->store_neg20 Short-term thaw Thaw Aliquot store_neg80->thaw store_neg20->thaw experiment Use in Experiment thaw->experiment FIIN2_Troubleshooting start Inconsistent Experimental Results or Precipitation check_storage Check Storage Conditions & Age start->check_storage improper_storage Improper Storage: >1 yr at -20°C >2 yrs at -80°C Multiple Freeze-Thaws check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No prepare_fresh Action: Prepare Fresh Stock from Powder improper_storage->prepare_fresh check_protocol Review Experimental Protocol proper_storage->check_protocol check_protocol->prepare_fresh Protocol OK other_issue Issue may be elsewhere in the experiment check_protocol->other_issue Protocol Issue Found

References

Technical Support Center: Assessing FIIN-2 Covalent Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing FIIN-2 covalent bond formation with its target proteins, primarily Fibroblast Growth Factor Receptors (FGFRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, irreversible, pan-FGFR inhibitor.[1][2][3] It functions by forming a covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[3] This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways that are often dysregulated in cancer.[4]

Q2: How can I confirm that this compound has formed a covalent bond with my target protein?

A2: The most definitive method to confirm covalent bond formation is through mass spectrometry (MS).[5][6] You can use either intact protein mass analysis to observe a mass shift corresponding to the addition of this compound, or peptide-level analysis (LC-MS/MS) to identify the exact amino acid residue that has been modified.[5][6][7]

Q3: What is the significance of determining the kinact/KI value for this compound?

A3: For irreversible inhibitors like this compound, the IC50 value is time-dependent and can be misleading. The kinact/KI value is a more accurate measure of potency as it represents the second-order rate constant of covalent modification, reflecting both the initial binding affinity (KI) and the rate of inactivation (kinact).[8][9] This value allows for a more quantitative and comparable assessment of the inhibitor's efficiency.[8]

Q4: How can I assess the effect of this compound on cellular signaling?

A4: The most common method is to perform a Western blot to detect the phosphorylation status of FGFR and its downstream effectors.[10][11] Inhibition of FGFR by this compound will lead to a decrease in the autophosphorylation of the receptor (e.g., at Tyr653/654) and reduced phosphorylation of key signaling proteins in pathways like RAS-MAPK and PI3K-AKT.[10][12]

Q5: What cell-based assays are suitable for measuring this compound potency?

A5: Ba/F3 cell proliferation assays are a widely used system.[13][14] Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, can be engineered to express a constitutively active FGFR fusion protein, making them IL-3 independent.[15][16] The potency of this compound can then be determined by its ability to inhibit the proliferation of these engineered cells.[1]

Troubleshooting Guides

Mass Spectrometry Analysis
IssuePossible Cause(s)Suggested Solution(s)
No mass shift observed in intact protein analysis. 1. Incomplete reaction. 2. This compound did not bind. 3. Insufficient protein concentration. 4. Issues with mass spectrometer settings.1. Increase incubation time or this compound concentration. 2. Verify protein activity and this compound integrity. Use a non-covalent analog as a control. 3. Ensure your protein concentration is sufficient for detection. 4. Optimize instrument parameters for large protein analysis.
Unable to identify the modified peptide in LC-MS/MS. 1. Low stoichiometry of modification. 2. The modified peptide is not efficiently ionized or fragmented. 3. Inefficient proteolytic digestion.1. Increase this compound concentration or incubation time. Consider enrichment strategies for modified peptides. 2. Optimize MS/MS fragmentation energy. Try a different protease to generate a different set of peptides. 3. Ensure complete denaturation and reduction/alkylation of your protein before digestion.
High background noise or non-specific binding. 1. This compound is reacting with other nucleophilic residues. 2. Sample contamination.1. Perform a dose-response and time-course experiment to find optimal conditions. Use a non-covalent control to assess non-specific interactions. 2. Ensure high purity of protein and reagents. Use clean tubes and tips.
Western Blotting
IssuePossible Cause(s)Suggested Solution(s)
Weak or no signal for p-FGFR. 1. Low level of basal FGFR phosphorylation. 2. Ineffective primary antibody. 3. Phosphatase activity during sample preparation.1. Stimulate cells with an appropriate FGF ligand before lysis. 2. Use a validated antibody at the recommended dilution. Include a positive control. 3. Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice.
High background on the blot. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). 2. Titrate antibody concentrations to determine the optimal dilution. 3. Increase the number and duration of washes with TBST.[11]
Inconsistent results between experiments. 1. Variation in cell confluency or treatment time. 2. Inconsistent protein loading.1. Ensure consistent cell seeding density and treatment conditions. 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Normalize p-FGFR signal to total FGFR.[10]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition by this compound

TargetIC50 (nM)Assay TypeReference
FGFR13.1Z'-lyte[17]
FGFR24.3Z'-lyte[17]
FGFR327Z'-lyte[17]
FGFR445Z'-lyte[17]
EGFR204Z'-lyte[17]
SRC330Kinase Assay[18]
YES365Kinase Assay[18]

Table 2: Cellular Potency of this compound

Cell LineTarget DependenceEC50 (nM)Reference
Ba/F3-FGFR1FGFR1~1-10[17]
Ba/F3-FGFR2FGFR2~1[17]
Ba/F3-FGFR3FGFR3~10-20[17]
Ba/F3-FGFR4FGFR4~90[17]
Ba/F3-FGFR2 V564MFGFR2 Gatekeeper Mutant58[3][17]
Ba/F3-FGFR1 V561MFGFR1 Gatekeeper Mutant84-224[18]

Experimental Protocols

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to the target protein by detecting a mass increase corresponding to the molecular weight of this compound.

Methodology:

  • Sample Preparation:

    • Incubate the purified target protein (e.g., 5-10 µM) with a 5 to 10-fold molar excess of this compound in an MS-compatible buffer (e.g., Ammonium Bicarbonate) for 1-2 hours at room temperature.

    • Prepare a control sample with the protein and vehicle (DMSO) only.

  • Chromatography:

    • Desalt the samples using a reverse-phase C4 column with a rapid gradient of water and acetonitrile, both containing 0.1% formic acid. This step removes non-covalently bound inhibitor and buffer salts.[5]

  • Mass Spectrometry:

    • Analyze the eluent by electrospray ionization (ESI) mass spectrometry.

    • Acquire data in positive ion mode over a mass range appropriate for the protein of interest.

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to determine the average mass of the protein in both the control and this compound treated samples.

    • A mass increase in the this compound treated sample that corresponds to the molecular weight of this compound (634.73 g/mol ) confirms covalent binding.[19]

Western Blot for FGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with FGFR amplification) and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.[20]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total FGFR as a loading control.

    • Quantify band intensities using densitometry software.

Ba/F3 Cell Proliferation Assay

Objective: To determine the cellular potency (EC50) of this compound.

Methodology:

  • Cell Culture:

    • Culture Ba/F3 cells engineered to express an active FGFR construct in RPMI-1640 medium supplemented with 10% FBS, but without IL-3.[13]

  • Assay Setup:

    • Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.[1]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of proliferation against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds P_FGFR p-FGFR (Tyr) FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg FIIN2 This compound FIIN2->P_FGFR Inhibits (Covalent) GRB2 GRB2/SOS FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays IntactMS 1. Intact Protein MS PeptideMS 2. LC-MS/MS Confirmation Covalent Bond Confirmation? IntactMS->Confirmation Kinact 3. kinact/KI Determination PeptideMS->Kinact Western 4. Western Blot (p-FGFR) Kinact->Western Prolif 5. Proliferation Assay (Ba/F3) CellularEffect Cellular Effect Confirmation? Western->CellularEffect End Characterization Complete Prolif->End Start Assess this compound Covalent Binding Start->IntactMS Confirmation->PeptideMS Yes Confirmation->Start No, Troubleshoot CellularEffect->Western CellularEffect->Prolif Yes

Caption: Workflow for assessing this compound covalent bond formation.

References

FIIN-2 Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with FIIN-2 dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an irreversible, pan-fibroblast growth factor receptor (FGFR) inhibitor. It covalently binds to a cysteine residue in the P-loop of the FGFR ATP-binding site, leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3][4] Its irreversible nature means that its inhibitory effect can be sustained even after the compound is removed from the extracellular environment.[4]

Q2: I am observing a bell-shaped or non-monotonic dose-response curve. What are the potential causes?

A bell-shaped dose-response curve, where the inhibitory effect decreases at higher concentrations, can be caused by several factors:

  • Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular targets, leading to complex biological responses that can counteract its primary inhibitory effect on FGFR.[5] this compound has been shown to moderately inhibit the epidermal growth factor receptor (EGFR).[3][6]

  • Compound Aggregation: Like many small molecule inhibitors, this compound may form aggregates at high concentrations in aqueous solutions, which can lead to non-specific inhibition or other artifacts.[5]

  • Cellular Toxicity: At very high concentrations, this compound might induce cytotoxicity through mechanisms independent of FGFR inhibition, leading to a decline in the measured response in viability assays.[5]

Q3: My IC50/EC50 values are inconsistent or different from published data. What should I investigate?

Variability in IC50 or EC50 values can arise from several experimental factors:

  • Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound due to differences in FGFR expression levels, mutations, or the activation of alternative signaling pathways.[7]

  • Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and incubation time can all significantly impact the apparent potency of the inhibitor.[7][8][9][10]

  • Compound Stability and Solubility: this compound is insoluble in water and ethanol.[1] It is typically dissolved in DMSO. Ensuring the final DMSO concentration is consistent and non-toxic across all wells is crucial.[9] The stability of this compound in your specific cell culture medium over the course of the experiment should also be considered.[11]

  • Assay Type: The choice of cell viability assay (e.g., MTT, CellTiter-Glo, CCK-8) can influence the results, as they measure different aspects of cell health and metabolism.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No inhibitory effect observed Compound inactivity: Degradation of the compound due to improper storage.Store this compound stock solutions at -20°C or -80°C for long-term stability.[2] Prepare fresh dilutions for each experiment.
Cellular resistance: The cell line used may not be dependent on FGFR signaling for survival.Use a positive control cell line known to be sensitive to FGFR inhibition (e.g., Ba/F3 cells expressing FGFR).[3][6]
Incorrect assay setup: Errors in serial dilutions or reagent preparation.Double-check all calculations and pipetting. Use calibrated pipettes and ensure thorough mixing of reagents.[7][14]
High variability between replicates Inconsistent cell plating: Uneven cell distribution in the microplate wells.Ensure a homogenous cell suspension before plating and use a consistent plating volume. Avoid using the outer wells of the plate, which are prone to evaporation.[7]
Edge effects: Evaporation from the outer wells of the microplate.Fill the outer wells with sterile water or PBS to maintain humidity.
Incomplete compound mixing: Poor mixing of the inhibitor in the culture medium.Gently mix the plate after adding the compound dilutions.
Steep or shallow dose-response curve Compound precipitation: The inhibitor may be precipitating out of solution at higher concentrations.Visually inspect the wells for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system if compatible with your cells.
Complex biological response: The observed effect may be the net result of multiple signaling pathways being affected.Consider using a more specific readout, such as measuring the phosphorylation of a direct downstream target of FGFR (e.g., FRS2, ERK, or AKT) via Western blot or ELISA.[3]
Time-dependent effects: As a covalent inhibitor, the duration of exposure to this compound is critical.[7]Optimize the incubation time to ensure that the covalent binding has reached a steady state.

Data Presentation

This compound IC50 and EC50 Values

The following tables summarize the reported in vitro potencies of this compound.

Table 1: Biochemical IC50 Values for this compound Against FGFRs

TargetIC50 (nM)
FGFR13.09 - 3.1[1][2][3]
FGFR24.3[1][2][3]
FGFR327[1][2][3]
FGFR445 - 45.3[1][2][3]

Table 2: Cellular EC50 Values for this compound in Various Cell Lines

Cell LineBackgroundEC50 (nM)
Ba/F3-FGFR1Murine pro-B cells engineered to express FGFR11-93[6]
Ba/F3-FGFR2Murine pro-B cells engineered to express FGFR21[3]
Ba/F3-FGFR2 V564MMurine pro-B cells with FGFR2 gatekeeper mutation58[3]
4T1Breast CancerPotent, ~15-fold more than non-covalent counterparts[3]
RT112Bladder Cancer (FGFR3/TACC3 fusion)Potent inhibition[3]
A549Lung AdenocarcinomaIC50: 31.3 ± 0.2 µM (24h)[15]
A549/DDPCisplatin-resistant Lung AdenocarcinomaIC50: 16.3 ± 0.4 µmol/L (24h)[15]

Experimental Protocols

General Cell Viability Assay Protocol (e.g., using CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,500 - 3,000 cells/well) and allow them to adhere overnight.[1][12]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours).[1][12]

  • Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8) to each well and incubate for 1-4 hours.[12][13]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve using a non-linear regression model to determine the IC50/EC50 value.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT->Transcription STAT->Transcription FIIN2 This compound FIIN2->FGFR Irreversible Inhibition Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_output Output Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Add_FIIN2 4. Add this compound to Cells Seed_Plate->Add_FIIN2 Prepare_FIIN2 3. Prepare this compound Serial Dilutions Prepare_FIIN2->Add_FIIN2 Incubate 5. Incubate (e.g., 72-96h) Add_FIIN2->Incubate Add_Reagent 6. Add Viability Reagent Incubate->Add_Reagent Read_Plate 7. Read Plate Add_Reagent->Read_Plate Data_Analysis 8. Analyze Data & Generate Curve Read_Plate->Data_Analysis Dose_Response_Curve Dose-Response Curve (IC50/EC50) Data_Analysis->Dose_Response_Curve

References

FIIN-2 Technical Support Center: Troubleshooting Guides and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FIIN-2, a potent and irreversible pan-FGFR inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). It forms a covalent bond with a specific cysteine residue located in the P-loop of the ATP-binding site of FGFRs. This covalent modification is mediated by its reactive acrylamide group and leads to the irreversible inactivation of the kinase.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial to maintain the stability and activity of this compound.[2]

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO.[3] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[3] Use fresh, moisture-free DMSO for reconstitution, as absorbed moisture can reduce solubility.[3]

  • Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment.[2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a potent FGFR inhibitor, it has been shown to have some off-target activity. Researchers should be aware of these potential effects and include appropriate controls in their experiments.

  • EGFR: this compound exhibits moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][4]

  • SRC and YES: this compound can form covalent adducts with SRC and YES kinases, leading to their inhibition.[5][6]

  • AMPKα1: this compound has been identified as a novel target, where it can directly bind to and activate AMP-activated protein kinase α1 (AMPKα1), leading to the induction of autophagy.[7]

To mitigate off-target effects, it is advisable to use the lowest effective concentration of this compound and to validate findings using complementary approaches, such as structurally distinct FGFR inhibitors or genetic knockdown of the target.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility in Aqueous Solutions This compound is insoluble in water and ethanol.[3] Ensure the final DMSO concentration in the culture medium is as low as possible (typically ≤ 0.1%) and does not affect cell viability. Perform a DMSO tolerance test for your specific cell line.[8]
High Final Concentration The solubility of this compound in cell culture media is limited. Perform a small-scale solubility test by preparing serial dilutions of this compound in your complete culture medium and visually inspecting for precipitation under a microscope after incubation at 37°C.[8]
Improper Dilution Technique To avoid localized high concentrations that can lead to precipitation, add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling.[8] An intermediate dilution step in a small volume of serum-containing medium can also help improve solubility.[8]
Temperature Fluctuations Minimize the time that culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain a constant temperature.[8]

Issue 2: Loss of this compound Activity or Inconsistent Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound The acrylamide moiety of this compound can be susceptible to degradation under certain conditions. Avoid prolonged exposure to high temperatures and extreme pH. Prepare fresh working solutions for each experiment and avoid storing diluted solutions.[2]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to prevent degradation from repeated freezing and thawing.[2]
Long-Term Experiments For experiments lasting several days, the stability of this compound in culture medium may be a concern. Consider replenishing the medium with freshly prepared this compound at regular intervals.
Cell Line Resistance The development of resistance to FGFR inhibitors can occur through various mechanisms, including gatekeeper mutations in the FGFR gene.[9] Sequence the FGFR gene in your cell line to check for known resistance mutations.

Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Off-Target Kinases As mentioned in the FAQs, this compound can inhibit other kinases like EGFR, SRC, and YES.[1][4][5][6] Use a more selective FGFR inhibitor as a control, or knockdown the expression of potential off-targets using siRNA or shRNA to confirm that the observed phenotype is due to FGFR inhibition.
Induction of Autophagy This compound can induce autophagy by activating AMPK.[7] To determine if the observed phenotype is related to autophagy, co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) and observe if the phenotype is rescued.[10]
General Cellular Toxicity High concentrations of this compound or the solvent (DMSO) can cause non-specific cytotoxicity. Perform a dose-response experiment to determine the optimal concentration range for your cell line and always include a vehicle control (DMSO alone) in your experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from a study on the effects of this compound in hepatocellular carcinoma cells.[7]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for FGFR Pathway Inhibition

This protocol is a general workflow for assessing the inhibition of FGFR phosphorylation.[11]

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR (e.g., p-FGFR Tyr653/654), total FGFR, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus FIIN2 This compound FIIN2->FGFR Irreversibly Inhibits

Caption: this compound inhibits the FGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_troubleshooting Troubleshooting stock Prepare this compound Stock Solution (DMSO) working Prepare Fresh Working Solution stock->working treat Treat Cells working->treat assay Perform Assay (e.g., Viability, Western Blot) treat->assay precip Precipitation? treat->precip loss_act Loss of Activity? assay->loss_act off_target Off-Target Effects? assay->off_target

Caption: General experimental workflow and troubleshooting points.

Logical_Relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Inconsistent Results Degradation This compound Degradation Issue->Degradation Precipitation Precipitation Issue->Precipitation Resistance Cell Line Resistance Issue->Resistance Fresh Prepare Fresh Solutions Degradation->Fresh Solubility Optimize Solubility Precipitation->Solubility Validate Validate Cell Line Resistance->Validate

Caption: Troubleshooting logic for inconsistent results.

References

FIIN-2 Washout Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for conducting FIIN-2 washout experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a this compound washout experiment?

A1: A this compound washout experiment is designed to verify the covalent and irreversible nature of its binding to its target, the Fibroblast Growth Factor Receptors (FGFRs).[1][2] By incubating cells with this compound and then removing the unbound inhibitor, researchers can determine if the inhibition of FGFR signaling persists. Sustained inhibition after washout indicates a stable, covalent bond between this compound and the FGFR protein.[3] In contrast, a reversible inhibitor's effect would diminish quickly after its removal from the cellular environment.[3]

Q2: How does this compound's mechanism of action influence the design of a washout experiment?

A2: this compound is a pan-FGFR inhibitor that forms a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[2] This irreversible binding is the key characteristic being tested. Therefore, the experimental design must include a thorough washout step to remove all unbound this compound, ensuring that any remaining inhibitory effect is due to the covalently bound drug. The experiment should also include a control with a reversible FGFR inhibitor to demonstrate the difference in inhibitory duration.[2]

Q3: What are the known on-target and off-target effects of this compound that I should be aware of?

A3: this compound is a potent pan-FGFR inhibitor with IC50 values in the low nanomolar range for FGFR1, FGFR2, FGFR3, and FGFR4.[4][5] However, like many kinase inhibitors, it can exhibit off-target activity. Notably, this compound has been shown to moderately inhibit the Epidermal Growth Factor Receptor (EGFR), though with a significantly higher IC50 compared to its FGFR inhibition.[2][6] Chemoproteomic studies have identified other potential off-targets, including AMPKα1.[1] It is crucial to consider these off-target effects when interpreting experimental results.

Troubleshooting Guide

Issue 1: No sustained inhibition is observed after this compound washout.

  • Possible Cause 1: Incomplete this compound incubation.

    • Troubleshooting Tip: Ensure that the incubation time and concentration of this compound are sufficient for covalent bond formation. A typical incubation is 1-3 hours with a concentration well above the EC50 for the target cells.[2]

  • Possible Cause 2: Inefficient washout.

    • Troubleshooting Tip: The washout procedure must be rigorous to remove all unbound inhibitors. This typically involves multiple washes with fresh, inhibitor-free media.[7] Consider increasing the number and duration of washes.

  • Possible Cause 3: Rapid protein turnover.

    • Troubleshooting Tip: If the target FGFR protein has a very high turnover rate, the effect of the covalent inhibitor may appear diminished as new, unbound protein is synthesized. Consider co-treatment with a protein synthesis inhibitor like cycloheximide as a control to assess the impact of protein turnover.[8]

Issue 2: High background signal or inconsistent results in Western blot analysis.

  • Possible Cause 1: Suboptimal antibody performance.

    • Troubleshooting Tip: Validate your primary and secondary antibodies for specificity and optimal dilution. Run appropriate controls, such as lysates from untreated cells and cells treated with a known activator or inhibitor of the pathway.

  • Possible Cause 2: Issues with cell lysis or protein quantification.

    • Troubleshooting Tip: Ensure complete cell lysis to release all protein. Use a reliable protein quantification method, such as a BCA assay, to ensure equal loading of protein in each lane of the SDS-PAGE gel.[9]

  • Possible Cause 3: Inconsistent protein transfer.

    • Troubleshooting Tip: Optimize the protein transfer conditions (voltage, time) for your specific gel and membrane type to ensure efficient and even transfer of proteins.[10]

Issue 3: Difficulty distinguishing between on-target and off-target effects.

  • Possible Cause 1: Off-target effects mimicking on-target signaling.

    • Troubleshooting Tip: To confirm that the observed signaling changes are due to FGFR inhibition, use a rescue experiment. After this compound treatment and washout, introduce a constitutively active form of a downstream signaling molecule (e.g., MEK or AKT) to see if the phenotype is reversed.

  • Possible Cause 2: this compound affecting multiple pathways.

    • Troubleshooting Tip: Employ orthogonal methods to validate target engagement. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to FGFR in a cellular context.[11][12] Additionally, Activity-Based Protein Profiling (ABPP) can provide a global view of this compound's targets within the cell.[1][13]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Against FGFRs and a Key Off-Target

TargetIC50 (nM)Reference
FGFR13.1[5]
FGFR24.3[5]
FGFR327[5]
FGFR445[5]
EGFR204[2]

Table 2: Cellular Potency of this compound in FGFR-Dependent Cell Lines

Cell Line (FGFR Dependence)EC50 (nM)Reference
Ba/F3 (FGFR1)1[5]
Ba/F3 (FGFR2)1[5]
Ba/F3 (FGFR2 V564M)58[5]

Experimental Protocols

Protocol: this compound Washout Experiment Followed by Western Blot

Objective: To determine if this compound irreversibly inhibits FGFR signaling in cultured cells.

Materials:

  • Cell line of interest (e.g., Ba/F3 cells engineered to be dependent on an FGFR)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Reversible FGFR inhibitor (e.g., BGJ398) stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Inhibitor Treatment:

    • Treat cells with this compound at a concentration of 20 nM for 3 hours.[2]

    • Treat a separate set of cells with a reversible FGFR inhibitor (e.g., 20 nM BGJ398) for the same duration.[2]

    • Include a vehicle control (DMSO) treatment.

  • Washout:

    • After the 3-hour incubation, aspirate the media containing the inhibitors.

    • Wash the cells three times with pre-warmed, inhibitor-free complete medium.

    • After the final wash, add fresh inhibitor-free medium to the cells.

  • Recovery: Incubate the cells for a defined recovery period (e.g., 4 hours) to allow for the dissociation of any reversible inhibitors.[2]

  • Cell Lysis:

    • After the recovery period, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples with lysis buffer and Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

Expected Results:

  • This compound treated cells: Sustained inhibition of FGFR and downstream ERK phosphorylation even after the 4-hour washout and recovery period.

  • Reversible inhibitor-treated cells: A significant recovery of FGFR and ERK phosphorylation after the washout and recovery period.

  • DMSO treated cells: Basal levels of FGFR and ERK phosphorylation.

Visualizations

FIIN2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR (Active) FGFR->P_FGFR Dimerization & Autophosphorylation RAS RAS P_FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK (Active) ERK->P_ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) P_ERK->Transcription Activates FIIN2 This compound FIIN2->P_FGFR Covalently Inhibits

Caption: Simplified FGFR signaling pathway and the mechanism of this compound inhibition.

Washout_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout & Recovery cluster_analysis Analysis Start Seed Cells Treat_FIIN2 Treat with this compound Start->Treat_FIIN2 Treat_Reversible Treat with Reversible Inhibitor Start->Treat_Reversible Treat_DMSO Treat with DMSO (Vehicle) Start->Treat_DMSO Wash Wash 3x with Inhibitor-Free Media Treat_FIIN2->Wash Treat_Reversible->Wash Treat_DMSO->Wash Recover Incubate in Inhibitor-Free Media (e.g., 4 hours) Wash->Recover Lyse Cell Lysis Recover->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blot (p-FGFR, p-ERK) Quantify->WB Result Analyze Results WB->Result

Caption: Experimental workflow for a this compound washout experiment.

Troubleshooting_Logic Start Problem: No sustained inhibition after washout Cause1 Possible Cause: Incomplete Incubation Start->Cause1 Cause2 Possible Cause: Inefficient Washout Start->Cause2 Cause3 Possible Cause: Rapid Protein Turnover Start->Cause3 Solution1 Solution: Increase incubation time/concentration Cause1->Solution1 Solution2 Solution: Increase number/ duration of washes Cause2->Solution2 Solution3 Solution: Use protein synthesis inhibitor control Cause3->Solution3

Caption: Troubleshooting logic for unexpected washout experiment results.

References

Technical Support Center: Control Experiments for FIIN-2 Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FIIN-2, a potent covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and other kinases. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a next-generation, irreversible, covalent pan-FGFR inhibitor.[1][2] Its primary mechanism of action involves the formation of a covalent bond between its reactive acrylamide group and a conserved cysteine residue within the P-loop of the FGFR kinase domain (e.g., Cys477 in FGFR4).[1] This covalent modification leads to the irreversible inactivation of the receptor's kinase activity.

Q2: Beyond FGFRs, what are the other known targets of this compound?

A2: While this compound is a pan-FGFR inhibitor, it has been shown to covalently bind to and inhibit other kinases.[3] Notably, it has demonstrated activity against Epidermal Growth Factor Receptor (EGFR) and proto-oncogene tyrosine-protein kinase Src (SRC).[1][3] More recent studies using chemoproteomic approaches have identified Adenosine Monophosphate-Activated Protein Kinase α1 (AMPKα1) as a novel target, with this compound forming a covalent bond with Cys185 of AMPKα1.[3]

Q3: What is a critical negative control for my this compound experiments?

A3: The most critical negative control is a non-reactive analog of this compound, such as FRIN-2.[1] FRIN-2 is structurally similar to this compound but has a non-reactive propionamide group instead of the reactive acrylamide "warhead".[1] This control helps to distinguish between phenotypes driven by the specific covalent inhibition of the target versus those caused by non-covalent or off-target effects of the compound's scaffold.[4]

Q4: How can I confirm that this compound is acting as a covalent inhibitor in my cellular experiments?

A4: A washout experiment is the gold standard for demonstrating covalent inhibition in a cellular context.[1][4] In this assay, cells are treated with this compound for a specific duration, after which the compound is removed from the media. Due to the irreversible nature of the binding, the inhibition of the target's activity (e.g., autophosphorylation) should be sustained even after the removal of this compound.[1] In contrast, the effects of a reversible inhibitor would be quickly reversed upon washout.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or off-target effects observed in cellular assays. This compound may be inhibiting other kinases or proteins in the cell, leading to unintended phenotypes.[3]Include a non-reactive analog control (e.g., FRIN-2) to differentiate covalent on-target effects from other compound activities.[1][4] Perform a dose-response experiment to determine the optimal concentration that inhibits the target of interest with minimal off-target effects. Consider using chemoproteomic profiling techniques like Activity-Based Protein Profiling (ABPP) to identify the full spectrum of this compound targets in your specific cell line.[3][4]
Variability in the inhibitory effect of this compound between experiments. Inconsistent inhibitor concentration, cell density, or treatment duration. Degradation of the this compound stock solution.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure consistent cell seeding density and treatment times. Store the this compound stock solution at -80°C to maintain its stability.[5]
No or weak inhibition of FGFR signaling observed. The cell line may not be dependent on FGFR signaling. The concentration of this compound may be too low. The this compound may have degraded.Confirm that your cell line expresses active FGFRs and that their signaling is crucial for the phenotype you are measuring. Perform a dose-response experiment to determine the EC50 of this compound in your cell line.[1] Use a fresh aliquot of this compound.
Resistance to this compound inhibition is observed. The target cells may have acquired resistance mutations, such as "gatekeeper" mutations in the FGFR kinase domain (e.g., V561M in FGFR1).[1][6]Sequence the FGFR gene in your resistant cell line to check for known resistance mutations. This compound has been shown to be effective against some gatekeeper mutations that confer resistance to first-generation FGFR inhibitors.[1]

Key Experimental Protocols

Protocol 1: Washout Assay to Confirm Covalent Inhibition

This protocol is designed to verify the irreversible binding of this compound to its target in a cellular context.

Materials:

  • Cells of interest cultured to ~80% confluency

  • This compound

  • Reversible FGFR inhibitor (e.g., BGJ398) as a control[1]

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phosphorylated and total target protein (e.g., p-FGFR, total FGFR, p-FRS2, total FRS2)

Procedure:

  • Inhibitor Treatment: Treat cells with a saturating concentration of this compound (e.g., 20 nM), the reversible inhibitor, or DMSO for 3 hours.[1]

  • Washout:

    • For the "washout" condition, remove the inhibitor-containing medium.

    • Wash the cells three times with a generous volume of pre-warmed, inhibitor-free PBS.

    • Add fresh, pre-warmed, inhibitor-free complete medium to the cells.

    • Allow the cells to recover for a defined period (e.g., 4 hours).[1]

    • For the "no washout" control, leave the inhibitor-containing medium on the cells for the entire duration.

  • Cell Lysis: After the recovery period, wash all cell plates with ice-cold PBS and lyse the cells.

  • Western Blot Analysis:

    • Quantify the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of the target protein and its downstream effectors.

    • Expected Outcome: In the this compound treated "washout" sample, the inhibition of target phosphorylation will be sustained, whereas in the reversible inhibitor-treated "washout" sample, the phosphorylation will be restored.[1]

Protocol 2: Non-Reactive Analog Control Experiment

This protocol uses a non-reactive analog to confirm that the observed cellular phenotype is due to the covalent inhibition by this compound.

Materials:

  • Cells of interest

  • This compound

  • Non-reactive analog (e.g., FRIN-2)[1]

  • DMSO (vehicle control)

  • Assay reagents for measuring the phenotype of interest (e.g., cell viability reagent like CCK-8, reagents for migration or invasion assays)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your chosen assay.

  • Treatment: Treat the cells with a serial dilution of this compound, the non-reactive analog, or DMSO.

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 72 hours for a cell viability assay).[3]

  • Phenotypic Measurement: Measure the cellular phenotype using your chosen assay.

  • Data Analysis: Calculate the EC50 values for both this compound and the non-reactive analog.

    • Expected Outcome: this compound should exhibit significantly higher potency (a much lower EC50 value) compared to its non-reactive analog.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets.

Table 1: In Vitro Inhibitory Activity of this compound against FGFRs

TargetIC50 (nM)
FGFR13.1[5]
FGFR24.3[5]
FGFR327[5]
FGFR445[5]

Table 2: Cellular Potency of this compound in FGFR-Dependent Ba/F3 Cells

Cell LineEC50 (nM)
FGFR1-dependent1-93[7]
FGFR2-dependent~1[5]
FGFR3-dependent1-93[7]
FGFR4-dependent1-93[7]
FGFR2 V564M gatekeeper mutant58[1]

Visualizations

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by this compound.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FIIN2 This compound FIIN2->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and the point of this compound inhibition.

AMPK_Signaling_Pathway cluster_cytoplasm Cytoplasm AMPK AMPKα1 mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy FIIN2 This compound FIIN2->AMPK Covalent Binding & Activation

Caption: this compound activation of the AMPK signaling pathway leading to autophagy.

Experimental Workflows

Washout_Assay_Workflow A 1. Treat cells with Inhibitor (this compound, Reversible Inhibitor, DMSO) B 2. Washout Condition: Remove inhibitor, wash cells, add fresh medium A->B C No Washout Condition: Maintain inhibitor in medium A->C D 3. Incubate for recovery period B->D E 4. Lyse cells C->E D->E F 5. Western Blot for p-Target E->F

Caption: Workflow for the washout experiment to confirm covalent inhibition.

Control_Logic_Diagram A Observed Cellular Phenotype B Is the phenotype observed with this compound? A->B C Is the phenotype significantly weaker or absent with non-reactive analog (FRIN-2)? B->C Yes F F B->F No D Is the inhibition of the target sustained after a washout experiment? C->D Yes G G C->G No E Conclusion: Phenotype is likely due to covalent inhibition of the target. D->E Yes H H D->H No

Caption: Logical workflow for validating on-target covalent inhibition.

References

Validation & Comparative

A Comparative Guide: FIIN-2 versus FIIN-3 in Overcoming FGFR Gatekeeper Mutant Resistance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the emergence of resistance to kinase inhibitors remains a critical challenge. For fibroblast growth factor receptor (FGFR) inhibitors, a common mechanism of acquired resistance is the mutation of the "gatekeeper" residue within the ATP-binding pocket. This guide provides a detailed comparison of two next-generation covalent inhibitors, FIIN-2 and FIIN-3, specifically designed to overcome this resistance mechanism. This document is intended for researchers, scientists, and drug development professionals.

Overcoming Resistance: The Advantage of Covalent Inhibition

First-generation FGFR inhibitors, such as NVP-BGJ398 and AZD4547, have shown clinical promise but are rendered ineffective by gatekeeper mutations like V561M in FGFR1 and V564M in FGFR2.[1] this compound and FIIN-3 were developed as irreversible inhibitors that form a covalent bond with a conserved cysteine residue in the P-loop of FGFR kinases.[1] This mode of action allows them to maintain inhibitory activity against these resistant mutants.

Performance Data: this compound vs. FIIN-3

Both this compound and FIIN-3 demonstrate potent inhibition of wild-type (WT) FGFRs and, crucially, maintain significant activity against gatekeeper mutants that confer resistance to earlier inhibitors. A summary of their in vitro performance is presented below.

Biochemical Inhibition of FGFR Kinases (IC50)
CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)FGFR1 V561M (nM)EGFR (nM)
This compound 3.14.3274589204
FIIN-3 1321313510943

Data sourced from Z'-lyte enzyme assays.[1]

Cellular Antiproliferative Activity (EC50) in Ba/F3 Cells
CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)FGFR2 V564M (nM)
This compound 1-93 (range)~11-93 (range)1-93 (range)58
FIIN-3 1-41 (range)~11-41 (range)1-41 (range)64

Data from Ba/F3 cells engineered to be dependent on specific FGFR kinase activity.[1]

Key Differences in Selectivity

A notable distinction between the two compounds is their selectivity profile. While both are potent pan-FGFR inhibitors, FIIN-3 exhibits significantly stronger inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 43 nM compared to this compound's 204 nM.[1] This dual FGFR/EGFR activity of FIIN-3 could be advantageous in cancers where both signaling pathways are active or where EGFR signaling emerges as a resistance mechanism to FGFR inhibition.

Signaling Pathways and Mechanism of Action

FGFR signaling, upon activation by fibroblast growth factors (FGFs), triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. Gatekeeper mutations lead to conformational changes in the ATP-binding pocket, sterically hindering the binding of first-generation inhibitors while often increasing the kinase's intrinsic activity.

FGFR_Signaling_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Gatekeeper_Mutant Gatekeeper Mutant (e.g., V561M) FGFR->Gatekeeper_Mutant Mutation Site GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2_3 This compound / FIIN-3 FIIN2_3->Gatekeeper_Mutant Covalent Inhibition FirstGen_Inhibitor First-Gen Inhibitor (e.g., BGJ398) FirstGen_Inhibitor->Gatekeeper_Mutant Binding Blocked

Caption: FGFR signaling pathway and inhibitor action.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate this compound and FIIN-3.

Z'-LYTE™ Kinase Assay

This biochemical assay is used to determine the in vitro potency of inhibitors against purified kinases.

  • Reaction Setup: The kinase, a fluorescently labeled peptide substrate, and the test compound (this compound or FIIN-3) are combined in a buffer solution.

  • Kinase Reaction: ATP is added to initiate the phosphorylation of the peptide substrate by the FGFR enzyme. The reaction is allowed to proceed for a set time, typically 60 minutes.

  • Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptides.

  • Detection: The cleavage of the peptide disrupts a Förster Resonance Energy Transfer (FRET) signal. The ratio of the two emission wavelengths is measured to determine the extent of phosphorylation.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on FGFR signaling for survival.

  • Cell Line Engineering: The murine pro-B cell line Ba/F3, which normally depends on interleukin-3 (IL-3) for survival, is engineered to express a specific wild-type or mutant FGFR. This makes the cells dependent on FGFR signaling and independent of IL-3.

  • Cell Plating: The engineered Ba/F3 cells are plated in multi-well plates in the absence of IL-3.

  • Compound Treatment: Cells are treated with various concentrations of this compound or FIIN-3.

  • Incubation: The cells are incubated for a period of 72-96 hours.

  • Viability Assessment: Cell viability is measured using a luminescent assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: EC50 values are determined by plotting cell viability against the inhibitor concentration.

Western Blotting for Downstream Signaling

This technique is used to confirm that the inhibitors block the downstream signaling cascade of FGFR.

  • Cell Treatment and Lysis: FGFR-dependent cells are treated with the inhibitor for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-FGFR, p-FRS2, p-AKT, p-ERK). Total protein levels for these targets are also probed as loading controls.

  • Detection: Secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) are used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate. The intensity of the bands indicates the level of protein phosphorylation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Z'-LYTE Kinase Assay (IC50 Determination) Data_Analysis Compare Potency & Selectivity Kinase_Assay->Data_Analysis Cell_Culture Engineer & Culture Ba/F3 Cells Proliferation_Assay Proliferation Assay (EC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Signaling Pathway Inhibition) Cell_Culture->Western_Blot Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and FIIN-3 are highly potent, next-generation covalent inhibitors capable of overcoming resistance to first-generation FGFR inhibitors mediated by gatekeeper mutations. They represent a significant advancement in the development of targeted therapies for FGFR-driven cancers. The choice between this compound and FIIN-3 in a research or therapeutic context may be guided by the specific cancer type and the potential involvement of EGFR signaling. FIIN-3's dual activity could offer a broader therapeutic window in certain contexts, though this may also come with a different off-target effect profile that warrants further investigation.

References

FIIN-2: A Covalent Solution to Ponatinib Resistance in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) has marked a significant advancement in treating various cancers. However, the clinical efficacy of ATP-competitive inhibitors, such as ponatinib, is often thwarted by the emergence of drug resistance, primarily through mutations in the FGFR kinase domain. This guide provides a detailed comparison of FIIN-2, a next-generation irreversible inhibitor, with ponatinib, focusing on its efficacy against resistant FGFR mutants, supported by experimental data and detailed protocols.

The Challenge of Ponatinib Resistance: The Gatekeeper Mutation

Resistance to many tyrosine kinase inhibitors, including ponatinib, frequently arises from mutations at the "gatekeeper" residue within the ATP-binding pocket of the kinase.[1][2] In FGFR, common gatekeeper mutations include V561M in FGFR1, V564I/F in FGFR2, V555M in FGFR3, and V550L/M in FGFR4.[3] These mutations introduce steric hindrance that prevents the binding of inhibitors like ponatinib, which targets the "DFG-out" (inactive) conformation of the kinase.[4][5][6][7] While ponatinib can overcome some resistance mutations, it is notably ineffective against the V565I gatekeeper mutation in FGFR2.[4][5]

This compound: A Covalently-Targeted Approach

This compound was developed as a selective, next-generation covalent inhibitor to overcome the limitations of first-generation inhibitors.[1] Unlike reversible inhibitors, this compound forms a permanent covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[1][8] This irreversible binding mechanism allows this compound to potently inhibit FGFR signaling even in the presence of gatekeeper mutations that confer resistance to other inhibitors.[1]

A key structural feature of this compound is its ability to bind to the kinase in a "DFG-out" conformation, which is unusual for a covalent inhibitor.[1][6][8] This, combined with its internal flexibility, enables it to avoid the steric clash with the mutated gatekeeper residue that hinders ponatinib's activity.[6]

Comparative Efficacy: this compound vs. Ponatinib and Other Inhibitors

Experimental data demonstrates the superior efficacy of this compound in overcoming resistance conferred by FGFR gatekeeper mutations.

Biochemical Inhibitory Activity

In cell-free biochemical assays, this compound demonstrates potent inhibition of both wild-type (WT) and mutant FGFRs. Its irreversible nature gives it a distinct advantage over non-covalent inhibitors in targeting resistant kinases.

Kinase TargetInhibitorIC50 (nM)Citation(s)
FGFR1 (WT) This compound3.1[1][9][10][11]
FGFR2 (WT) This compound4.3[1][9][10][11]
FGFR3 (WT) This compound27[1][9][10][11]
FGFR4 (WT) This compound45[1][9][10][11]
FGFR1 V561M This compound89[1]
FGFR1 V561M BGJ398>1,000[1]
FGFR2 V565I PonatinibResistant[4][5]

Note: Direct biochemical IC50 values for ponatinib against specific FGFR gatekeeper mutants were not consistently available in the provided search results, though cellular data indicates its ineffectiveness.

Cellular Anti-proliferative Activity

In cellular assays, this compound effectively inhibits the proliferation of cells driven by ponatinib-resistant FGFR mutants. It maintains strong potency where other inhibitors, including the clinical candidate BGJ398, fail.

Cell Line / Expressed KinaseInhibitorEC50 (nM)Citation(s)
Ba/F3 - FGFR2 (WT) This compound~1[1][10]
Ba/F3 - FGFR2 V564M This compound58[1]
Ba/F3 - FGFR2 V564M BGJ398>1,000[1]
Ba/F3 - FGFR2 V564M FIIN-1>1,000[1]
H1581 - FGFR1 V561M This compoundPotent Inhibition at 333 nM[1]
H1581 - FGFR1 V561M BGJ398Inactive at 1,000 nM[1]

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and the methods used to assess inhibitor efficacy is crucial for interpreting the data.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates PI3K PI3K FRS2->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAS RAS GRB2_SOS->RAS mTOR mTOR AKT->mTOR RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PKC->Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified FGFR signaling cascade leading to cancer cell proliferation and survival.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Inhibitor Treatment & Assays cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Ba/F3 or Cancer Cell Lines transduction 2. Lentiviral Transduction with WT or Mutant FGFR cell_culture->transduction selection 3. Select Stable Expressing Cells transduction->selection seeding 4. Seed Cells in 96-well Plates selection->seeding treatment 5. Add Serial Dilutions of Inhibitors (this compound, Ponatinib) seeding->treatment incubation 6. Incubate for 48-96h treatment->incubation western Parallel Experiment: Western Blot for p-FGFR, p-ERK treatment->western viability 7. Measure Cell Viability (e.g., CellTiter-Glo, MTS) incubation->viability calculation 8. Calculate EC50/IC50 Values (GraphPad Prism) viability->calculation

Caption: Workflow for evaluating the efficacy of FGFR inhibitors in cellular models.

Resistance_Mechanism cluster_ponatinib Ponatinib (Non-covalent) cluster_fiin2 This compound (Covalent) ponatinib Ponatinib clash Steric Clash ponatinib->clash pocket_p ATP Pocket with Gatekeeper Mutation (e.g., V561M) pocket_p->clash no_binding Binding Prevented Resistance clash->no_binding fiin2 This compound covalent_bond Covalent Bond to P-Loop Cysteine fiin2->covalent_bond pocket_f ATP Pocket with Gatekeeper Mutation (e.g., V561M) pocket_f->covalent_bond binding_ok Binding Achieved Efficacy Maintained covalent_bond->binding_ok

Caption: this compound's covalent binding overcomes steric hindrance from gatekeeper mutations.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Biochemical Kinase Assays (Z'-lyte or SelectScreen)
  • Objective: To determine the in vitro inhibitory activity (IC50) of a compound against a specific kinase.

  • Principle: These are typically fluorescence-based immunoassays or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][9] They measure the phosphorylation of a synthetic substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Recombinant human FGFR kinase (wild-type or mutant) is incubated with a specific peptide substrate and ATP.

    • Serial dilutions of the test compound (e.g., this compound, ponatinib) are added to the reaction wells.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • A development reagent containing antibodies specific for the phosphorylated substrate is added.

    • The resulting signal (e.g., fluorescence or FRET) is measured using a plate reader.

    • Data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition), and IC50 values are calculated using non-linear regression analysis (e.g., in GraphPad Prism).[9]

Cellular Proliferation/Viability Assays (MTS or CellTiter-Glo)
  • Objective: To determine the dose-dependent effect of a compound on cell growth and viability (EC50).

  • Principle: These assays measure the metabolic activity of viable cells. The MTS assay uses a tetrazolium salt that is reduced by metabolically active cells into a colored formazan product. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction.[9]

  • Methodology:

    • Cells (e.g., Ba/F3 cells engineered to express specific FGFR mutants) are seeded into 96-well plates at a density of approximately 1,500-5,000 cells per well.[9][10]

    • After allowing cells to attach (for adherent lines) or stabilize (for suspension lines), they are treated with a range of concentrations of the inhibitor.

    • Plates are incubated for 72 to 96 hours at 37°C in a humidified incubator.[9][10]

    • The appropriate reagent (MTS or CellTiter-Glo) is added to each well according to the manufacturer's instructions.

    • After a short incubation, the signal (absorbance for MTS, luminescence for CellTiter-Glo) is measured with a plate reader.

    • EC50 values are calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Western Blotting for Signaling Pathway Inhibition
  • Objective: To visually confirm that the inhibitor is blocking the intended signaling pathway downstream of FGFR.

  • Methodology:

    • Cells are seeded and grown to a suitable confluency, then serum-starved to reduce basal signaling.

    • Cells are treated with the inhibitor (e.g., at 1 µM) for a defined period (e.g., 6 hours).[1][12]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., p-FGFR, p-FRS2, p-AKT, p-ERK) and total protein controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the phosphorylated protein signal in treated samples indicates successful target inhibition.[1]

Conclusion

The emergence of gatekeeper mutations poses a significant challenge to the long-term efficacy of FGFR inhibitors like ponatinib. This compound represents a successful structure-based drug design strategy to overcome this resistance. Its unique covalent mechanism of action allows it to maintain potent inhibitory activity against FGFR kinases harboring mutations that render non-covalent inhibitors ineffective.[1] The compelling biochemical and cellular data highlight this compound as a valuable tool for researchers and a promising therapeutic candidate for patients with FGFR-driven cancers that have developed resistance to prior lines of targeted therapy.

References

Validating the On-Target Effects of FIIN-2 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of FIIN-2, a potent and irreversible pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. We will explore the use of small interfering RNA (siRNA) as a gold-standard method for target validation and present supporting data and protocols to aid in experimental design.

This compound is a next-generation covalent inhibitor designed to overcome resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations in the ATP-binding pocket of the kinase domain.[1][2] Its irreversible binding to a P-loop cysteine residue in FGFRs leads to potent inhibition of downstream signaling pathways crucial for cell proliferation and survival in FGFR-dependent cancers.[2][3][4] Given the potential for off-target effects with any small molecule inhibitor, it is critical to employ rigorous methods to confirm that the observed cellular phenotypes are a direct result of FGFR inhibition.

Comparing this compound to Other FGFR Inhibitors

This compound demonstrates high potency against wild-type FGFRs and, importantly, maintains activity against common gatekeeper mutations that confer resistance to other inhibitors. The following table summarizes the inhibitory concentrations (IC50) and cellular potencies (EC50) of this compound in comparison to other known FGFR inhibitors.

CompoundTargetIC50 (nM)EC50 (nM) in Ba/F3 cellsReference
This compound FGFR1 3.1 1-93 (FGFR1-4 dependent) [1][5][6]
FGFR2 4.3 ~1 [1][5]
FGFR3 27 1-93 (FGFR1-4 dependent) [1][5]
FGFR4 45 1-93 (FGFR1-4 dependent) [1][5]
FGFR2 (V564M Gatekeeper Mutant) - 58 [1][2]
EGFR 204 506 [1][6]
FIIN-3 FGFR1131-93 (FGFR1-4 dependent)[1]
FGFR221~1[1]
FGFR3311-93 (FGFR1-4 dependent)[1]
FGFR4351-93 (FGFR1-4 dependent)[1]
FGFR2 (V564M Gatekeeper Mutant)-64[1]
EGFR43135 (vIII fusion)[1]
BGJ398 FGFR1/2/3<1, <2, <1-[1]
FGFR2 (V564M Gatekeeper Mutant)->1000[1]
FIIN-1 FGFR19.2~10[7]
FGFR26.2~10[7]
FGFR311.9~10[7]
FGFR4189-[7]
FGFR2 (V564M Gatekeeper Mutant)->1000[2]

Validating On-Target Effects using siRNA

The core principle of using siRNA for on-target validation is to compare the phenotype induced by the small molecule inhibitor (this compound) with the phenotype caused by the specific knockdown of its intended target (FGFRs). If both interventions lead to similar downstream cellular and molecular effects, it provides strong evidence that the drug is acting through its designated target.

FIIN2_siRNA_Validation_Workflow cluster_drug Pharmacological Inhibition cluster_sirna Genetic Knockdown cluster_analysis Downstream Analysis cluster_conclusion Conclusion drug_cells Cancer Cells (FGFR-dependent) fiin2 Treat with this compound drug_cells->fiin2 phenotype Phenotypic Analysis (e.g., Proliferation Assay) fiin2->phenotype Compare Phenotypes western Biochemical Analysis (e.g., Western Blot for p-ERK, p-AKT) fiin2->western Compare Signaling sirna_cells Cancer Cells (FGFR-dependent) sirna Transfect with FGFR-targeting siRNA sirna_cells->sirna sirna->phenotype sirna->western conclusion Similar outcomes validate This compound on-target effect phenotype->conclusion western->conclusion

Caption: Experimental workflow for validating this compound on-target effects using siRNA.

The signaling cascade initiated by FGFR activation involves several key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[3][4] These pathways are critical for cell proliferation, survival, and migration. Therefore, assessing the phosphorylation status of key effector proteins in these pathways, such as ERK and AKT, serves as a robust readout for FGFR activity.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 This compound (Inhibition) FIIN2->FGFR siRNA FGFR siRNA (Knockdown) siRNA->FGFR

Caption: Simplified FGFR signaling pathway showing points of inhibition.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate FGFR-dependent cancer cells (e.g., NCI-H1581, Kato III) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in a complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

  • Treatment: The following day, replace the existing medium with the this compound containing medium or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Harvesting: Harvest cells for downstream analysis (e.g., Western blotting or proliferation assay).

siRNA Transfection for FGFR Knockdown
  • siRNA Preparation: Resuspend lyophilized siRNA targeting a specific FGFR (e.g., FGFR2) and a non-targeting control siRNA in RNase-free water to create a stock solution.

  • Cell Seeding: Plate cells such that they are 50-60% confluent on the day of transfection.

  • Transfection Complex Formation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target mRNA and protein.[8]

  • Validation of Knockdown: Harvest a subset of cells to confirm FGFR knockdown by Western blot or qRT-PCR.

  • Downstream Analysis: Use the remaining cells for comparative analysis with the this compound treated cells.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Lyse the this compound treated, siRNA-transfected, and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FGFR, phospho-FGFR, total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

Comparative Data Summary

The following table illustrates the expected outcomes from the validation experiments, confirming the on-target effects of this compound.

Treatment Groupp-FGFR LevelFGFR Levelp-ERK Levelp-AKT LevelCell Proliferation
Untreated Control+++++++++++++++
Vehicle Control (DMSO)+++++++++++++++
This compound (100 nM) - +++ + + +
Non-Targeting siRNA+++++++++++++++
FGFR siRNA + + + + +

(Note: "+" indicates the relative level of the measured parameter, with "+++" being the highest and "-" being undetectable. This is a representative table; actual results may vary based on the cell line and experimental conditions.)

Interpretation: A significant reduction in the phosphorylation of downstream effectors (p-ERK, p-AKT) and a decrease in cell proliferation in both the this compound treated and the FGFR siRNA-transfected cells, as compared to controls, would strongly indicate that this compound exerts its anti-proliferative effects through the specific inhibition of the FGFR signaling pathway.

References

FIIN-2: A Comparative Guide to Its Selectivity Against Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor FIIN-2's selectivity for its primary targets, the Fibroblast Growth Factor Receptors (FGFRs), against a broad panel of other tyrosine kinases. The data presented is compiled from biochemical assays and cellular profiling to offer a comprehensive overview for researchers in drug discovery and development.

Executive Summary

This compound is a potent, irreversible pan-FGFR inhibitor with high affinity for FGFR1, FGFR2, FGFR3, and FGFR4. While demonstrating significant potency against the FGFR family, comprehensive kinase profiling reveals a degree of off-target activity against other tyrosine kinases. This guide presents a quantitative analysis of this compound's selectivity, offering a clear comparison of its on-target and off-target effects. Understanding this selectivity profile is crucial for interpreting experimental results and predicting potential therapeutic applications and side effects.

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary targets (FGFR family) and a selection of off-target tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseIC50 (nM)Kinase FamilyComments
FGFR1 3.1 Receptor Tyrosine KinasePrimary Target
FGFR2 4.3 Receptor Tyrosine KinasePrimary Target
FGFR3 27 Receptor Tyrosine KinasePrimary Target
FGFR4 45 Receptor Tyrosine KinasePrimary Target
EGFR204Receptor Tyrosine KinaseSignificant Off-Target
SRC-Non-receptor Tyrosine KinaseIdentified as an off-target
YES-Non-receptor Tyrosine KinaseIdentified as an off-target
AMPKα1-Serine/Threonine KinaseNovel identified off-target

Note: IC50 values for SRC, YES, and AMPKα1 were not consistently reported in the reviewed literature, though they were identified as off-targets. Further specific biochemical assays would be required for a precise quantitative comparison.

Mandatory Visualization

FGFR Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by Fibroblast Growth Factor (FGF) binding to its receptor (FGFR), leading to the activation of downstream pathways critical for cell proliferation, survival, and differentiation. This compound acts by inhibiting the kinase activity of FGFR, thereby blocking these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Dimerization FGF->FGFR Binding P_FGFR Phosphorylated FGFR Kinase Domain FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCγ PLCγ P_FGFR->PLCγ PI3K PI3K P_FGFR->PI3K This compound This compound This compound->P_FGFR Inhibition GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a general workflow for assessing the selectivity of a kinase inhibitor like this compound using a large-panel biochemical assay.

Kinase_Profiling_Workflow Compound Test Compound (this compound) Assay Biochemical Assay (e.g., KinomeScan or Z'-LYTE) Compound->Assay Kinase_Panel Large Panel of Purified Kinases (e.g., 456 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., qPCR or Fluorescence Reading) Assay->Data_Acquisition Data_Analysis Data Analysis (Calculation of % Inhibition or IC50) Data_Acquisition->Data_Analysis Selectivity_Profile Generation of Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

Experimental Protocols

Z'-LYTE™ Kinase Assay

The Z'-LYTE™ biochemical assay is a fluorescence-based, coupled-enzyme format used to determine kinase activity and inhibitor potency.

Principle: The assay relies on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage. A FRET (Förster Resonance Energy Transfer) peptide substrate is labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the kinase phosphorylates the peptide, it becomes resistant to a specific protease. In the presence of an active kinase and ATP, the peptide is phosphorylated and remains intact, resulting in a high FRET signal. Conversely, if the kinase is inhibited, the peptide remains unphosphorylated, is cleaved by the protease, separating the fluorophores and leading to a loss of FRET.

General Protocol:

  • Kinase Reaction: The test compound (e.g., this compound) is incubated with the target kinase and the FRET-labeled peptide substrate in the presence of ATP. This reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).

  • Development Reaction: A development reagent containing a site-specific protease is added to the reaction mixture. This protease will cleave any unphosphorylated peptides. This step is also typically performed at room temperature for a set duration.

  • Signal Detection: The fluorescence is measured using a fluorescence plate reader, with excitation at 400 nm and emission detection at two wavelengths: 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis: The ratio of the two emission signals is calculated to determine the extent of phosphorylation. This ratiometric approach minimizes well-to-well variations. The percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to control wells (with and without kinase activity). IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.

KINOMEscan™ (DiscoverX) Assay

The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

General Protocol:

  • Assay Preparation: A panel of DNA-tagged kinases is used. An immobilized ligand is attached to a solid support (e.g., beads).

  • Competition Binding: The test compound (this compound) is incubated with the DNA-tagged kinase and the immobilized ligand. The compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.

  • Capture and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically reported as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. For dose-response curves, Kd (dissociation constant) values can be calculated to represent the binding affinity.

Conclusion

This compound is a highly potent inhibitor of the FGFR family of tyrosine kinases.[1][2][3] While it exhibits excellent potency for its intended targets, it is not entirely specific and shows inhibitory activity against other kinases, most notably EGFR.[2] The comprehensive kinase profiling data, though not fully accessible in a public repository, indicates a generally selective profile. Researchers utilizing this compound as a chemical probe or considering it for therapeutic development should be aware of these off-target effects to accurately interpret their findings and anticipate potential polypharmacological effects. The experimental protocols provided in this guide offer a foundation for further independent verification and expansion of this compound's selectivity profile.

References

Unveiling the Target Landscape of FIIN-2: A Comparative Guide to its Cross-Reactivity with Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of a kinase inhibitor is paramount. This guide provides an in-depth comparison of the covalent inhibitor FIIN-2, focusing on its cross-reactivity with other cysteine-containing proteins. Leveraging experimental data, we explore its on- and off-target profiles, offering valuable insights for its application in research and therapeutic development.

This compound is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family—FGFR1, FGFR2, FGFR3, and FGFR4. Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the kinase domain, effectively blocking the ATP-binding site and inhibiting downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK cascades.[1] This targeted inhibition has shown promise in overcoming resistance to first-generation FGFR inhibitors, particularly those arising from gatekeeper mutations.

However, the reactive nature of this compound's acrylamide warhead raises the potential for off-target interactions with other proteins containing reactive cysteine residues. A comprehensive understanding of this cross-reactivity is crucial for interpreting experimental results and anticipating potential toxicities in a clinical setting.

Comparative Analysis of this compound Kinase Selectivity

To quantify the selectivity of this compound, its inhibitory activity has been assessed against its primary targets and known off-target kinases. The following table summarizes the key potency data.

TargetIC50 (nM)EC50 (nM)Notes
Primary Targets
FGFR13.11-93 (in Ba/F3 cells)Potent inhibition of the primary target family.
FGFR24.31-93 (in Ba/F3 cells)
FGFR3271-93 (in Ba/F3 cells)
FGFR4451-93 (in Ba/F3 cells)
Known Off-Target Kinases
EGFR204~500 (in Ba/F3 cells)Moderate inhibition observed.
SRC--Covalent adduct formation confirmed.
YES--Covalent adduct formation confirmed.
RET-196 (in Ba/F3 cells)Moderate inhibition in cell-based assays.
Novel Non-Kinase Off-Target
AMPKα1--Covalent binding to Cys185 leads to activation.

Beyond the Kinome: Cross-Reactivity with Other Cysteine-Containing Proteins

Recent chemoproteomic studies have expanded our understanding of this compound's reactivity beyond the kinome. These unbiased screens have identified a novel and unexpected off-target: AMP-activated protein kinase α1 (AMPKα1) . This compound was found to covalently bind to Cysteine 185 of AMPKα1, leading to the activation of this key energy sensor.[2][3] This interaction has significant downstream consequences, including the induction of autophagy through the modulation of the mTOR signaling pathway.[2]

This discovery highlights the importance of assessing covalent inhibitors against the entire proteome, as interactions with non-kinase proteins can lead to significant and unanticipated biological effects. While a comprehensive list of all cysteine-containing proteins that react with this compound is not yet exhaustive, the identification of AMPKα1 as a target underscores the potential for broader cross-reactivity.

Signaling Pathway Implications

The on- and off-target activities of this compound translate to a complex pattern of signal modulation within the cell.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P FRS2 FRS2 P->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway and this compound Inhibition.

The primary effect of this compound is the blockade of FGFR signaling, which inhibits cell proliferation, survival, and angiogenesis. However, its off-target activities introduce additional layers of complexity.

Off_Target_Signaling cluster_EGFR EGFR Pathway cluster_SRC_YES SRC/YES Pathways cluster_AMPK AMPK Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibition SRC SRC This compound->SRC Inhibition YES YES This compound->YES Inhibition AMPKα1 AMPKα1 This compound->AMPKα1 Activation Downstream Signaling (Proliferation) Downstream Signaling (Proliferation) EGFR->Downstream Signaling (Proliferation) Cell Migration & Adhesion Cell Migration & Adhesion SRC->Cell Migration & Adhesion YES->Cell Migration & Adhesion mTOR mTOR AMPKα1->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

Off-Target Effects of this compound on Key Signaling Pathways.

The inhibition of EGFR can contribute to the anti-proliferative effects of this compound, while the inhibition of SRC and YES, members of the SRC family kinases, may impact cell migration and adhesion. The activation of AMPKα1, on the other hand, introduces a pro-autophagic and metabolic regulatory dimension to this compound's activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental protocols are essential.

Kinase Profiling: Z'-Lyte™ Kinase Assay

This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.

  • Reaction Setup: A kinase reaction is set up containing the kinase of interest, a specific FRET-labeled peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: this compound or other test compounds are added at varying concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the peptide substrate by the kinase.

  • Development: A development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide.

  • Detection: The fluorescence is measured at two wavelengths (donor and acceptor). The ratio of these emissions is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of the compound.

Cellular Proliferation: Ba/F3 Cell-Based Assay

This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on a specific kinase for their survival and growth.

  • Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on IL-3 for survival, is engineered to express a constitutively active form of the kinase of interest (e.g., an FGFR fusion protein). This makes the cells IL-3 independent and reliant on the expressed kinase.

  • Cell Seeding: The engineered Ba/F3 cells are seeded in 96-well plates in the absence of IL-3.

  • Inhibitor Treatment: this compound is added to the wells at a range of concentrations.

  • Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The EC50 value is then calculated.

Global Target Profiling: Chemoproteomics

This approach allows for the unbiased identification of covalent protein targets in a cellular context.

Chemoproteomics_Workflow This compound Probe This compound with alkyne tag Cells Cells This compound Probe->Cells Incubation Cell Lysis Cell Lysis Cells->Cell Lysis Click Chemistry Click Chemistry (Biotin-azide) Cell Lysis->Click Chemistry Streptavidin Pulldown Streptavidin Pulldown Click Chemistry->Streptavidin Pulldown On-bead Digestion On-bead Digestion Streptavidin Pulldown->On-bead Digestion LC-MS/MS LC-MS/MS Analysis On-bead Digestion->LC-MS/MS Target Identification Target Identification LC-MS/MS->Target Identification

Workflow for Chemoproteomic Identification of Covalent Targets.

  • Probe Synthesis: A chemical probe is synthesized by attaching a bio-orthogonal tag (e.g., an alkyne group) to the this compound molecule.

  • Cellular Labeling: Live cells are treated with the this compound probe, allowing it to covalently bind to its targets.

  • Cell Lysis and Click Chemistry: The cells are lysed, and a reporter tag with a complementary reactive group (e.g., biotin-azide) is attached to the probe-labeled proteins via a click chemistry reaction.

  • Enrichment: The biotin-labeled proteins are enriched from the complex proteome using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a powerful tool for inhibiting FGFR signaling, with demonstrated efficacy against wild-type and drug-resistant mutants. However, its covalent mechanism of action necessitates a thorough evaluation of its cross-reactivity with other cysteine-containing proteins. While its primary off-targets within the kinome include EGFR and SRC family kinases, the discovery of AMPKα1 as a functional non-kinase target highlights the potential for broader and more complex biological effects. Researchers and drug developers utilizing this compound should consider these on- and off-target activities to accurately interpret their findings and to guide the development of next-generation inhibitors with improved selectivity and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for conducting rigorous cross-reactivity assessments.

References

A Head-to-Head Comparison of FIIN-2 and Other Covalent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, covalent inhibitors have emerged as a powerful class of molecules capable of forming a permanent bond with their target protein, leading to prolonged and often more potent inhibition. This guide provides a detailed, data-driven comparison of FIIN-2, a notable covalent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), with other prominent covalent inhibitors targeting the same family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the performance and characteristics of these inhibitors.

Introduction to Covalent FGFR Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. Covalent inhibitors targeting FGFRs are designed to overcome the limitations of traditional, reversible inhibitors, such as acquired resistance through mutations in the kinase domain.[2][3] These inhibitors typically contain a reactive electrophilic group, such as an acrylamide moiety, that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase.[2]

This compound is a next-generation covalent inhibitor designed to be effective against both wild-type FGFRs and mutants that are resistant to first-generation inhibitors.[2][3] It achieves this by covalently modifying a conserved cysteine residue in the P-loop of the kinase domain.[2] This guide will compare this compound with other key covalent FGFR inhibitors, including FIIN-3, Futibatinib (TAS-120), and PRN1371, focusing on their potency, selectivity, and activity against resistance-conferring mutations.

Comparative Analysis of Inhibitor Potency

The following tables summarize the in vitro biochemical and cellular potencies of this compound and other covalent FGFR inhibitors against various FGFR isoforms and clinically relevant mutants.

Table 1: Biochemical Potency (IC50, nM) of Covalent FGFR Inhibitors

InhibitorFGFR1FGFR2FGFR3FGFR4EGFR
This compound 3.1[2][4][5][6]4.3[2][4][5][6]27[2][4][5][6]45[2][4][5][6]204[2][4][5]
FIIN-3 13[2]21[2]31[2]35[2]43[2]
Futibatinib (TAS-120) 1.8[7]1.6[7]1.6[7]3.7[7]>1000
PRN1371 1.3 (Kᵢ)[8]2.2 (Kᵢ)[8]1.3 (Kᵢ)[8]73 (Kᵢ)[8]-

Table 2: Cellular Potency (EC50, nM) in Ba/F3 Cells

InhibitorFGFR1FGFR2FGFR3FGFR4FGFR2 V564M
This compound 1-93[4]1[2][5]1-93[4]1-93[4]58[2][5]
FIIN-3 1-41[2]1[2]1-41[2]1-41[2]64[2]
BGJ398 (non-covalent) ->1000[2]-->1000[2]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical FGFR signaling pathway and the point of intervention for covalent inhibitors like this compound. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation and survival.[1][9] Covalent inhibitors bind to the ATP pocket of the FGFR kinase domain, preventing ATP binding and subsequent downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC STAT->Transcription Inhibitor This compound & other covalent inhibitors Inhibitor->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and covalent inhibitor action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the comparative data presented in this guide.

Biochemical Kinase Assays (Z'-LYTE™)

Objective: To determine the in vitro inhibitory activity (IC50) of the compounds against purified FGFR kinases.

Protocol:

  • Recombinant FGFR kinase domains are incubated with a fluorescently labeled peptide substrate and ATP.

  • The kinase reaction is initiated, allowing for the phosphorylation of the substrate.

  • A development reagent containing a protease is added. The protease selectively cleaves the non-phosphorylated peptide, altering the fluorescence resonance energy transfer (FRET) signal.

  • The reaction is read on a fluorescence plate reader. The degree of inhibition is calculated based on the FRET ratio, and IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[2]

Cell Proliferation Assay (Ba/F3 Cells)

Objective: To assess the cellular potency (EC50) of the inhibitors in a cell-based model dependent on FGFR signaling.

Protocol:

  • Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express specific FGFR constructs (e.g., wild-type FGFR2 or FGFR2 V564M mutant).

  • These engineered cells are cultured in the absence of IL-3, making their proliferation and survival dependent on the activity of the expressed FGFR.

  • Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor for 72-96 hours.[5][10]

  • Cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.[5][10]

  • EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blotting for Target Engagement

Objective: To confirm target engagement and inhibition of downstream signaling in cells.

Protocol:

  • FGFR-dependent cancer cell lines (e.g., KATO III, SNU-16) or engineered Ba/F3 cells are treated with varying concentrations of the inhibitor for a specified time (e.g., 2-6 hours).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream effectors (e.g., p-ERK, p-AKT), and a loading control (e.g., GAPDH).

  • After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the phosphorylation of FGFR and its downstream targets indicates effective inhibition.

The workflow for comparing covalent inhibitors is depicted in the diagram below.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis biochem Biochemical Kinase Assay (IC50) selectivity Kinome Selectivity Screen biochem->selectivity cell_prolif Cell Proliferation Assay (EC50) selectivity->cell_prolif western Western Blot (Target Engagement) cell_prolif->western washout Washout Assay (Covalent Binding) western->washout xenograft Xenograft Tumor Models washout->xenograft start Compound Synthesis start->biochem

Caption: Experimental workflow for covalent inhibitor comparison.

Overcoming Resistance

A key advantage of next-generation covalent inhibitors like this compound is their ability to inhibit FGFR mutants that confer resistance to first-generation reversible inhibitors. The "gatekeeper" mutation, such as V564M in FGFR2, is a common mechanism of acquired resistance. As shown in Table 2, this compound and FIIN-3 retain significant potency against this mutant, whereas the non-covalent inhibitor BGJ398 is largely ineffective.[2] This is attributed to the covalent interaction with the P-loop cysteine, which circumvents the steric hindrance introduced by the bulkier gatekeeper residue.

Selectivity Profile

While potent inhibition of the target is crucial, selectivity is equally important to minimize off-target effects and toxicity. This compound demonstrates a favorable selectivity profile, with significantly less activity against EGFR compared to its close analog FIIN-3.[2] However, studies have shown that both this compound and Futibatinib (TAS-120) can form covalent adducts with SRC kinase, suggesting potential off-target activity that should be considered.[11] In contrast, PRN1371 did not exhibit this interaction with SRC.[11] More recently, chemical proteomics has identified additional potential off-targets for this compound, including AMPKα1.[12]

Conclusion

This compound is a potent, next-generation covalent inhibitor of FGFRs with demonstrated efficacy against clinically relevant resistance mutations. Its head-to-head comparison with other covalent inhibitors reveals a competitive profile, particularly in its ability to overcome gatekeeper mutations. While this compound and its analogs represent a significant advancement in FGFR-targeted therapy, ongoing research into their selectivity profiles is critical for predicting potential off-target effects and optimizing their clinical application. This guide provides a foundational dataset and methodological overview to aid researchers in the continued evaluation and development of this important class of inhibitors.

References

Validating AMPKα1's Role in FIIN-2's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of FIIN-2, with a special focus on validating the role of AMP-activated protein kinase α1 (AMPKα1) in its mechanism of action. We will explore experimental data, compare this compound with alternative therapeutic strategies, and provide detailed experimental protocols for key validation studies.

This compound: A Dual Inhibitor of FGFR and Activator of AMPKα1

This compound is a potent, irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor.[1] It has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those dependent on FGFR signaling.[2] Recent groundbreaking research has unveiled a novel mechanism of action for this compound: the direct covalent binding to and activation of AMPKα1, a key cellular energy sensor with a complex role in cancer.[3]

An integrative multi-omics study on hepatocellular carcinoma (HCC) cells identified AMPKα1 as a novel target of this compound. It was demonstrated that this compound forms a covalent bond with Cys185 of AMPKα1, leading to its activation.[3] This activation of AMPKα1 by this compound subsequently inhibits the mammalian target of rapamycin (mTOR) pathway and induces autophagy, both of which contribute to its anti-tumor effects.[3]

Validating the Role of AMPKα1 in this compound's Anti-Tumor Activity

To definitively establish the role of AMPKα1 in mediating the anti-tumor effects of this compound, a series of validation experiments are crucial. The core logical workflow for this validation is depicted below.

cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_conclusion Conclusion Hypothesis This compound's anti-tumor activity is at least partially mediated by AMPKα1 activation CRISPR Generate AMPKα1 Knockout/Knockdown and Wild-Type Cancer Cell Lines Hypothesis->CRISPR Test hypothesis by Viability Compare this compound IC50 in WT vs. KO/KD cells (e.g., MTT Assay) CRISPR->Viability Signaling Analyze AMPK/mTOR pathway modulation in both cell types (Western Blot) CRISPR->Signaling InVivo Evaluate in vivo tumor growth inhibition in xenograft models (WT vs. KO/KD) CRISPR->InVivo Conclusion Determine the extent of AMPKα1's contribution to this compound's therapeutic effect Viability->Conclusion Signaling->Conclusion InVivo->Conclusion

Caption: Logical workflow for validating the role of AMPKα1 in this compound's anti-tumor activity.

Key Experimental Data and Comparisons

While direct quantitative comparisons of this compound's anti-tumor activity in wild-type versus AMPKα1 knockout/knockdown cell lines are not yet widely available in published literature, the existing evidence strongly supports the involvement of AMPKα1. A key study demonstrated that this compound significantly increases the kinase activity of wild-type AMPKα1 but not the C185A mutant, confirming the specific covalent interaction is responsible for activation.[3][4]

The following tables summarize the known inhibitory concentrations of this compound against its primary FGFR targets and provide a framework for comparing its efficacy against alternative cancer therapies targeting the FGFR and AMPK pathways.

This compound In Vitro Potency (IC50)
Target IC50 (nM)
FGFR13.1[2]
FGFR24.3[2]
FGFR327[2]
FGFR445[2]
EGFR (moderate inhibition)204[2]
Comparison of Anti-Tumor Agents Targeting FGFR and AMPK Pathways
Compound Primary Target(s) Mechanism of Action Reported Anti-Tumor Activity
This compound FGFR1-4, AMPKα1Irreversible covalent inhibitor of FGFRs; Covalent activator of AMPKα1Potent inhibition of FGFR-dependent cancer cell lines.[2] Induces autophagy and inhibits mTOR signaling via AMPKα1 activation.[3]
Infigratinib (BGJ398) FGFR1-3ATP-competitive inhibitorApproved for previously treated cholangiocarcinoma with FGFR2 fusions.[5]
Pemigatinib FGFR1-3Kinase inhibitorApproved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4]
Metformin Complex I (indirect AMPK activator)Reduces hepatic gluconeogenesis; Activates AMPKReduces proliferation and induces apoptosis in various cancer cell lines, often at millimolar concentrations.[6][7]
A-769662 AMPKDirect allosteric activatorSuppresses proliferation of breast, colon, and prostate cancer cells.[8]

Signaling Pathway of this compound's Dual Action

This compound's unique dual-action mechanism involves both the inhibition of pro-proliferative signaling downstream of FGFRs and the activation of the tumor-suppressive AMPK pathway.

cluster_fgfr FGFR Pathway cluster_ampk AMPK Pathway FIIN2 This compound FGFR FGFR FIIN2->FGFR Inhibits AMPK AMPKα1 FIIN2->AMPK Activates (Cys185) RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified signaling pathway of this compound's dual action on FGFR and AMPKα1.

Experimental Protocols for Validation Studies

Detailed and standardized protocols are essential for the independent validation and comparison of anti-tumor agents. Below are representative protocols for the key experiments proposed in the validation workflow.

General Experimental Workflow

start Start cell_culture Culture WT and AMPKα1 KO/KD Cancer Cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment in_vivo_prep Prepare Xenograft Models (WT and AMPKα1 KO/KD) cell_culture->in_vivo_prep viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis western_blot->data_analysis in_vivo_treatment Administer this compound to mice in_vivo_prep->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement tumor_measurement->data_analysis end End data_analysis->end

Caption: General workflow for assessing the anti-tumor activity of this compound.

Cell Viability (MTT) Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of wild-type and AMPKα1 deficient cancer cells.

Methodology:

  • Cell Seeding: Seed wild-type and AMPKα1 knockout/knockdown cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis of AMPK/mTOR Signaling

Objective: To confirm this compound's activation of AMPK and inhibition of the downstream mTOR pathway in wild-type and AMPKα1 deficient cells.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AMPKα (Thr172), ACC (Ser79), mTOR (Ser2448), and its downstream effectors like p70S6K and 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in xenograft models using wild-type and AMPKα1 deficient cancer cells.

Methodology:

  • Tumor Implantation: Subcutaneously inject wild-type and AMPKα1 knockout/knockdown cancer cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups for both wild-type and AMPKα1 deficient tumors.

Conclusion and Future Directions

The discovery of AMPKα1 as a direct target of this compound adds a new dimension to its anti-cancer profile, positioning it as a unique dual-action agent. The evidence strongly suggests that AMPKα1 activation is a significant contributor to this compound's therapeutic effects. However, further quantitative studies directly comparing its efficacy in AMPKα1 wild-type versus knockout/knockdown models are imperative to fully validate this aspect of its mechanism. Such studies will not only solidify our understanding of this compound but also pave the way for the rational design of next-generation cancer therapies that co-target oncogenic signaling pathways and cellular energy metabolism. The experimental protocols provided in this guide offer a robust framework for conducting these critical validation studies.

References

FIIN-2 Demonstrates Potent and Selective Efficacy in FGFR-Amplified Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

FIIN-2, a next-generation irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), has shown significant promise in preclinical studies, exhibiting potent anti-proliferative activity in cancer cell lines characterized by FGFR gene amplifications. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in FGFR-Dependent Cell Lines

This compound has demonstrated potent inhibitory activity against all four FGFR isoforms, with IC50 values of 3.1 nM, 4.3 nM, 27 nM, and 45 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively[1][2][3]. Its efficacy extends to various cancer cell lines with known FGFR alterations, where it has shown superior or comparable potency to other FGFR inhibitors.

Cell LineCancer TypeFGFR AlterationThis compound EC50 (nM)BGJ398 EC50 (nM)Notes
NCI-H1581Lung CancerFGFR1 Amplification~10-100>1000 (in V561M mutant)This compound maintains good potency against the V561M gatekeeper mutation[4].
NCI-H2077Lung CancerFGFR1 Amplification~10-100>1000 (in V561M mutant)Similar to NCI-H1581, this compound overcomes resistance conferred by the gatekeeper mutation[4].
RT112Bladder CancerFGFR3-TACC3 FusionPotent inhibitionPotent inhibitionBoth inhibitors show similar potency against this fusion protein[4].
A2780Ovarian CarcinomaFGFR4 DependentPotent inhibitionAt least 10-fold less potent than this compoundThis compound shows significantly stronger potency in this FGFR4-dependent cell line[4].
4T1Breast CancerPan-FGFR DependentVery potent-Reported to be pan-FGFR dependent, this compound is highly effective[4].
Ba/F3 (FGFR1)-EngineeredSingle to double-digit nM-Murine pro-B cell line engineered to be dependent on FGFR1 activity[4].
Ba/F3 (FGFR2)-Engineered~1>1000 (in V564M mutant)This compound is especially potent against FGFR2 and the V564M gatekeeper mutant[4].
Ba/F3 (FGFR3)-EngineeredSingle to double-digit nM-Demonstrates potent inhibition of FGFR3-dependent proliferation[4].
Ba/F3 (FGFR4)-EngineeredSingle to double-digit nM-Effective against cells dependent on FGFR4 signaling[4].

Note: EC50 values are approximate ranges derived from the provided search results. For precise values, please refer to the cited literature.

Mechanism of Action and Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration[5][6][7]. Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, can drive tumorigenesis[5][7].

This compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain[8]. This covalent modification permanently blocks the ATP-binding site, thereby inhibiting kinase activity and downstream signaling. A key advantage of this compound is its ability to overcome resistance to first-generation FGFR inhibitors, which is often caused by mutations in the "gatekeeper" residue of the kinase domain[4].

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fiin2 This compound Action cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation FIIN2 This compound ATP_Binding_Site ATP Binding Site FIIN2->ATP_Binding_Site Covalent Bonding RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT PLCg PLCγ Pathway FRS2->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline based on methodologies reported in the cited literature for assessing the anti-proliferative effects of this compound.

  • Cell Plating: Seed cancer cell lines (e.g., NCI-H1581, RT112) in 96-well plates at a density of 1,500 to 5,000 cells per well and allow them to adhere overnight[1].

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator compound (e.g., BGJ398). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2[1].

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells[1].

  • Data Analysis: Record the luminescence signal using a plate reader. Normalize the data to the vehicle-only control and plot the results as a dose-response curve. Calculate the EC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software package like GraphPad Prism.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow Plating 1. Seed Cells in 96-well plates Adherence 2. Overnight Adherence Plating->Adherence Treatment 3. Treat with this compound (serial dilution) Adherence->Treatment Incubation 4. Incubate for 72-96 hours Treatment->Incubation Assay 5. Add CellTiter-Glo® Reagent Incubation->Assay Measurement 6. Measure Luminescence Assay->Measurement Analysis 7. Data Analysis (EC50 calculation) Measurement->Analysis

Caption: A typical experimental workflow for a cell viability assay.

Biochemical Kinase Assay

Biochemical assays are employed to determine the direct inhibitory effect of this compound on the enzymatic activity of FGFR kinases.

  • Assay Preparation: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay platform, such as Z'-lyte™[4][9].

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant FGFR kinase domain, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the reaction mixture.

  • Incubation: Allow the kinase reaction to proceed for a specified period at room temperature.

  • Detection: Stop the reaction and add a development reagent that allows for the detection of either the phosphorylated or unphosphorylated substrate.

  • Signal Measurement: Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, by fitting the data to a dose-response curve.

References

A Comparative Guide to the Efficacy of FIIN-2 and Other FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of FIIN-2, a covalent pan-FGFR inhibitor, with other selective and multi-kinase inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated view of preclinical data to inform future research and development efforts.

Introduction to FGFR Inhibition and this compound

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making it a key target for therapeutic intervention. This compound is a next-generation, irreversible covalent pan-FGFR inhibitor that has demonstrated potency against wild-type FGFRs and, notably, against gatekeeper mutations that confer resistance to first-generation FGFR inhibitors.[2][3][4] This guide compares the efficacy of this compound with other notable FGFR inhibitors: Dovitinib, Infigratinib (BGJ398), and AZD4547.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of this compound and its alternatives has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and cellular effective concentration (EC50) are key metrics for comparison.

Table 1: In Vitro Inhibitory Activity (IC50) against FGFR Kinases

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Reference
This compound 3.1 - 7.84.3 - 5.67.8 - 2712 - 45[2][5]
Dovitinib 8319118
Infigratinib (BGJ398) 0.9 - 1.11.0 - 1.41.0 - 2.060 - 61
AZD4547 0.22.51.8165

Table 2: Cellular Efficacy (EC50) in FGFR-Dependent Cell Lines

CompoundCell LineFGFR StatusEC50 (nM)Reference
This compound Ba/F3-FGFR1Wild-type1 - 93
This compound Ba/F3-FGFR2Wild-type1 - 93
This compound Ba/F3-FGFR2 V564FGatekeeper Mutant58[5]
Dovitinib B9 (F384L-FGFR3)Mutant25[1]
Infigratinib (BGJ398) AN3CA (FGFR2 mutant)Mutant-
AZD4547 DMS114 (FGFR1 amplified)Amplified3 - 111

In Vivo Efficacy: Preclinical Animal Models

The in vivo anti-tumor activity of these inhibitors has been assessed in various xenograft models. While this compound has primarily been evaluated in zebrafish models, extensive data from mouse xenograft studies are available for the other compounds.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
This compound -Zebrafish Embryo-Caused defects in posterior mesoderm, similar to genetic knockdown of FGFR[5]
Dovitinib Multiple Myeloma (FGFR3)Mouse10-60 mg/kg/day (oral)48% - 94%[1]
Infigratinib (BGJ398) Cholangiocarcinoma (FGFR2 fusion)Mouse-Significant tumor growth inhibition
AZD4547 NSCLC (FGFR1 amplified)Mouse12.5 mg/kg/day (oral)Tumor stasis/regression

Note: A direct comparison of this compound's in vivo efficacy in a mouse xenograft model is limited, as some studies suggest it may not be suitable for such in vivo treatments due to moderate liver microsomal stability.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a general workflow for in vivo xenograft studies.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT PI3K PI3K FRS2->PI3K GRB2 GRB2 FRS2->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation FIIN2 This compound & Alternatives FIIN2->FGFR Inhibition

FGFR Signaling Pathway and Point of Inhibition.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Dosing with Inhibitor or Vehicle Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size) Monitoring->Endpoint Analysis 8. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

General Workflow for a Mouse Xenograft Study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Kinase Assay (TR-FRET based)

Biochemical assays to determine the IC50 values of inhibitors against FGFR kinases are often performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. A general procedure involves:

  • Reagent Preparation : Prepare assay buffer, ATP solution, kinase, and a fluorescently labeled substrate.

  • Inhibitor Dilution : Serially dilute the test compounds (this compound, Dovitinib, etc.) in DMSO and then in the assay buffer.

  • Kinase Reaction : In a microplate, combine the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Detection : After incubation, add a detection solution containing a lanthanide-labeled antibody that recognizes the phosphorylated substrate.

  • Data Analysis : Measure the TR-FRET signal, which is proportional to the kinase activity. Calculate the IC50 values by fitting the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)

To assess the effect of the inhibitors on cell proliferation (EC50), the CellTiter-Glo® Luminescent Cell Viability Assay is commonly used. The protocol is as follows:

  • Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the FGFR inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 72-96 hours).

  • Lysis and Signal Generation : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the data to the vehicle control and calculate EC50 values using a non-linear regression model.

In Vivo Mouse Xenograft Model

Preclinical in vivo efficacy is often evaluated using immunodeficient mice bearing human tumor xenografts. A typical workflow includes:

  • Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., a cell line with a specific FGFR alteration) into the flank of each mouse.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the FGFR inhibitor (e.g., by oral gavage) or a vehicle control daily.

  • Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint : The study concludes when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis : At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for downstream signaling proteins) and calculate the tumor growth inhibition.

Zebrafish Xenograft Model

The zebrafish embryo model offers a rapid in vivo system for assessing drug efficacy.

  • Cell Preparation : Label cancer cells with a fluorescent dye.

  • Microinjection : Inject the fluorescently labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

  • Drug Treatment : Add the test compound to the embryo medium.

  • Imaging : Image the embryos at different time points to monitor tumor growth and metastasis.

  • Analysis : Quantify the fluorescent area or cell number to determine the effect of the inhibitor on tumor progression.

Conclusion

This compound demonstrates potent in vitro activity against all four FGFR isoforms and is effective against cell lines harboring gatekeeper mutations that confer resistance to other inhibitors. Its in vivo efficacy has been primarily demonstrated in a zebrafish model. In comparison, Dovitinib, Infigratinib, and AZD4547 have shown significant anti-tumor activity in mouse xenograft models of various cancers with FGFR alterations. The choice of an appropriate FGFR inhibitor for further preclinical and clinical development will depend on the specific cancer type, the nature of the FGFR aberration, and the desired selectivity profile. This guide provides a foundational dataset to aid in these critical decisions.

References

A Head-to-Head Comparison of FIIN-2 and Dovitinib for FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical class of drugs for treating various malignancies driven by aberrant FGFR signaling. Among the numerous inhibitors developed, FIIN-2 and dovitinib represent two distinct approaches to targeting this receptor family. This guide provides a detailed, objective comparison of this compound and dovitinib, focusing on their mechanisms of action, selectivity, potency, and resistance profiles, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action and Binding Mode

This compound: A Covalent Irreversible Inhibitor

This compound is a next-generation, irreversible inhibitor of the FGFR family.[1][2] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of FGFRs.[1][3] This covalent modification leads to the permanent inactivation of the receptor. A key structural feature of this compound's interaction with FGFR is its ability to induce and bind to the "DFG-out" (Asp-Phe-Gly out) conformation of the kinase domain.[1][2] This binding mode is significant as it allows this compound to overcome resistance conferred by gatekeeper mutations, which often sterically hinder the binding of traditional ATP-competitive inhibitors.[2][4]

Dovitinib: A Multi-Targeted ATP-Competitive Inhibitor

In contrast, dovitinib is a multi-targeted tyrosine kinase inhibitor that functions as an ATP-competitive, reversible inhibitor.[5][6] It targets a broad spectrum of receptor tyrosine kinases, including FGFRs (FGFR1, 2, and 3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR)β, c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[5][7][8] Its mechanism relies on competing with endogenous ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and downstream signaling. Structural modeling suggests that dovitinib preferentially binds to the inactive state of the FGFR2 kinase.[9]

Potency and Selectivity

The differing mechanisms of action of this compound and dovitinib are reflected in their potency and selectivity profiles.

This compound: Potent and Selective for FGFRs

This compound demonstrates high potency against all four members of the FGFR family, with IC50 values in the low nanomolar range.[1][2][10] While it is a pan-FGFR inhibitor, it exhibits good overall kinase selectivity.[1] However, studies have shown that this compound also possesses moderate activity against other kinases such as the Epidermal Growth Factor Receptor (EGFR), Src, and Yes.[11][12] More recent research has also identified AMP-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound.[11][13]

Dovitinib: A Broad-Spectrum Kinase Inhibitor

Dovitinib's nature as a multi-targeted inhibitor means it has a broader kinase inhibition profile.[5][8] While it effectively inhibits FGFRs, its activity against other receptor tyrosine kinases like VEGFRs and PDGFRs contributes to its overall biological effects, including anti-angiogenic properties.[6][7] This lack of selectivity can be a double-edged sword, potentially leading to a wider range of on- and off-target toxicities compared to more selective inhibitors.[14]

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Dovitinib against FGFRs and Other Kinases
TargetThis compound IC50 (nM)Dovitinib IC50 (nM)
FGFR13.1[1][2][10]8[15][16]
FGFR24.3[1][2][10]11[17]
FGFR327[1][2][10]9[15][16]
FGFR445[1][2][10]-
EGFR204[1][2]-
c-Kit-2[15]
FLT3-1[15]
VEGFR1-10[15]
VEGFR2-13[15]
VEGFR3-8[15]
PDGFRβ-210[15]

Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions.

Efficacy Against Resistance Mutations

A crucial aspect of targeted therapy is the ability to overcome acquired resistance. Here, the distinct binding mechanisms of this compound and dovitinib lead to different efficacy profiles against common resistance mutations.

This compound: Overcoming Gatekeeper Mutations

A significant advantage of this compound is its ability to potently inhibit FGFRs harboring gatekeeper mutations, such as V561M in FGFR1 and V564M in FGFR2, which confer resistance to first-generation FGFR inhibitors.[1][4] The "DFG-out" binding mode of this compound allows it to avoid the steric clash that hinders the binding of many ATP-competitive inhibitors to these mutants.[2]

Dovitinib: Susceptibility to Resistance Mutations

As a type I ATP-competitive inhibitor, dovitinib is more susceptible to resistance arising from mutations within the kinase domain.[9] Studies have shown that mutations in the FGFR2 kinase domain can confer resistance to dovitinib.[9][18] For instance, the gatekeeper mutation V565I in FGFR2 has been shown to confer resistance to dovitinib.[6][19]

Table 2: Efficacy of this compound against Wild-Type and Mutant FGFR-Dependent Cells (EC50)
Cell LineThis compound EC50 (nM)
Ba/F3 (FGFR1)~1-10[1]
Ba/F3 (FGFR2)~1[1][2]
Ba/F3 (FGFR3)~10-20[1]
Ba/F3 (FGFR4)~93[20]
Ba/F3 (FGFR2 V564M)58[1][2]

Experimental Protocols

Kinase Inhibition Assay (Z'-LTYE™ Biochemical Assay)

To determine the in vitro potency of the inhibitors, a common method is a biochemical kinase assay. For example, the Z'-LYTE™ SelectScreen assay from Life Technologies can be used.[1] In this assay, the inhibitor is incubated with the purified kinase (e.g., FGFR1, 2, 3, or 4) and a synthetic peptide substrate in the presence of ATP. The reaction is allowed to proceed for a specified time, after which a development reagent is added. The extent of peptide phosphorylation is measured using fluorescence resonance energy transfer (FRET). The IC50 value, representing the concentration of inhibitor required to inhibit 50% of the kinase activity, is then calculated from a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

To assess the effect of the inhibitors on cell viability and proliferation, the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is frequently employed.[1] Cancer cell lines dependent on FGFR signaling (e.g., Ba/F3 cells engineered to express specific FGFRs or cancer cell lines with known FGFR alterations) are seeded in 96-well plates. The cells are then treated with a range of inhibitor concentrations for a period of 72 to 96 hours.[21] Following treatment, the CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The EC50 value, the concentration of inhibitor that causes a 50% reduction in cell viability, is determined by plotting the luminescence signal against the inhibitor concentration.

Visualizing the Mechanisms

FGFR Signaling Pathway

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCg PLCγ FGFR:f2->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellResponse DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellResponse

Caption: Canonical FGFR signaling pathways leading to cellular responses.

This compound vs. Dovitinib Binding Mechanisms

Inhibitor_Binding cluster_fiin2 This compound (Covalent, Irreversible) cluster_dovitinib Dovitinib (ATP-Competitive, Reversible) FIIN2_node This compound FGFR_DFG_out FGFR (DFG-out) + P-loop Cysteine FIIN2_node->FGFR_DFG_out Binds to Covalent_Bond Covalent Bond Formation (Irreversible Inhibition) FGFR_DFG_out->Covalent_Bond Dovitinib_node Dovitinib FGFR_inactive FGFR (Inactive State) ATP-binding pocket Dovitinib_node->FGFR_inactive Competes with ATP for binding ATP ATP ATP->FGFR_inactive Reversible_Inhibition Reversible Inhibition FGFR_inactive->Reversible_Inhibition

Caption: Contrasting binding mechanisms of this compound and dovitinib to FGFR.

Conclusion

This compound and dovitinib represent two distinct strategies for inhibiting FGFR signaling. This compound is a highly potent and selective covalent irreversible inhibitor that demonstrates significant efficacy against wild-type and, importantly, gatekeeper mutant FGFRs that are resistant to many first-generation inhibitors. Its "DFG-out" binding mode is a key feature contributing to its ability to overcome this resistance. Dovitinib, on the other hand, is a multi-targeted, reversible inhibitor with a broader spectrum of activity that includes other important receptor tyrosine kinases involved in angiogenesis. While effective against FGFRs, its lack of selectivity may contribute to a different toxicity profile, and its ATP-competitive nature renders it susceptible to certain resistance mutations.

The choice between a highly selective, covalent inhibitor like this compound and a multi-targeted inhibitor like dovitinib will depend on the specific research or clinical context, including the genetic landscape of the tumor, the presence of resistance mutations, and the desired therapeutic window. This comparative guide provides a foundation for making informed decisions in the pursuit of effective FGFR-targeted therapies.

References

Orthogonal Methods for Validating FIIN-2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of FIIN-2, a potent and irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor. This compound is designed to covalently target a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs 1-4, effectively shutting down their kinase activity.[1][2][3] This covalent mechanism allows it to overcome resistance to first-generation, reversible FGFR inhibitors, particularly those arising from gatekeeper mutations.[3][4][5] However, a comprehensive validation of its mechanism requires a multi-faceted approach that goes beyond primary binding and activity assays. Furthermore, studies have revealed that this compound can have off-target effects, notably the activation of AMP-activated protein kinase α1 (AMPKα1) through covalent binding, which can induce autophagy.[6][7]

This guide will detail various orthogonal methods to confirm this compound's on-target engagement with FGFRs, its impact on downstream signaling, its cellular effects, and the validation of its off-target activities.

Data Presentation: Summary of Quantitative Validation Data

The following table summarizes key quantitative data from representative orthogonal experiments used to validate the mechanism of this compound.

Experimental Method Parameter Measured Target This compound Result Alternative/Control Reference
Biochemical Kinase Assay (e.g., Z'-LYTE) IC50 (Inhibitory Concentration 50%)FGFR13.1 nMEGFR: 204 nM[2][5]
FGFR24.3 nM
FGFR327 nM
FGFR445 nM
Intact Protein Mass Spectrometry Mass ShiftRecombinant FGFRCovalent adduct formation confirmedNo adduct with non-covalent inhibitor[8]
Cellular Thermal Shift Assay (CETSA) Thermal Stabilization (ΔTm)Endogenous FGFR in cellsIncreased thermal stability of FGFRNo significant shift in unrelated proteinsN/A
Western Blot (Phospho-protein analysis) Phosphorylation Levelp-FGFR (Tyr653/654)Complete inhibition at 300 nM in resistant cellsBGJ398 (reversible inhibitor) shows partial inhibition at 1.0 µM[5]
p-ERK1/2Inhibition of phosphorylation
p-AKTInhibition of phosphorylation
Cell Proliferation Assay (e.g., Ba/F3 cells) EC50 (Effective Concentration 50%)FGFR2-dependent cells~1 nMFGFR2 V564M mutant: 58 nM[5]
Chemoproteomics (Activity-Based Protein Profiling) Target OccupancyEndogenous AMPKα1Covalent binding to Cys185 confirmedMutation of Cys185 to Ala prevents binding[6][7]
In Vivo Xenograft Model Tumor Growth InhibitionFGFR-driven tumor modelsSignificant tumor growth inhibitionVehicle control shows continued tumor growth[5][9]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and the workflows of key orthogonal validation methods.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription STAT->Transcription FIIN2 This compound FIIN2->FGFR Covalent Inhibition

Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by this compound.

Validation_Workflows cluster_MS Intact Protein Mass Spectrometry cluster_WB Western Blot for Downstream Signaling cluster_AP Activity-Based Protein Profiling (Off-Target) MS_1 Incubate recombinant FGFR with this compound MS_2 Analyze by Mass Spectrometry MS_1->MS_2 MS_3 Observe mass shift corresponding to covalent adduct MS_2->MS_3 WB_1 Treat FGFR-dependent cells with this compound WB_2 Lyse cells and separate proteins by SDS-PAGE WB_1->WB_2 WB_3 Probe with antibodies for p-FGFR, p-ERK, p-AKT WB_2->WB_3 WB_4 Detect changes in protein phosphorylation WB_3->WB_4 AP_1 Synthesize this compound-based chemical probe AP_2 Incubate probe with cell lysate or live cells AP_1->AP_2 AP_3 Enrich probe-bound proteins (e.g., via biotin tag) AP_2->AP_3 AP_4 Identify bound proteins by Mass Spectrometry (e.g., AMPKα1) AP_3->AP_4

Figure 2: Experimental Workflows for Key Orthogonal Validation Methods.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intact Protein Mass Spectrometry to Confirm Covalent Binding

This method directly assesses the covalent modification of the target protein by the inhibitor.

  • Objective: To confirm that this compound forms a covalent bond with FGFR.

  • Methodology:

    • Protein Incubation: Recombinant human FGFR kinase domain is incubated with a molar excess of this compound in a suitable buffer (e.g., HEPES buffer with DTT) for a defined period (e.g., 1-2 hours) at room temperature. A control sample with the vehicle (e.g., DMSO) is prepared in parallel.

    • Sample Preparation: The reaction is quenched, and the protein is desalted using a C4 ZipTip or similar desalting column to remove unbound inhibitor and buffer components.

    • Mass Spectrometry Analysis: The desalted protein is analyzed by high-resolution mass spectrometry, such as electrospray ionization time-of-flight (ESI-TOF) MS.

    • Data Analysis: The resulting mass spectra of the this compound-treated and control samples are compared. A mass increase in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Objective: To demonstrate that this compound binds to and stabilizes FGFR in intact cells.

  • Methodology:

    • Cell Treatment: Culture FGFR-expressing cells to confluence. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

    • Heating: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

    • Protein Extraction: Cool the samples on ice and lyse the cells (e.g., by freeze-thaw cycles). Centrifuge to pellet the aggregated proteins.

    • Protein Quantification: Collect the supernatant containing the soluble (non-denatured) proteins. The amount of soluble FGFR at each temperature is quantified by Western blot or ELISA.

    • Data Analysis: Plot the amount of soluble FGFR as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates thermal stabilization and thus, target engagement.

Western Blot Analysis of Downstream Signaling

This widely used technique assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling molecules.

  • Objective: To confirm that this compound inhibits FGFR-mediated downstream signaling pathways.

  • Methodology:

    • Cell Culture and Treatment: Use a cell line with a known dependency on FGFR signaling (e.g., cancer cell lines with FGFR amplification or fusion). Starve the cells (e.g., in serum-free media) and then stimulate with an appropriate FGF ligand to activate the pathway. Treat the cells with various concentrations of this compound or a vehicle control.

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-FGFR (Tyr653/654), phospho-FRS2, phospho-ERK1/2, phospho-AKT). Also, probe for the total protein levels of these signaling molecules as loading controls.

    • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation of downstream effectors.

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

ABPP is a chemoproteomic approach to identify the cellular targets of a covalent inhibitor in an unbiased manner.

  • Objective: To identify on- and off-targets of this compound in a complex proteome.

  • Methodology:

    • Probe Synthesis: Synthesize a chemical probe based on the this compound scaffold, incorporating a reporter tag (e.g., biotin or a clickable alkyne group) that does not interfere with its binding activity.

    • Proteome Labeling: Incubate the probe with live cells or cell lysates. For competitive profiling, pre-incubate the proteome with excess this compound before adding the probe.

    • Target Enrichment: If a biotinylated probe is used, enrich the labeled proteins using streptavidin beads. If an alkyne-tagged probe is used, perform a click chemistry reaction to attach a biotin tag, followed by enrichment.

    • Protein Digestion and Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are labeled by the probe and whose labeling is competed off by pre-incubation with this compound. This identifies both the intended target (FGFRs) and potential off-targets (e.g., AMPKα1). The specific site of covalent modification can be determined by analyzing the MS/MS spectra of the modified peptides.[6][7]

Cysteine-to-Alanine Mutant Rescue Experiment

This genetic approach provides strong evidence that the cellular effect of a covalent inhibitor is due to its interaction with a specific cysteine residue on the target protein.

  • Objective: To validate that the inhibitory effect of this compound is dependent on the target cysteine in FGFR and to confirm the off-target engagement with AMPKα1.

  • Methodology:

    • Site-Directed Mutagenesis: Generate expression vectors for FGFR and AMPKα1 where the target cysteine residue (the one that forms a covalent bond with this compound) is mutated to a non-reactive amino acid, typically alanine.

    • Cell Line Engineering: Create cell lines that express the cysteine-mutant version of the target protein. This can be done in a background where the endogenous protein is knocked out or knocked down to avoid confounding effects.

    • Functional Assays: Perform relevant functional assays in the wild-type and mutant-expressing cell lines.

      • For FGFR: Assess cell proliferation or downstream signaling in response to this compound treatment. If this compound's effect is mediated by the target cysteine, the mutant-expressing cells should be resistant to the inhibitor.

      • For AMPKα1: Measure autophagy induction or phosphorylation of AMPK downstream targets in response to this compound. The cysteine-mutant AMPKα1-expressing cells should show a blunted response compared to wild-type.

    • Data Analysis: Compare the dose-response curves or the magnitude of the cellular effect between the wild-type and mutant-expressing cells. A significant rightward shift in the dose-response curve for the mutant cells provides strong evidence for on-target (or specific off-target) engagement via the designated cysteine.

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to comprehensively validate the mechanism of action of this compound, including its on-target efficacy and potential off-target liabilities. This rigorous approach is essential for the confident progression of kinase inhibitors in drug development pipelines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of FIIN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of FIIN-2, a potent and irreversible FGFR inhibitor. Adherence to these guidelines is paramount to ensure personal safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Due to its biological activity, a cautious approach is warranted.

Personal Protective Equipment (PPE)Specification
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves.
Eye Protection ANSI-rated safety glasses with side shields or a full-face shield.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the powder form outside of a certified chemical fume hood.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.[1] The following protocol outlines the necessary steps for compliant disposal.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste bag.

    • Liquid Waste: Unused solutions of this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used to dissolve this compound.

    • Sharps Waste: Needles and syringes used for handling this compound must be disposed of in an approved sharps container.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "1633044-56-0".

    • Indicate the primary hazards associated with the compound.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.

  • Final Disposal:

    • All this compound hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[1]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.

FIIN2_Disposal_Workflow start Start: this compound Disposal Required don_ppe Don Appropriate PPE start->don_ppe assess_waste Assess Waste Type (Solid, Liquid, Sharps) segregate_waste Segregate Waste Streams assess_waste->segregate_waste don_ppe->assess_waste collect_solid Collect Solid Waste in Labeled Hazardous Bag segregate_waste->collect_solid collect_liquid Collect Liquid Waste in Labeled, Sealed Container segregate_waste->collect_liquid collect_sharps Dispose of Sharps in Approved Sharps Container segregate_waste->collect_sharps store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Workflow

This procedural guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific hazardous waste management policies and procedures to ensure full compliance with all applicable regulations. By prioritizing safety and adherence to established protocols, you contribute to a secure and responsible research environment.

References

Essential Safety and Handling Guide for the Irreversible FGFR Inhibitor FIIN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the potent and irreversible fibroblast growth factor receptor (FGFR) inhibitor, FIIN-2. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This compound is a valuable research tool for investigating FGFR signaling pathways and their role in various cellular processes and diseases.[1][2][3] As an irreversible inhibitor, it forms a covalent bond with its target, necessitating specific handling and disposal protocols.[3]

Key Safety and Physical Data

PropertyValueSource
Molecular Formula C35H38N8O4[4][5][6]
Molecular Weight 634.73 g/mol [1][2][4][5][6]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[2]
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[2]

Personal Protective Equipment (PPE)

Given the potent and irreversible nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound, from initial weighing to the final disposal of waste.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves should be worn. Double gloving is recommended, especially when handling stock solutions or performing procedures with a higher risk of exposure.
Body Protection A fully buttoned laboratory coat must be worn. Consider a disposable gown for procedures involving larger quantities or a higher risk of spills.
Respiratory Protection When handling the solid compound or preparing stock solutions, work in a certified chemical fume hood to avoid inhalation of airborne particles.

Operational and Disposal Plans

Handling and Experimental Protocols

Reconstitution of this compound:

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2]

In Vitro Cell-Based Assays:

A common application of this compound is in cell-based assays to determine its effect on cell proliferation and signaling pathways.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically <0.5%).

  • Treatment: Add the this compound dilutions to the cells and incubate for the desired time period (e.g., 72 hours for proliferation assays).[4]

  • Analysis: Assess the cellular response using appropriate methods, such as a cell viability assay (e.g., MTS or CellTiter-Glo) or western blotting to analyze the phosphorylation status of FGFR and its downstream targets.[1][4]

In Vivo Studies:

For animal studies, this compound can be formulated for oral administration or injection. A typical formulation involves dissolving this compound in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.[1][2] All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disposal Plan

As an irreversible kinase inhibitor, all waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: All this compound waste, including unused compound, stock solutions, contaminated media, pipette tips, tubes, and gloves, must be segregated from regular laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".

  • Collection:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, plasticware) in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. A common procedure is to rinse with a suitable organic solvent (such as ethanol or acetone) to remove the compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this compound waste down the drain.

This compound Mechanism of Action: Inhibition of the FGFR Signaling Pathway

This compound is a pan-FGFR inhibitor, meaning it targets multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[1][2][3] It acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, blocking its ability to initiate downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[7][8]

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation FIIN2 This compound FIIN2->FGFR Covalently Inhibits

Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation. This activates downstream cascades like the RAS/MAPK, PI3K/AKT, and PLCγ pathways, ultimately regulating key cellular processes. This compound irreversibly inhibits FGFR, blocking all downstream signaling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.